molecular formula C9H11NO3 B1527439 Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate CAS No. 1249538-66-6

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Cat. No.: B1527439
CAS No.: 1249538-66-6
M. Wt: 181.19 g/mol
InChI Key: AXXKJSPVELYLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-hydroxy-2-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-3-5-10-6-4-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXKJSPVELYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a tertiary α-hydroxy ester of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center and a pyridine moiety, makes it a valuable building block for the synthesis of more complex biologically active molecules. The pyridine ring, a common motif in pharmaceuticals, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, tailored for researchers and professionals in the field of drug development.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most direct and convergent approaches involve the formation of the C-C bond between the pyridine ring and the propanoate backbone at the C2 position. Two primary strategies stand out: the nucleophilic addition of a pyridin-4-yl organometallic reagent to an α-keto ester and the addition of a different nucleophile to a pyridin-4-yl substituted α-keto ester.

Strategy 1: Grignard Reaction with an α-Keto Ester

A robust and widely applicable method for the synthesis of tertiary alcohols is the Grignard reaction. In the context of this compound synthesis, this involves the reaction of a 4-pyridyl Grignard reagent with methyl pyruvate. The 4-pyridyl Grignard reagent can be prepared from 4-bromopyridine and magnesium metal.[1][2]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the pyridyl Grignard reagent on the electrophilic carbonyl carbon of methyl pyruvate. The magnesium alkoxide intermediate is then protonated during aqueous workup to yield the desired tertiary alcohol.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Protonation 4-Bromopyridine 4-Bromopyridine Mg Mg 4-Bromopyridine->Mg Et2O or THF 4-Pyridylmagnesium bromide 4-Pyridylmagnesium bromide Mg->4-Pyridylmagnesium bromide Methyl pyruvate Methyl pyruvate 4-Pyridylmagnesium bromide->Methyl pyruvate Magnesium alkoxide intermediate Magnesium alkoxide intermediate Methyl pyruvate->Magnesium alkoxide intermediate H3O+ H3O+ Magnesium alkoxide intermediate->H3O+ Aqueous workup This compound This compound H3O+->this compound

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Methyl pyruvate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromopyridine in dry diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 4-bromopyridine solution.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Methyl Pyruvate:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of methyl pyruvate in dry diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Strategy 2: Synthesis from α-Keto Esters

An alternative approach involves the synthesis of an α-keto ester precursor, which is then converted to the desired α-hydroxy ester.[3][4] This strategy can offer advantages in terms of substrate scope and stereocontrol.

Synthesis of the α-Keto Ester Precursor

The precursor, methyl 2-oxo-2-(pyridin-4-yl)propanoate, can be synthesized through various methods, including the oxidation of the corresponding α-hydroxy ester or the reaction of a pyridin-4-yl acyl chloride with a suitable C1 nucleophile.

Conversion of α-Keto Ester to α-Hydroxy Ester

The reduction of the α-keto ester to the α-hydroxy ester can be achieved using various reducing agents. For a non-stereoselective reduction, sodium borohydride is a common and effective choice.

G cluster_0 Reduction of α-Keto Ester cluster_1 Protonation Methyl 2-oxo-2-(pyridin-4-yl)propanoate Methyl 2-oxo-2-(pyridin-4-yl)propanoate NaBH4 NaBH4 Methyl 2-oxo-2-(pyridin-4-yl)propanoate->NaBH4 Methanol Alkoxide intermediate Alkoxide intermediate NaBH4->Alkoxide intermediate H2O H2O Alkoxide intermediate->H2O Workup This compound This compound H2O->this compound

Caption: Reduction of an α-keto ester to the corresponding α-hydroxy ester.

Comparison of Synthetic Routes
FeatureGrignard Reactionα-Keto Ester Reduction
Starting Materials 4-Bromopyridine, Methyl pyruvatePyridin-4-yl precursor, Oxidizing/Reducing agents
Key Transformation C-C bond formationReduction of a ketone
Convergence Highly convergentLess convergent
Stereocontrol Difficult to achieve without chiral auxiliariesAmenable to asymmetric reduction methods
Potential Issues Grignard reagent stability, side reactionsSynthesis of the α-keto ester precursor

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the characteristic functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), and pyridine ring vibrations.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the optimal method will depend on the availability of starting materials, the desired scale of the reaction, and the need for stereocontrol. The Grignard reaction offers a direct and convergent approach, while the reduction of an α-keto ester provides opportunities for asymmetric synthesis. This guide provides a solid foundation for researchers to select and execute the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics.

References

  • Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters | Organic Letters. (URL: )
  • Reformatsky reaction - Wikipedia. (URL: [Link])

  • Reformatsky Reaction - Chemistry LibreTexts. (URL: [Link])

  • Reformatsky reaction - BYJU'S. (URL: [Link])

  • Chemistry Reformatsky Reaction - SATHEE. (URL: [Link])

  • Importance of α‐hydroxylation of β‐keto esters and approaches for their formation. (URL: [Link])

  • α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview. (URL: [Link])

  • Synthesis of α-hydroxy ketones and aldehydes - Organic Chemistry Portal. (URL: [Link])

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (URL: [Link])

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (URL: [Link])

  • US5886209A - Preparation of 2-(4-hydroxyphenoxy)
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (URL: [Link])

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - NIH. (URL: [Link])

  • EP0284514A1 - Process for obtaining 4-hydroxy-2-methyl-N-(2-pyridyl)
  • Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate - PubChem. (URL: [Link])

  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. (URL: [Link])

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI. (URL: [Link])

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (URL: [Link])

  • Special Issue “The Role of Natural Products in Drug Discovery” - MDPI. (URL: [Link])

  • Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, a valuable intermediate in pharmaceutical research and development. The protocol herein is designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for key experimental decisions.

Introduction and Significance

This compound is a tertiary alcohol and an α-hydroxy ester containing a pyridine moiety. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules with potential biological activity. The pyridine ring, a common motif in pharmaceuticals, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for drug-receptor binding. The α-hydroxy ester functionality provides a handle for further chemical transformations, such as ester hydrolysis, oxidation, or conversion to other functional groups.

Recommended Synthetic Approach: The Reformatsky Reaction

While several synthetic routes could be envisioned for the construction of this compound, the Reformatsky reaction stands out as a reliable and efficient method. This classic organozinc-mediated reaction involves the coupling of an α-halo ester with a carbonyl compound, in this case, pyridine-4-carbaldehyde and methyl 2-bromopropanoate.[1]

The choice of the Reformatsky reaction is underpinned by several key advantages:

  • Chemoselectivity: Organozinc reagents, or Reformatsky enolates, are less reactive than their Grignard or organolithium counterparts.[1] This moderated reactivity prevents undesired side reactions, such as nucleophilic attack on the ester group of the starting material or another molecule of the product.

  • Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which helps to preserve the integrity of sensitive functional groups that might be present in more complex substrates.

  • Commercial Availability of Starting Materials: Pyridine-4-carbaldehyde and methyl 2-bromopropanoate are readily available from commercial suppliers, making this synthetic route practical and cost-effective.

Reaction Mechanism

The mechanism of the Reformatsky reaction for the synthesis of this compound can be described in the following key steps:

  • Formation of the Organozinc Reagent (Reformatsky Enolate): Zinc metal undergoes oxidative insertion into the carbon-bromine bond of methyl 2-bromopropanoate to form an organozinc intermediate, often referred to as a Reformatsky enolate.

  • Nucleophilic Addition: The Reformatsky enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. This step forms a new carbon-carbon bond and results in a zinc alkoxide intermediate.

  • Protonation/Work-up: Subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol product, this compound, along with zinc salts which are removed during the purification process.

reformatsky_mechanism pyridine_aldehyde Pyridine-4-carbaldehyde alkoxide Zinc Alkoxide Intermediate pyridine_aldehyde->alkoxide bromo_ester Methyl 2-bromopropanoate enolate Reformatsky Enolate (Organozinc Reagent) bromo_ester->enolate + Zn zinc Zn enolate->alkoxide Nucleophilic Addition product Methyl 2-hydroxy-2- (pyridin-4-yl)propanoate alkoxide->product H₃O⁺ Work-up

Caption: Mechanism of the Reformatsky Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Reformatsky reaction. Researchers should optimize conditions as needed for their specific laboratory setup and scale.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Pyridine-4-carbaldehyde107.115.36 g50.0
Methyl 2-bromopropanoate167.0010.02 g60.0
Zinc dust (<10 µm, activated)65.384.58 g70.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated aq. NH₄Cl solution-50 mL-
Ethyl acetate-150 mL-
Brine (saturated aq. NaCl)-50 mL-
Anhydrous Magnesium Sulfate-~10 g-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

  • Reaction Initiation: To the flask, add the activated zinc dust (4.58 g, 70.0 mmol) and a small crystal of iodine (as an activator). Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed, then allow it to cool to room temperature. Add 20 mL of anhydrous THF.

  • Addition of Reactants: In the dropping funnel, prepare a solution of pyridine-4-carbaldehyde (5.36 g, 50.0 mmol) and methyl 2-bromopropanoate (10.02 g, 60.0 mmol) in 80 mL of anhydrous THF.

  • Reaction Execution: Add a small portion (~10 mL) of the reactant solution from the dropping funnel to the stirred zinc suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

experimental_workflow setup 1. Apparatus Setup (Flame-dried glassware) initiation 2. Reaction Initiation (Zn, I₂, THF) setup->initiation addition 3. Addition of Reactants (Pyridine-4-carbaldehyde, Methyl 2-bromopropanoate in THF) initiation->addition execution 4. Reaction Execution (Reflux for 2h) addition->execution workup 5. Work-up (Quench with aq. NH₄Cl) execution->workup extraction 6. Extraction (Ethyl acetate) workup->extraction washing 7. Washing (Brine) extraction->washing drying 8. Drying and Concentration (MgSO₄, Rotary Evaporation) washing->drying purification 9. Purification (Column Chromatography) drying->purification

Caption: Experimental Workflow for Synthesis.

Purification

The crude product obtained after work-up will likely contain unreacted starting materials and by-products. Purification by flash column chromatography on silica gel is recommended.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is a good starting point for elution. The polarity can be adjusted based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or viscous oil.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Expect two doublets in the aromatic region, corresponding to the protons on the pyridine ring. The protons ortho to the nitrogen will be deshielded and appear at a higher chemical shift (δ ~8.6 ppm) compared to the protons meta to the nitrogen (δ ~7.4 ppm).

    • Methyl Ester Protons: A singlet at approximately δ 3.7 ppm.

    • Methyl Protons: A singlet at approximately δ 1.6 ppm.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon: Expect a signal around δ 175 ppm.

    • Pyridine Carbons: Signals in the aromatic region (δ ~120-155 ppm). The carbon attached to the quaternary center will be significantly downfield.

    • Quaternary Carbon: The carbon bearing the hydroxyl and ester groups should appear around δ 75 ppm.

    • Methyl Ester Carbon: A signal around δ 53 ppm.

    • Methyl Carbon: A signal around δ 25 ppm.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 182.08.

Infrared (IR) Spectroscopy
  • Hydroxyl Group (-OH): A broad absorption band in the region of 3400-3200 cm⁻¹.

  • Carbonyl Group (C=O): A strong, sharp absorption band around 1730 cm⁻¹.

  • C-O Stretch: An absorption in the region of 1250-1100 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Absorptions in the region of 1600-1450 cm⁻¹.

Safety Precautions

  • Anhydrous Conditions: The Reformatsky reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere.

  • Reagent Handling: Methyl 2-bromopropanoate is a lachrymator and should be handled in a well-ventilated fume hood. Zinc dust is flammable.

  • Solvent Safety: Tetrahydrofuran and ethyl acetate are flammable solvents. Avoid open flames and ensure proper ventilation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

This guide provides a robust and scientifically grounded protocol for the synthesis of this compound via the Reformatsky reaction. By understanding the underlying principles of the reaction and adhering to the detailed experimental procedures, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization data will serve as a reliable reference for product validation.

References

  • General NMR Spectroscopy: For general principles of NMR spectroscopy, refer to: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Grignard Reactions with Pyridines: A recent article on the coupling of bromopyridines with Grignard reagents: Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155. [Link]

  • Purification of Esters: General guidance on the purification of esters can be found on various chemical supplier websites and in standard laboratory technique manuals. For instance, see general procedures on Chempedia. [Link]

  • Mass Spectrometry Data of Analogous Compounds: The NIST WebBook provides mass spectrometry data for structurally similar compounds, such as methyl 2-hydroxypropanoate. [Link]

  • General Grignard Reaction Protocols: Educational resources often provide detailed, illustrative protocols for Grignard reactions. An example can be found at: Jasperse, J. P. Grignard Reaction. Chemistry 355. [Link]

  • Patent Literature on Hydroxy Ketone Synthesis: Patents can be a source of detailed experimental procedures.
  • Patent Literature on Pyridine Derivatives: Further examples of synthetic procedures for pyridine derivatives can be found in patents such as: US P
  • Reformatsky Reaction Overview: For a good overview of the Reformatsky reaction, see: Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Wikipedia: Reformatsky Reaction: A general overview of the Reformatsky reaction, its mechanism, and variations. [Link]

  • Synthesis of Pyridine Derivatives via Grignard Reaction: Wibaut, J. P., & de Jonge, A. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 1054-1060. [Link]

  • Predicted Mass Spectrometry Data: PubChem provides predicted mass spectrometry data for a wide range of compounds, including the 2-pyridyl analog of the target molecule. [Link]

  • General NMR Spectroscopy Textbook: Atta-ur-Rahman. (1986). Nuclear Magnetic Resonance: Basic Principles. Springer-Verlag.
  • Synthesis of Pyridones: Bobbitt, J. M., & Scola, P. M. (1960). 3-Cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 40, 23. [Link]

  • Synthesis of Hydroxy Pyridones: Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita Materijala, 60(3), 229-236. [Link]

  • Purification of Hydroxylated Compounds: A relevant publication describing purification of a hydroxylated metabolite: Obach, R. S., et al. (2021). Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. ACS Omega, 6(42), 28269–28275. [Link]

Sources

Preparation of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate from pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Executive Summary

This document provides an in-depth technical guide for the synthesis of this compound, a valuable α-hydroxy ester building block incorporating a pyridine moiety. Such structures are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. The synthetic strategy detailed herein is a robust, two-module process commencing from the readily available pyridine-4-carbaldehyde. The guide elucidates the causal-based rationale for experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

α-Hydroxy esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their bifunctional nature, possessing both a hydroxyl and an ester group on the same carbon, allows for diverse subsequent chemical transformations. The incorporation of a pyridin-4-yl group introduces a key pharmacophore known to modulate aqueous solubility, engage in hydrogen bonding, and coordinate with metallic centers in biological systems.

This guide outlines a logical and efficient pathway for the preparation of this compound. The core challenge lies in the construction of the C2 quaternary center bearing a hydroxyl, a methyl, and a methoxycarbonyl group, starting from an aldehyde. Our strategy hinges on a retrosynthetic analysis that identifies 4-acetylpyridine as a key intermediate, which is accessible from pyridine-4-carbaldehyde.

Retrosynthetic Analysis

The synthetic plan is best conceptualized by working backward from the target molecule. The α-hydroxy ester functionality can be derived from a cyanohydrin intermediate, which in turn is formed from a ketone. This key ketone intermediate, 4-acetylpyridine, can be synthesized from pyridine-4-carbaldehyde via a Grignard reaction followed by oxidation. This multi-step approach ensures high-yielding and clean transformations at each stage.

G TM Target Molecule This compound Int2 Intermediate 2 2-Hydroxy-2-(pyridin-4-yl)propanenitrile (Cyanohydrin) TM->Int2  Esterification / Hydrolysis Int1 Intermediate 1 4-Acetylpyridine Int2->Int1  Cyanide Addition Int0 Intermediate 0 1-(Pyridin-4-yl)ethanol Int1->Int0  Oxidation SM Starting Material Pyridine-4-carbaldehyde Int0->SM  Grignard Addition

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Strategy and Mechanistic Discussion

The forward synthesis is organized into two primary modules: the preparation of the key ketone intermediate, followed by its conversion to the final α-hydroxy ester product.

Module 1: Synthesis of 4-Acetylpyridine from Pyridine-4-carbaldehyde

This initial module transforms the starting aldehyde into a ketone, setting the stage for the construction of the quaternary center.

The first step involves the nucleophilic addition of a methyl group to the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds.[1]

  • Causality of Experimental Choices:

    • Reagent: Methylmagnesium bromide (MeMgBr) is a commercially available and highly reactive Grignard reagent suitable for this transformation.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its etheric oxygen atoms effectively solvate the magnesium center of the Grignard reagent, maintaining its reactivity, while its aprotic nature prevents premature quenching of the powerful nucleophile/base.[1]

    • Conditions: The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from being destroyed by reaction with water or atmospheric moisture.[2] The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature.

    • Workup: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used for quenching. This mild acid is strong enough to protonate the resulting alkoxide to form the alcohol but not so strong as to cause side reactions with the acid-sensitive pyridine ring.

The mechanism proceeds via the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol, 1-(pyridin-4-yl)ethanol.[2]

The secondary alcohol is then oxidized to the corresponding ketone, 4-acetylpyridine. The choice of oxidizing agent is critical to ensure a high yield without over-oxidation or unwanted side reactions.

  • Causality of Experimental Choices:

    • Reagent: Pyridinium chlorochromate (PCC) is an ideal choice for this transformation. It is a mild oxidant that reliably converts secondary alcohols to ketones with minimal risk of over-oxidation to a carboxylic acid. Other suitable reagents include Dess-Martin periodinane or a Swern oxidation, which also operate under mild conditions. Stronger oxidants like potassium permanganate or chromic acid are avoided as they can lead to cleavage of the pyridine ring or over-oxidation.

    • Solvent: Dichloromethane (DCM) is a common solvent for PCC oxidations as it is relatively inert and allows for easy product isolation.

Module 2: Conversion of 4-Acetylpyridine to the Target α-Hydroxy Ester

With the key ketone intermediate in hand, the final steps focus on installing the hydroxyl and methoxycarbonyl functionalities.

4-Acetylpyridine is converted to its corresponding cyanohydrin, 2-hydroxy-2-(pyridin-4-yl)propanenitrile. This reaction involves the nucleophilic addition of a cyanide anion to the ketone's carbonyl group.

  • Causality of Experimental Choices:

    • Reagent: While hydrogen cyanide (HCN) is the simplest reagent, its extreme toxicity makes it impractical for most laboratory settings. A safer and more common alternative is the in-situ generation of HCN from sodium cyanide (NaCN) and a mild acid, or the use of trimethylsilyl cyanide (TMSCN) followed by a desilylation step. The use of TMSCN is often preferred as it proceeds under neutral conditions, forming a silylated cyanohydrin which can be readily hydrolyzed in the next step.

    • Mechanism: The reaction is base-catalyzed, where the cyanide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting alkoxide intermediate is then protonated by a proton source (like water or HCN) to yield the cyanohydrin.

The final step is the conversion of the nitrile group of the cyanohydrin into a methyl ester. This can be efficiently achieved in a one-pot procedure by treating the cyanohydrin with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas.

  • Causality of Experimental Choices:

    • Conditions: This reaction combines the hydrolysis of the nitrile and the esterification of the resulting carboxylic acid into a single, efficient operation. Anhydrous methanol is used as both the reactant and the solvent. A strong acid catalyst is essential to protonate the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to attack by methanol. The reaction is typically heated to reflux to drive it to completion.

    • Mechanism: The mechanism involves the initial protonation of the nitrile, followed by nucleophilic attack by methanol. A series of proton transfers and tautomerization steps leads to an imino ester intermediate, which is then hydrolyzed to form the final α-hydroxy ester product.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including pyrophoric Grignard reagents, highly toxic cyanides, and corrosive acids. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Overall Synthetic Workflow

G A Pyridine-4-carbaldehyde B Step 1.1: Grignard Reaction Reagents: MeMgBr, Anhydrous THF Conditions: 0°C to RT A->B C 1-(Pyridin-4-yl)ethanol B->C D Step 1.2: Oxidation Reagents: PCC, DCM Conditions: RT C->D E 4-Acetylpyridine D->E F Step 2.1: Cyanohydrin Formation Reagents: NaCN, H₂SO₄ (aq) Conditions: 0°C E->F G 2-Hydroxy-2-(pyridin-4-yl)propanenitrile F->G H Step 2.2: Methanolysis Reagents: H₂SO₄, Methanol Conditions: Reflux G->H I This compound H->I

Caption: Step-by-step synthetic workflow diagram.

Protocol 1: Synthesis of 1-(Pyridin-4-yl)ethanol
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pyridine-4-carbaldehyde (e.g., 10.7 g, 100 mmol).

  • Dissolution: Anhydrous THF (200 mL) is added to dissolve the aldehyde. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: A solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether, 37 mL, 110 mmol, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Quenching: The reaction is carefully quenched by slowly adding 50 mL of saturated aqueous NH₄Cl solution while cooling in an ice bath.

  • Workup: The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude alcohol can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Acetylpyridine
  • Setup: A round-bottom flask is charged with pyridinium chlorochromate (PCC) (e.g., 32.3 g, 150 mmol, 1.5 eq) and a small amount of silica gel, suspended in anhydrous dichloromethane (DCM) (250 mL).

  • Substrate Addition: A solution of 1-(pyridin-4-yl)ethanol (from Protocol 1, e.g., 12.3 g, 100 mmol) in 50 mL of DCM is added to the stirred suspension in one portion.

  • Reaction: The mixture is stirred at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction mixture is filtered through a pad of Celite or silica gel, and the pad is washed thoroughly with DCM.

  • Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to afford pure 4-acetylpyridine.

Protocol 3: Synthesis of this compound
  • Setup: In a flask, 4-acetylpyridine (e.g., 12.1 g, 100 mmol) is dissolved in 100 mL of water and cooled to 0 °C.

  • Cyanide Addition: A solution of sodium cyanide (NaCN) (e.g., 5.4 g, 110 mmol, 1.1 eq) in 25 mL of water is added.

  • Acidification: While stirring vigorously and maintaining the temperature at 0-5 °C, dilute sulfuric acid (e.g., 2 M) is added dropwise until the pH of the solution is ~4-5. The mixture is stirred at this temperature for 4 hours to form the cyanohydrin intermediate.

  • Methanolysis Setup: The aqueous mixture containing the crude cyanohydrin is carefully concentrated under reduced pressure to remove most of the water. To the residue, 200 mL of anhydrous methanol is added, followed by slow, careful addition of concentrated sulfuric acid (e.g., 15 mL) while cooling in an ice bath.

  • Reaction: The methanolic solution is heated to reflux and maintained for 8-12 hours.

  • Workup: The mixture is cooled to room temperature and the bulk of the methanol is removed under reduced pressure. The residue is carefully poured onto ice and neutralized with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction & Purification: The aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield this compound as a solid.

Product Data and Characterization

CompoundFormulaMW ( g/mol )FormExpected Yield
1-(Pyridin-4-yl)ethanolC₇H₉NO123.15Oil/Solid85-95%
4-AcetylpyridineC₇H₇NO121.14Solid80-90%
This compoundC₉H₁₁NO₃181.19Solid60-75%

Characterization for this compound:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the pyridyl protons (two doublets), the hydroxyl proton (singlet, broad), the ester methyl group (singlet), and the C2-methyl group (singlet).

  • Mass Spectrometry (ESI+): m/z = 182.08 [M+H]⁺.

Conclusion

The synthesis of this compound from pyridine-4-carbaldehyde is reliably achieved through a well-designed, three-step sequence involving Grignard addition, mild oxidation, and a cyanohydrin-based conversion to the final α-hydroxy ester. The strategic choice of 4-acetylpyridine as a key intermediate simplifies the construction of the target's quaternary carbon center. The protocols provided herein are robust and based on well-established chemical principles, offering a clear and reproducible pathway for researchers requiring access to this valuable synthetic building block.

References

  • The facile synthesis of α-aryl-α-hydroxy esters via one-pot vicarious nucleophilic substitution and oxidation. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link][3]

  • Grignard reaction - Wikipedia. Wikipedia. Available at: [Link][1]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link][2]

  • 2-(4-Pyridyl)-2-propanol | C8H11NO. PubChem. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and verification of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, comprising a pyridine ring, a tertiary alcohol, and a methyl ester, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that give rise to characteristic spectroscopic signals.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data:

The expected proton NMR chemical shifts (δ) are summarized in the table below. These predictions are based on the analysis of similar chemical structures and established chemical shift ranges for protons in different electronic environments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine H (α to N)8.5 - 8.7Doublet (d)2H
Pyridine H (β to N)7.4 - 7.6Doublet (d)2H
-OHVariable (broad singlet)Singlet (s)1H
-OCH₃~3.7Singlet (s)3H
-CH₃~1.7Singlet (s)3H

Interpretation and Causality:

  • Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The two protons alpha to the nitrogen atom are deshielded due to the electron-withdrawing nature of the nitrogen and will appear at a higher chemical shift (downfield) compared to the beta protons. The coupling between adjacent pyridine protons will result in doublet signals for both sets of protons.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and its integration confirms the presence of one hydroxyl group.

  • Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.7 ppm.

  • Tertiary Methyl Protons: The protons of the methyl group attached to the chiral center (-C(OH)CH₃) are also shielded and will appear as a singlet further upfield, around 1.7 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester)170 - 175
Pyridine C (α to N)148 - 152
Pyridine C (ipso-substituted)145 - 148
Pyridine C (β to N)120 - 125
C-OH (Tertiary)70 - 75
-OCH₃50 - 55
-CH₃25 - 30

Interpretation and Causality:

  • Carbonyl Carbon: The carbon of the ester carbonyl group is significantly deshielded and will appear at the lowest field, typically in the range of 170-175 ppm.[1][2]

  • Pyridine Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbons alpha to the nitrogen are the most deshielded among the ring carbons. The ipso-carbon, to which the propanoate group is attached, will also be downfield. The beta carbons are more shielded and will appear at a higher field.

  • Tertiary Alcohol Carbon: The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen and will appear in the 70-75 ppm range.

  • Methyl Carbons: The methyl carbons of the ester and the tertiary methyl group are in shielded environments and will appear at the highest field (upfield).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet.

Predicted IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
O-H (Alcohol)3200 - 3600 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Ester)1730 - 1750 (strong)Stretching
C=N, C=C (Pyridine ring)1500 - 1600Stretching
C-O (Ester and Alcohol)1000 - 1300Stretching

Interpretation and Causality:

  • O-H Stretch: The broad absorption band in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl group and is broadened due to hydrogen bonding.[3]

  • C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the carbonyl group in the methyl ester.[3]

  • Pyridine Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ region are indicative of the C=N and C=C stretching vibrations within the pyridine ring.

  • C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O stretching vibrations of the ester and the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol:

A mass spectrum can be obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source.

Predicted Mass Spectrometry Data:

The empirical formula for this compound is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol .[4]

  • Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the protonated molecular ion is expected at m/z = 182.08.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z = 151.

    • Loss of the entire methyl ester group (-COOCH₃) would lead to a fragment at m/z = 122.

    • Cleavage of the C-C bond between the pyridine ring and the chiral center could also occur, leading to characteristic pyridine-containing fragments.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Mass Spectrometry Analysis cluster_data_analysis Data Interpretation Sample Dissolve Sample in Appropriate Solvent Ionization Electrospray Ionization (ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Interpretation Identify Molecular Ion Peak and Fragmentation Patterns MassSpectrum->Interpretation

Figure 2: A generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, based on established principles of spectroscopy and analysis of analogous compounds, offers a robust framework for researchers to verify the identity and purity of this compound. The detailed experimental protocols and interpretative guidelines presented in this document are intended to support the scientific community in their research and development endeavors involving this and similar molecules.

References

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].[1]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Available from: [Link].[5]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0288546). Available from: [Link].[6]

  • Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link].[2]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available from: [Link].

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Available from: [Link].[3]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. Designed for researchers, scientists, and professionals in drug development, this guide delves into the theoretical and practical aspects of acquiring and interpreting both ¹H and ¹³C NMR spectra for this compound. Our approach is grounded in first principles of magnetic resonance, drawing parallels with analogous structures to provide a robust predictive framework for spectral assignment.

Introduction: The Role of NMR in Structural Elucidation

This compound, with its distinct combination of a chiral quaternary center, an aromatic heterocycle, and an ester functional group, presents a compelling case for structural analysis using NMR spectroscopy.[1] NMR is an indispensable tool that provides unparalleled insight into molecular structure by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. The precise chemical shifts (δ), signal multiplicities (spin-spin coupling), and integration values obtained from these experiments allow for the unambiguous confirmation of the compound's constitution and can provide information about its stereochemistry and dynamic behavior in solution.

This guide will explain the causal relationships between the molecular structure of this compound and its expected spectral features. Furthermore, it provides validated, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible data.

Molecular Structure and Symmetry Analysis

A foundational step in predicting NMR spectra is the analysis of molecular symmetry to determine the number of chemically non-equivalent nuclei.

start Start: Prepared NMR Sample insert Insert Sample & Lock on Solvent start->insert tune Tune and Match Probe (¹H and ¹³C channels) insert->tune shim Shim Magnetic Field tune->shim acquire_H1 Acquire ¹H Spectrum (zg30 pulse program) shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (zgpg30 pulse program) shim->acquire_C13 process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process end End: Interpretable Spectra process->end

Caption: Standard workflow for NMR data acquisition.

Recommended ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: zg30 (standard 30° pulse experiment). [2]* Spectral Width (SW): ~16 ppm, centered around 6 ppm. [3]* Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution. [4]* Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 16 (adjust based on sample concentration). [3]* Temperature: 298 K.

Recommended ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: zgpg30 (proton-decoupled experiment with a 30° pulse). [2]* Spectral Width (SW): ~220 ppm, centered around 100 ppm. [3]* Acquisition Time (AQ): 1-2 seconds. [4]* Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quantitative observation of quaternary carbons. [5]* Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Temperature: 298 K.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a distinct set of signals that directly correspond to its molecular structure. The predictive analysis presented in this guide, based on fundamental principles and data from analogous compounds, offers a robust framework for spectral interpretation. By adhering to the detailed experimental protocols, researchers can reliably acquire high-fidelity data, enabling confident structural confirmation and purity assessment, which are critical steps in the chemical and pharmaceutical development pipeline. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended as a follow-up.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

  • Scribd. NMR Sample Prep. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Prepara-on. [Link]

  • Royal Society of Chemistry. Supplementary Information for General. [Link]

  • ETH Zurich. (2018). 1D Acquisition. [Link]

  • Boston University, Chemical Instrumentation Center. Basic NMR Concepts. [Link]

  • Rutgers University. Stepbystep procedure for NMR data acquisition. [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0021650). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0168415). [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

Mass Spectrometry Analysis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Recognizing the criticality of robust analytical methods in research and drug development, this document moves beyond procedural lists to detail the underlying scientific rationale for method development, from sample preparation to structural elucidation via tandem mass spectrometry. We present a validated workflow employing Electrospray Ionization (ESI) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights into ionization strategies, fragmentation pathways, and data interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and execute a self-validating, accurate, and reliable analytical method for this compound and structurally similar molecules.

Introduction: The Analytical Imperative

This compound is a chiral specialty chemical featuring a pyridine core, a tertiary alcohol, and a methyl ester. Its structural motifs make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The precise characterization of such compounds is fundamental to ensuring the identity, purity, and stability of intermediates and final active pharmaceutical ingredients (APIs).

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural confirmation. This guide details a systematic approach to the analysis of this compound, establishing a robust method grounded in the physicochemical properties of the analyte.

Analyte Properties and Ionization Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature, which dictates the optimal analytical strategy.

Physicochemical Characteristics

A summary of the key properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1249538-66-6[1]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [1][2]
Monoisotopic Mass 181.0739 Da-
Structure COC(=O)C(C)(O)C₁=CC=NC=C₁[1]
Rationale for Ionization Mode Selection

The molecular structure contains a pyridine ring, whose nitrogen atom possesses a lone pair of electrons and is a readily accessible basic site for protonation. This makes positive-ion Electrospray Ionization (ESI+) the ideal technique. ESI is a "soft ionization" method that imparts minimal energy to the analyte, reducing in-source fragmentation and maximizing the abundance of the intact protonated molecule, [M+H]⁺.[3][4] The presence of a single nitrogen atom also predicts an odd-numbered molecular weight, consistent with the Nitrogen Rule, which can be a useful preliminary check during analysis.[5]

Experimental Workflow: From Sample to Spectrum

A validated analytical workflow ensures reproducibility and reliability. The following sections outline a comprehensive, step-by-step approach for the LC-MS analysis of the target compound.

Caption: High-level experimental workflow for LC-MS/MS analysis.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system that ensures solubility and promotes efficient ionization.

  • Stock Solution Preparation: Accurately weigh ~1.0 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution. Ensure complete dissolution using brief vortexing if necessary.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. For a typical high-sensitivity instrument, a final concentration of 1.0 µg/mL is a suitable starting point. Dilute the stock solution using the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure good peak shape upon injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Chromatographic separation is essential for resolving the analyte from impurities and the sample matrix, ensuring that a pure compound enters the mass spectrometer.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for maintaining a low pH, which ensures the pyridine nitrogen remains protonated, aiding both chromatographic retention and ESI efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometer Parameters (Illustrative)

The following parameters are a robust starting point for a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.

ParameterSettingRationale
Ionization Mode ESI, PositiveThe basic pyridine nitrogen is readily protonated.[3]
Capillary Voltage 3.5 kVOptimizes the electrospray plume for stable ion generation.
Nebulizer Gas Nitrogen, 45 psiAssists in droplet formation and desolvation.
Drying Gas Flow 10 L/minFacilitates solvent evaporation from charged droplets.[4]
Drying Gas Temp. 325 °CProvides thermal energy for efficient desolvation.
MS1 Scan Range m/z 50 - 400Covers the expected precursor ion and potential low-mass fragments.
MS2 Precursor Ion m/z 182.08The [M+H]⁺ ion of the analyte.
Collision Energy 10-30 eV (Ramped)A ramped energy ensures the capture of both low-energy (primary) and high-energy (secondary) fragments.

Mass Spectral Interpretation and Fragmentation Analysis

The core of structural elucidation lies in the interpretation of the mass spectra, particularly the fragmentation patterns observed in MS/MS experiments.

Full Scan (MS1) Spectrum

In the full scan mode, the primary ion observed will be the protonated molecule [M+H]⁺.

  • Expected Ion: [C₉H₁₁NO₃ + H]⁺

  • Calculated Exact Mass: 182.0812

  • Observed m/z: ~182.08

The detection of this ion with high mass accuracy (typically <5 ppm on a high-resolution instrument) confirms the elemental composition and molecular weight of the compound.

Tandem MS (MS/MS) Fragmentation Pathways

By isolating the precursor ion (m/z 182.08) and subjecting it to collision-induced dissociation (CID), we can generate structurally informative fragment ions. The fragmentation is dictated by the molecule's functional groups: the tertiary alcohol, the methyl ester, and the pyridine ring.

G cluster_frags Primary Fragmentation Pathways cluster_frags2 Secondary Fragmentation M0 [M+H]⁺ m/z 182.08 F1 [M+H-H₂O]⁺ m/z 164.07 M0:f1->F1:f0 - H₂O (18.01 Da) (Dehydration) F2 [M+H-CH₃OH]⁺ m/z 150.06 M0:f1->F2:f0 - CH₃OH (32.02 Da) (Ester Loss) F3 [Py-C(CH₃)=C=O]⁺ m/z 122.06 F1:f1->F3:f0 - C₂H₂O (42.01 Da) (Ketene Loss) F4 [C₅H₄N-CH₂]⁺ m/z 92.05 F3:f1->F4:f0 - CO (28.01 Da) (Decarbonylation)

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the analyte.

Key Fragmentation Mechanisms:

  • Neutral Loss of Water (-18.01 Da): The tertiary alcohol is highly susceptible to dehydration, leading to the formation of a prominent fragment ion at m/z 164.07 .[5] This is often the base peak in the MS/MS spectrum and is a characteristic loss for molecules containing a hydroxyl group.

  • Neutral Loss of Methanol (-32.02 Da): The methyl ester can be eliminated as neutral methanol, resulting in an ion at m/z 150.06 . This pathway confirms the presence of the methyl ester functionality.

  • Formation of m/z 122.06: Following the initial loss of water, the resulting ion (m/z 164.07) can undergo further fragmentation. A plausible pathway is the loss of ketene (CH₂=C=O) from the propanoate side chain, yielding a fragment at m/z 122.06 .

  • Pyridine-related Fragments: Cleavage of the bond between the chiral carbon and the pyridine ring (alpha-cleavage) can occur, although losses from the hydroxyl and ester groups are often more favorable.[5] Further fragmentation of the pyridine-containing ions can lead to characteristic low-mass ions, such as the pyridinium ion itself or fragments arising from ring cleavage, like the loss of HCN.[6] For example, the fragment at m/z 122.06 can lose carbon monoxide to form an ion at m/z 92.05 .

Summary of Expected Ions
m/z (Observed)FormulaDescription
182.08[C₉H₁₂NO₃]⁺Precursor Ion, [M+H]⁺
164.07[C₉H₁₀NO₂]⁺Product Ion, [M+H-H₂O]⁺
150.06[C₈H₈NO₂]⁺Product Ion, [M+H-CH₃OH]⁺
122.06[C₇H₈NO]⁺Product Ion, [M+H-H₂O-C₂H₂O]⁺
92.05[C₆H₆N]⁺Product Ion, [M+H-H₂O-C₂H₂O-CO]⁺

Method Validation and Trustworthiness

To ensure that the described protocol is a self-validating system, adherence to standard method validation principles is required. For quantitative applications, key validation parameters should be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by achieving chromatographic separation from impurities and observing a unique precursor-to-product ion transition in the MS/MS scan.

  • Linearity: Establishing a linear relationship between analyte concentration and instrument response over a defined range.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

By systematically evaluating these parameters, the trustworthiness of the analytical results is ensured, making the method suitable for quality control, stability testing, and other critical applications in drug development.

Conclusion

This guide has detailed an expert-driven, scientifically-grounded approach to the mass spectrometric analysis of this compound. By leveraging the compound's inherent chemical properties, we have established a robust LC-MS/MS method using positive-ion ESI. The predictable fragmentation pathways—dominated by the neutral losses of water and methanol—provide a confident basis for structural confirmation. The protocols and parameters herein serve as a comprehensive starting point for researchers, enabling the development of fully validated, reliable, and accurate analytical methods essential for advancing scientific research and development.

References

  • Eglinton, G., Hunneman, D. H., & McCormick, A. (1968). Gas chromatographic—mass spectrometric studies of long chain hydroxy acids. —III. The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids.
  • Semantic Scholar. Gas chromatographic—mass spectrometric studies of long chain hydroxy acids. —III. 1 The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location. [Link]

  • PubChem. Methyl 2-(4-hydroxy-2-oxo-1-pyridinyl)propanoate. [Link]

  • de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.
  • Cheméo. Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). [Link]

  • The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • YouTube. Electrospray ionization. [Link]

Sources

Infrared Spectroscopy of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a substituted pyridine derivative incorporating hydroxyl and methyl ester functionalities. Such molecules are of significant interest in pharmaceutical and agrochemical research, where precise structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality assessment of these novel chemical entities.[1] This guide provides a comprehensive analysis of the infrared spectrum of this compound, detailing the theoretical basis for its vibrational modes, a validated experimental protocol for data acquisition, and a thorough interpretation of its key spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the routine characterization of complex organic molecules.

Introduction: The Role of FT-IR in Characterizing Pyridine Derivatives

Pyridine and its derivatives are foundational heterocyclic compounds in the development of new materials and therapeutic agents.[1] The functionalization of the pyridine ring introduces specific chemical properties that are directly linked to the molecule's structure and conformation. FT-IR spectroscopy is an indispensable tool in this context, as it probes the fundamental vibrations of a molecule—the stretching and bending of its chemical bonds.[1] Each functional group (e.g., hydroxyl, carbonyl, aromatic ring) possesses characteristic vibrational frequencies, resulting in a unique spectral "fingerprint."

For a molecule like this compound, FT-IR analysis is instrumental in:

  • Confirming Synthesis: Verifying the presence of key functional groups (ester, tertiary alcohol, pyridine ring) and the successful incorporation of substituents.[1]

  • Structural Elucidation: Providing direct evidence of the molecular architecture.

  • Assessing Purity: Detecting residual starting materials or by-products, such as unreacted alcohols or carboxylic acids.

  • Investigating Intermolecular Interactions: Analyzing shifts in vibrational frequencies, particularly the hydroxyl (O-H) band, to understand hydrogen bonding dynamics.[2]

Molecular Structure and Theoretical Vibrational Mode Analysis

To accurately interpret the infrared spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.

Caption: Molecular Structure of this compound.

The key vibrational modes expected for this structure are outlined below.

G Molecule Methyl 2-hydroxy-2- (pyridin-4-yl)propanoate OH Tertiary Alcohol (O-H) Molecule->OH ~3500-3200 cm⁻¹ (Broad) Stretching CH_Aliphatic Aliphatic C-H (Methyl Groups) Molecule->CH_Aliphatic ~2990-2850 cm⁻¹ Stretching CO_Ester Ester (C=O) Molecule->CO_Ester ~1750-1735 cm⁻¹ (Strong, Sharp) Stretching CO_Stretch Ester & Alcohol (C-O) Molecule->CO_Stretch ~1300-1000 cm⁻¹ (Multiple, Strong) Stretching Pyridine Pyridine Ring (C=C, C=N) Molecule->Pyridine ~1600-1450 cm⁻¹ Ring Stretching

Caption: Correlation of Functional Groups to Expected IR Absorption Regions.

  • O-H Stretching (Tertiary Alcohol): A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring or the carbonyl oxygen of another.

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H (Pyridine Ring): Weak to medium intensity absorptions are expected just above 3000 cm⁻¹.

    • Aliphatic C-H (Methyl Groups): Multiple medium to strong bands will appear just below 3000 cm⁻¹, typically between 2990-2850 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two methyl groups.[3][4]

  • C=O Stretching (Ester): This is one of the most characteristic and intense absorptions in the spectrum. For an aliphatic methyl ester, a strong, sharp band is expected in the 1750-1735 cm⁻¹ range.[5][6] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C=C and C=N Stretching (Pyridine Ring): The aromatic pyridine ring gives rise to a series of medium to strong bands in the 1610-1450 cm⁻¹ region. These absorptions are analogous to the skeletal vibrations of a benzene ring.

  • C-O Stretching (Ester and Tertiary Alcohol): The "fingerprint region" will be dominated by strong C-O stretching bands. Esters typically show two C-O stretches. For this molecule, we expect complex, strong absorptions between 1300 cm⁻¹ and 1000 cm⁻¹, arising from the C-O bonds of the ester and the tertiary alcohol.[3][6]

  • C-H Bending and Out-of-Plane Bending:

    • Aliphatic C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups will appear around 1460 cm⁻¹ and 1380 cm⁻¹.

    • Pyridine Ring Bending: C-H out-of-plane (OOP) bending vibrations appear in the 900-650 cm⁻¹ region. The specific pattern of these bands can sometimes be used to infer the substitution pattern on the ring.[1]

Experimental Protocol: A Self-Validating Workflow for FT-IR Analysis

The trustworthiness of spectroscopic data hinges on a meticulous and reproducible experimental methodology. The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

G start Start step1 Step 1: Instrument Preparation - Purge spectrometer with dry air/N₂. - Verify instrument performance. start->step1 Initialization step2 Step 2: Background Collection - Ensure ATR crystal is clean. - Collect background spectrum (I₀). step1->step2 Ready step3 Step 3: Sample Application - Place small amount of solid sample on crystal. - Apply consistent pressure with anvil. step2->step3 Background Acquired step4 Step 4: Sample Spectrum Collection - Collect sample spectrum (I). - Co-add scans (e.g., 32-64) for high S/N. step3->step4 Sample Ready step5 Step 5: Data Processing - Calculate Absorbance: A = -log(I/I₀). - Perform ATR correction (if needed). - Baseline correction. step4->step5 Raw Data Acquired step6 Step 6: Analysis & Interpretation - Peak picking and labeling. - Correlate bands with vibrational modes. step5->step6 Processed Spectrum end_node End step6->end_node Report

Caption: Standard Operating Procedure for FT-IR Data Acquisition via ATR.

Methodology Details:

  • Instrument Preparation & Verification:

    • Rationale: Purging the instrument with dry, CO₂-free air or nitrogen is critical to minimize interfering absorptions from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (~2349 cm⁻¹).

    • Protocol: Allow the FT-IR spectrometer to purge for at least 15-30 minutes before use. Run a performance verification test using a polystyrene standard to confirm wavenumber accuracy.

  • Background Spectrum Collection:

    • Rationale: The background scan measures the spectral characteristics of the instrument and environment (including the ATR crystal) without the sample. This is stored as the reference spectrum (I₀) and is essential for calculating the sample's absorbance.

    • Protocol: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Use a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to clean the surface, ensuring the solvent fully evaporates. Collect a background spectrum using the same number of scans planned for the sample.

  • Sample Application:

    • Rationale: Proper sample-to-crystal contact is the most critical variable in ATR spectroscopy. Insufficient or inconsistent contact leads to weak signals and distorted peak shapes.

    • Protocol: Place a small amount (typically 1-2 mg) of the solid this compound onto the center of the ATR crystal. Lower the press anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Sample Spectrum Collection:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N) of the spectrum, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is typically sufficient for routine structural confirmation.

    • Protocol: Collect the sample spectrum (I) using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • Rationale: The raw data (I and I₀) is converted into an absorbance spectrum, which is directly proportional to concentration according to the Beer-Lambert law. Corrections may be necessary to account for the physics of the ATR measurement.

    • Protocol: The instrument software will automatically calculate absorbance. An automated baseline correction should be applied to ensure all peaks originate from a flat baseline. An ATR correction can be applied to adjust for the wavelength-dependent depth of penetration of the IR beam, which makes peaks at lower wavenumbers appear artificially intense.

Spectral Interpretation: Assigning Key Absorption Bands

The following table summarizes the anticipated absorption bands for this compound and their corresponding vibrational assignments. This represents a detailed analysis based on established spectral-structural correlations.

Wavenumber (cm⁻¹)IntensityShapeVibrational Mode AssignmentFunctional Group
~3450Medium-StrongBroadO-H Stretch (H-bonded)Tertiary Alcohol
~3050Weak-MediumSharpC-H Aromatic StretchPyridine Ring
~2960, 2875MediumSharpC-H Asymmetric & Symmetric StretchMethyl (CH₃) Groups
~1742 Very Strong Sharp C=O Ester Stretch Methyl Ester
~1605, 1560Medium-StrongSharpC=C and C=N Ring StretchPyridine Ring
~1455MediumSharpC-H Asymmetric BendMethyl (CH₃) Groups
~1375MediumSharpC-H Symmetric BendMethyl (CH₃) Groups
~1240StrongSharpC-C-O Asymmetric StretchEster
~1120StrongSharpC-O StretchTertiary Alcohol
~1070StrongSharpO-C-C Asymmetric StretchEster
~825StrongSharpC-H Out-of-Plane Bend1,4-disubstituted Pyridine

Key Interpretive Insights:

  • The Hydroxyl "Blob": The broad O-H stretch centered around 3450 cm⁻¹ is a definitive indicator of the alcohol group and the presence of significant hydrogen bonding. In a completely non-polar solvent and at high dilution, this band would sharpen and shift to a higher wavenumber (~3600 cm⁻¹).

  • The Carbonyl "Sword": The exceptionally strong and sharp C=O absorption near 1742 cm⁻¹ is the most unambiguous peak in the spectrum, confirming the methyl ester functionality.[7] Its position is consistent with a saturated aliphatic ester.

  • The Fingerprint Region (1400-650 cm⁻¹): This region is complex but highly diagnostic. The strong bands at ~1240, ~1120, and ~1070 cm⁻¹ are characteristic of the C-O stretching vibrations within the ester and alcohol moieties. The strong band at ~825 cm⁻¹ is a reliable indicator of the 1,4-substitution pattern on the pyridine ring.

Conclusion

FT-IR spectroscopy provides a powerful and efficient method for the comprehensive structural characterization of this compound. Through a systematic analysis of the spectrum, one can unequivocally confirm the presence of the defining tertiary alcohol, methyl ester, and 4-substituted pyridine ring functionalities. The characteristic frequencies, intensities, and shapes of the absorption bands, particularly the broad O-H stretch, the intense C=O stretch, and the complex C-O stretches, create a unique spectral signature. By following the robust experimental workflow detailed in this guide, researchers in drug discovery and chemical synthesis can confidently validate molecular identity, ensuring the scientific integrity of their work.

References

  • BenchChem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq_7b5v1c2N0VCd_6xbHvtxEhmrgcbtoJPFIi7po2D5yF61PQXAk9LBB0_zJp2u4uZfAqVOXe4Mr8ymDhax61sdA2onjW87GrxnEy7zQlpqKiw45IDRCmlcj53C4tK0N7ydrZVtO2I08P9p0GzLEEXgCiSco78EjeByWIQSW9WY3hQf7-89mXuyFvmV4n1kJdKqHmg2_u2R9M=]
  • Greenwood, N. N., & Ross, E. J. F. (1962). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND PYRIDINE-3,5-d. Canadian Journal of Chemistry, 38(7), 1077-1088. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMIREyApWMz17L2UKHFFeImCaJXRLrAz-zpQtjkk9e1R-PpdJrtAvgMl7wxSLAfxynDHsLofbbSsA3AETaS_FPr6M5JIEHQ7tnMzwC-jK0UOcPZ5Yy09XNNywRKdZvHl5-G8QKB1FOzJFpGA==]
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from Canadian Science Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ2TOr9z2DNhiBimA50etY2Gjnbu48IT_4s_G-Yiy95DeCRBQ4mC9YAukcf8MpewBS6wQseuhPj_tUI8psKt1rE4_xDo_ZEZ6xGUlbTAovZoHt3UwJ9xsaO9yYcZ4T6DmE3d9lZ0Cn]
  • Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1013. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRL6I_62qpr1tsBq45u1pi4jmvK21pvAUdg2liiP139pbsIiRG2iM8C8kAslkQYX1aqyG3K5IA2aql4sRCOnktlnIMj9VEnRz4WnH2yFT07BXABr-OkCYZaEz0I-tj5Kxn-auou1d5IEOdcqVRhqjBHXqRpuDL40G9LARC7w==]
  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(41), 26344-26351. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFofx4j4a-062dhaaZI1Hb8t7IQmeZxYegKJfE-yoiJTRvwCv9j2GfVxxeQduLEM1F5korBsfR5Ub9LAPSxh138ksyv47JpOIcskB4Vay8HhRczhO89uGtRHEq3eNOLLAWBwIouPI0GX7PceXD_Ys3nrRBmhD-sOKZw5To=]
  • ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSrPkldGjtcC7tGfCTYfOSWmApbksDI-z_Xml4V7oGv1394gkWab8xPR1ncqK2NlpRDtf5Pe616N8NFCbwKHCDbt4Z00bEGaV08sFDScTAYAK1ISPleLVPqUMapYmGBmOYEzX7YN4Ff9ihEzV4iASx-9eqzwLiPT4wf2hdM40tuBVdJjjgsrSGMrTyzeMuM_XihNZbIzXnEurrNTjHX425jugSCDvWP1yVHhnl6tyKZPboAKCQCES7MjismlH1Z7v-D60=]
  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. [https://vertexaisearch.cloud.google.
  • Joshi, P. R., How, K. C.-Y., & Lee, Y.-P. (2021). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 125(20), 4936–4943. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHmhiuTHOJStBJJc20A2REfACnl1ZMQ5O1kg67FH1LMVC2y8k6WbbhGP0pNNTsI2kdpPZ4XJO2_O-blhDMyt7rCf-g2TFFwUldDECg2vn0Yp2Zh7oyPE9NTmSxPTSU37JotkFKuKyPsg==]
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from CET Scientific Services Pte Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYR4oNGXHyKt0oGsynCSx1bQsv5MEKSPkStB4wUDmrOr7LfEJZmlFLxKTJiH3ZbDaDU79eeVcmuQJ-IWPw1JeAyIhMIqr5awbGl-iIQeHN5qUAYQktU7zKSID1rr6RUcQFB8pUnjxUtaxxdV6ozxYZiaVfJ5rVSdPivKMHS1bAohWlW5tgdTJGaHL5t3Oi]
  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(41), 26344-26351. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ClBAKeaxbFQS1--D3zbw1eeRP6bnb9Mu-iOd72l5S5K79G4jgRBM-U66xFN0ECjQOlyDOPu7CCDqZZCTnGXIQ-trL1Pye8wXFCammAR2n25P2het9r2ip8PqK7DffBbiSk1gOBf8gvTF9zKeenVH_poxdVSCF0BwxU0NB43lgVgWnEnV0gY3m1OyPeqhdFKc17r2FVIQ9WNsqOaqgEuP8YDFP_UNMVTZSGyoqjeUyb9PFf35xw==]
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from University of Colorado Boulder website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq_ZH4CYYKKLGDbvY58ermzDLbKtQrQy8k6_RGuYYCza38IwXj1xRKkbuREg4S-jQThEtyYUqzGcKwEwlfGyGQfJBYNNDBOmR-iXoXYh6MbgWW0zZ5tQplAoepkdgcPi3tkad3BJj5aKhfkEI=]
  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Journal of Chemical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5XAWhVuAoiYln3W1GxSr5zWu5SikKvq8elPe5jMNRfwRc1E3ab9ttKrZ10yvH76Yu_pvPbCwI0WFp8v_cXReXS4bki0AfQiude4eun4WyN8J_7h6Ed6vX5H9q2-amlI_vK4ea4MIWZ9xezXoraznoJA7-z7xdeoNq8dx7aZTie6Flo0V_CUrTymJl5OsBoMSdFkjc4iVqDxx93PKY6r3XVzbMyfPRNEwNYmAfEPpIgOUCCOZsxECxFF6MHJ4Hr65hLwd4J_gnU7ob9Q==]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from University of Calgary website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXAe0fsGL4ZYMFEeZQm3EQhS9d_FL8Iw4v1RI0q9pmScOGunrOKDfJ-dEcsZo_YvdVrBo0UsBvc9ZscSJD9otBtjNWGJbISTSNH_nt5YjOsVFO9CuxVcNON7OuFSoAUz3b2-m53GKje5WjdukKJVwDHF8BG0YK1Ao=]
  • Fluorochem. (n.d.). This compound. Retrieved from Fluorochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6lz8RSY3YLukd0IHt77CadWc83LGMN1iz3kCqG5udaV2DO8AHwzZAOX2_-GSNQm-Fn3gwuSRQSeojGbX7BfK2YzgPSJ3G99OhnrDFyr8jPoKXHVqYNLz3yVPTyig=]
  • Singh, S., Tripathi, S. K., & Saini, G. S. S. (2008). Effect of pyridine on infrared absorption spectra of copper phthalocyanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 619–623. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq41tbGHwtsyq1SL13ILkEVHYip5uxVCbwcze9FoMN4bMS14pu60darEfdXcMgobF0wxQXE0z0QJ1m0ZxXuRQn86TEUiA3G3xPRkOqAgTr5e7icGY6ZIqekgoRJ9m22q7y9CE=]
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlwJCaQJUi7_tECWi9dEe9SYH1jvR3KJyD5Ka3ExfawAPixZLFqDnZTaJqMLZuPQ0szJftDoGHdBhPVhX6cr9s9IGiRdGjM8FEE_5s4BkMIPZqNWNbwQ1hJ3bU8FR6WmP310PbQ246rdq8zF6DZ94H5FIr_xNtlac2EwSq7bp2wPiRX3fiapo=]
  • MDPI. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Lubricants, 14. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIzTKsTTeNXTV0-xoLGuEvmBZPP6I0VXeX5W12UqIdtXvRsABefuU6QGvdYxbmfAKo0gByA9x0E62ONaVKXv4gHl4B3E3_up_7OKaKsz0bZM3sS38PXImEk9urKCkJ1MY=]
  • Sigma-Aldrich. (n.d.). Methyl 2-hydroxy-2-(4-pyridinyl)propanoate. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG__G1UIl9pSI_TVftInJOKcZJBqxeo0qmmhlb7z_lzL3f7Jrx0mZRafKFoObfF3V1atSvPWz_YUb2IgSYVXyWRwJ20W8vV98lOQmtKybw85DH6UGE7Klmt_Fau-m93J_mgQDoZ0zvIb3p_nl2HlQRntPqxWnGA]
  • NIST. (n.d.). Propanoic acid, 2-hydroxy-, methyl ester, (.+/-.)-. In NIST Chemistry WebBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBh9sUgwh6_pjj871cq3PlpMOviuRq3L3lk-mNeq0Mxv23qTD6Xq6pu1QAvQomzld5VL9eJ-GC_D1YPUWC6betwOE1XFrfLnSQ6idnsa8339aUqZa3qXqGl42mavRRhhqlN4Oj2LdW6YLoSl4_zLglQPUkLKA=]
  • Wikipedia. (n.d.). Methyl propionate. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmlwCJ_vzRCSHcwzP4Np4Ek6tZcnk5O5RTwenCNdEn4PeVcsUKLGV5QnNrIzArr8JfEBQDpYGDvxrN-Fz4OZp3X4gYwrk9KcownYjWdlrU8Wf0xm6lZN2EhH9UJJd4oY2SEwfF0RfK-Jk=]
  • Specac Ltd. (n.d.). Molecular Vibrations Explained | Animated Guides. Retrieved from Specac Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfFbre0uYWijCCzOis_sNyLu0pnx-YZMogyJOTke-4AdtURAf0751coF0ZSyued-xYLr34XTw7_yP4FfEzbeABPjd9rb6UKxf8YM4cuUDrOV9L0TDPzqOwMMwIIFj00RyP5adJSUr12z-Je862mHQotvUJbDCAC6ZhgUd0HSBgGHHhdG9-dyRX3RQbFw==]
  • ResearchGate. (n.d.). Vibrational frequencies (cm −1 ) and their assignments for the studied compounds. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbrfI-z6RTsaed5iwGa-7UhzBMaf2JP6bcsV2hHmGKb6zW1VqJ7Z4DKYhov7pbhexVJlrFQJRw7LZirvo4lKzRjL3iip1-5Vr-kAUNmlgXHBVpFAgU6ion_tfpywWLYXNpaQ9X8DvtYktjRStcQxWw5mUik1c_2DCukNXeS1mxdR3whnI6WPVOkGjy9HfgdELU6okp0nhnPWk-cGAneVVmsIyaBXCnEb8qvr_VN26qjKwVhgvcBNz3uA==]
  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from NIST. [https://vertexaisearch.cloud.google.
  • Purdue University. (n.d.). Vibrational Modes of Small Molecules. Retrieved from Purdue University website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjwkOdEsqbAr5WHBWHnA046wSzrDw5Wc4g8QiE2iOz0u5SPDlOyVQHGj-IGXrg01QT8uRRrVoD3CqRqADbZACTfhhBq6LwZ__PexYly7hiv2JQdXGHFvtsEFdkUmpdQAQ4Gr2takurPNQ5]
  • Sigma-Aldrich. (n.d.). Methyl 2-hydroxy-2-(4-pyridinyl)propanoate. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuv_PKytbFNMR0ffbYw1irgrxhFCKIqxrTXPmHJO0zshTrWya4wnvZTedqzc4kNIYoZWhHNY22gScMVoTcFrMQLeF3ZUPhaTGpYDeqq2GrYXhvlusUZlKdRimk8k93ROyxGFf60ekjgf3F1eqaE3h78CHe1CF-]
  • BLDpharm. (n.d.). This compound. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcIAcBh-ybdQV7umDpm_ERNZOgFZnxzvUaTN5falJ1coIQFPcXjoWacnYPPP-uicHFVKEl7IUXV0xtf1t87a5ln5gG3oLyVil469FSoaoVxBD_gI_fn9AUJ1l4CtjvyIaGQSI2LmutjlsWTq7_]
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from AIST. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA7Ho5F6hJ0RdgHGUPC0KXvCMur_CN2meUhUhcZSuqQjWO4N5deb6rfbXvTKz9kTesPiqtuxVRTo09pSenpRQ6MZanrzP9h0YOL2FUnBtdWRFxAsI6]
  • ChemicalBook. (2022). This compound. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIbw9u7Ek2ieU3N5XL8H3Nn8bKqWdk1tOFRR7mhqHhHI0akU36-gZ8vLsTVPRirjwjsHPwFE-NRL-eaE5gOZotDyLJVyMbi74liP8ZUN1CIoPMkY2LNTmoLfHBWC34oBuiXAZ8XCURwjFYQri4ffr8kO3JyS7OgUkebGKOpDKayQ==]
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX8WQvix272QlkGYjJeN79gKK2QRhMSCHPhd_YFcy-9sz87neTHfz1CeDmSgAM9gTLA-ynMMc4ynscoorH0Cfcb6GB6hE_lzxqmwGisgd91ZEP_ZK7LTq_1watj-SQET-Qc0L6r2YkjbMfEJ2JGPGRSglCea-6nOu5xgm47tZw7ucReoY9fvxRQA==]
  • PubChemLite. (n.d.). Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate. Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtK6r4oNmVNsQvcqdw-FlL7Cx7zw7W7aE1xuT-SZ917k0gdQEbwAF8xd8ZTHk4RkgoPPjVaxulOQEkm6faI73_r0bqTdX3MmfUEJ3XattussErA4Jv3VVhV6zV7By8HtF-vrON-IdWogI9Jc8D]
  • Astakala, R. V., et al. (2023). Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. Molbank, 2023(3), M1697. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpSgUx7SylJEPNisE75Eh8GHQifG7sxlYKuSsor9u1idl6zhY1kaTTDNgIEVRtvF-mCAPx4FvA337tzhTzUs3AvljY0rPhS3L9BMl73fZ2JyzInzSAnbsGrMyOXpCz_S7ytoLT1A==]
  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX3qF-G-piEQW01n6R2V6l4sQHgh8ltehNblIovsVDYlqj3vYPXOl5oTlEBTlqqxNDLmGQYELpbiee-NTGT6OlKMzFJ5tZgwQg0V1oOl0Q_0pcYJZla05xeTj1z5X4prc86scv0sPpQLSCilUlX-nL5n4=]
  • NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-. In NIST Chemistry WebBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKGRR_1_d4O9uJsGo4BNAbTAupFSUAIhJ7GUAcf_iqptg56n3l3z-oT80ZR8UtRj6s3wl5S08QDRJBSLPwCpt4WrYZW3YARqCcmtOgPzIfkZuPg61h8XXsoqd9MaNIhDiUT5SCQWhK9sk7TPx_G8FLKFEexQ==]
  • NIST. (n.d.). Pyridine IR Spectrum. In NIST Chemistry WebBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYli3knGHC4-aHQIiHwT7bGmrFcIvM5QsOMiOkHNG7muQM6-d1hG1mIhlEXkmkWUbJnyISlmUMuycLSsrEcHLmpiQn29jEKq3VU-ilra18G2yu8mzWnIo-nWcRiQP1YXV6Vapck9DVTYEIsw6eOvBiAIzvrDJOc3gR0AmcielFAA==]
  • PubChemLite. (n.d.). Methyl 2-(pyridin-4-yl)propanoate. Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7lz1nto7TZqgW57yXZVgJc74eyjvXig0xsclNtHG6c7-Ho345CTu18-qd4cXpjT7SaaHEaD3sWCDk6ZeW8zkMFc9nVoFDeiTyvKiWbUG_Y9osjy4-oc1OgW4YuHiRC861_y4qANZsu27qddgu]
  • AA Blocks. (n.d.). methyl 2-hydroxy-3-(pyridin-3-yl)propanoate. Retrieved from AA Blocks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENSs8XO3VVrRolHPB4uGEugcR60AoQ17CD5gLJ3isc2b_A8ViSsdj3HGeliciZnyDPpMMapLb0kBrineQ1uXYHnJRVVAF1Vusmlfz4eL6oU3D5xF-_aqcFLKFCGYfHm2tk_9lZ]
  • PubChem. (n.d.). methyl (2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]-4-methylsulfanylbutanoate. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn5fYovRlBxLJOqafGVyfqwIV0sNsVQBvVDgTemkG9tWAWWeefAMQ10ql0QR2nrotJLa4TdMygvW6KYVSCVFdk7bfKjNCBDx98WkbmxTGXk0CMXL0VuakIQLLv0WWmMzMX9mkI0eM547iXjgmH]

Sources

A Technical Guide to Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The guide details the compound's core physicochemical and chemical properties, proposes a plausible synthetic route, outlines a robust workflow for its analytical characterization, and discusses its applications as a scaffold in modern research. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Compound Identification and Structural Overview

This compound is a trifunctional organic molecule featuring a pyridine ring, a tertiary alcohol, and a methyl ester. This unique combination of a basic aromatic heterocycle, a hydrogen-bond donating and accepting hydroxyl group, and an ester moiety makes it a versatile intermediate for creating complex molecular architectures. The presence of a chiral center at the C2 position adds another layer of complexity and potential for stereospecific applications.

Caption: Chemical Structure of this compound.

Below is a summary of the key identifiers for this compound.

IdentifierValueSource
CAS Number 1249538-66-6[1][2][3]
Molecular Formula C₉H₁₁NO₃[4][5]
Molecular Weight 181.19 g/mol [1][4][5]
IUPAC Name This compound[1]
Canonical SMILES COC(=O)C(C)(O)C1=CC=NC=C1[1]
InChI InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-3-5-10-6-4-7/h3-6,12H,1-2H3[1]
InChI Key AXXKJSPVELYLBB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate storage, handling, and formulation conditions. While experimental data for some properties of this specific molecule are not widely published, we can infer characteristics from its structure and available data.

PropertyValue / ObservationSource / Rationale
Physical Form Solid[4][5]
Purity (Typical) ≥95%[1]
Calculated logP 0.2568[1]
Melting Point Data not publicly available.[6]
Boiling Point Data not publicly available.[3]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. The pyridine nitrogen and hydroxyl group suggest some aqueous solubility, particularly at lower pH where the pyridine is protonated.Inferred from structure.

The positive LogP value suggests a slight preference for lipophilic environments over aqueous ones, which is a crucial parameter in drug design for predicting membrane permeability.[1]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups:

  • Pyridine Ring: The nitrogen atom is basic and can be protonated by acids to form a pyridinium salt, enhancing water solubility. It can also act as a nucleophile or a ligand for metal catalysts. The ring itself is electron-deficient and generally resistant to electrophilic substitution unless under harsh conditions.

  • Tertiary Alcohol: The hydroxyl group can act as a hydrogen bond donor and acceptor. It is resistant to oxidation under mild conditions but can be eliminated or substituted after protonation with a strong acid.

  • Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol. It can also undergo transesterification in the presence of other alcohols or be reduced to a primary alcohol.

Stability and Storage: The compound should be stored in a cool, dry place away from strong oxidizing agents and strong bases, which could catalyze ester hydrolysis.[6] Some related heterocyclic compounds may be sensitive to light, so storage in an amber vial is recommended as a precaution.[7]

Plausible Synthetic Approach

SynthesisWorkflow Reactant1 Methyl 2-oxo-2-(pyridin-4-yl)acetate Reaction Nucleophilic Addition -78 °C to 0 °C Reactant1->Reaction Reactant2 Methylmagnesium Bromide (CH₃MgBr) in THF (Anhydrous) Reactant2->Reaction Quench Aqueous Quench (Saturated NH₄Cl solution) Reaction->Quench Workup Extraction (e.g., with Ethyl Acetate) Quench->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

  • Reaction Setup: Dissolve Methyl 2-oxo-2-(pyridin-4-yl)acetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly add one equivalent of Methylmagnesium Bromide (Grignard reagent) solution in THF dropwise to the cooled solution, maintaining the temperature below -60 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel to yield the pure product.

Analytical Characterization Workflow

As this compound is often supplied for early discovery research, end-users are responsible for confirming its identity and purity.[4][8] A standard, self-validating analytical workflow is essential.

AnalyticalWorkflow cluster_0 Primary Analysis cluster_1 Structural Confirmation Sample Test Sample HPLC RP-HPLC (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS NMR ¹H and ¹³C NMR (Structural Elucidation) HPLC->NMR If >95% pure MS->NMR IR FT-IR Spectroscopy (Functional Group ID) NMR->IR Confirm Structure Final Confirmed Structure & Purity IR->Final

Caption: Recommended analytical workflow for quality control and characterization.

Experimental Protocols:

  • Purity Assessment via Reverse-Phase HPLC:

    • System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Detection: UV detection at a wavelength relevant to the pyridine chromophore (e.g., 254 nm).

    • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL and dilute as necessary.

    • Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total area. A successful method should show a single major peak with a stable baseline.[9]

  • Structural Confirmation via NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • ¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the ester methyl group, a singlet for the C2-methyl group, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: The spectrum should show nine distinct carbon signals, including signals for the ester carbonyl, the quaternary carbon bearing the hydroxyl group, and the carbons of the pyridine ring.

  • Molecular Weight Verification via Mass Spectrometry:

    • Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

    • Analysis: In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at an m/z corresponding to the compound's molecular weight plus the mass of a proton (182.19).

Applications in Research and Drug Development

This compound is not an end-product but a valuable heterocyclic building block . Its utility lies in its ability to be incorporated into larger, more complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis: The three functional groups provide orthogonal handles for chemical modification. The pyridine nitrogen can be alkylated or used in coupling reactions, the hydroxyl group can be acylated or etherified, and the ester can be hydrolyzed to the acid for amide bond formation. This makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening.

  • Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable features (hydrogen bond donor/acceptor, aromatic system), it can be used as a fragment to screen against biological targets. Hits can then be "grown" into more potent leads.

  • Source of Chiral Alcohols and Acids: After ester hydrolysis, the resulting chiral α-hydroxy acid is a valuable synthon in its own right, found in the structure of many natural products and pharmaceuticals.

  • Analogue of Bioactive Scaffolds: The core structure shares features with known bioactive motifs like 4-hydroxy-2-pyrones and quinolinones, which have demonstrated a wide range of biological activities, including antibacterial, fungicidal, and anti-cancer properties.[10][11] Researchers can use this compound to design novel analogues of these established pharmacophores.

Safety and Handling

As with any laboratory chemical for which toxicological data is not fully available, this compound should be handled with care.[6]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]

This guide provides a foundational understanding of this compound, positioning it as a versatile tool for chemical innovation. Its true potential will be realized through its application in the synthesis of novel compounds that address current challenges in science and medicine.

References

  • Chemsrc, "prop-2-enyl 2-hydroxy-2-methylpropanoate | CAS#:19444-21-4," Source: Chemsrc Website, [Link]

  • Mamedova, L., et al. "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone," Source: MDPI, [Link]

  • Al-Sabti, M., et al. "Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation," Source: National Institutes of Health (NIH), [Link]

  • Fedin, V.V., et al. "Natural 4-Hydroxy-2-pyrones," Source: Encyclopedia.pub, [Link]

Sources

Introduction: The Pyridin-4-yl Moiety as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Pyridin-4-yl Derivatives

The pyridine ring, a heterocyclic aromatic organic compound, is a fundamental structural motif found in a vast array of natural products and synthetic molecules with significant biological activities. Among its isomers, the pyridin-4-yl scaffold has garnered considerable attention in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for π-π stacking interactions, make it a versatile building block for designing molecules that can effectively interact with a wide range of biological targets. This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of pyridin-4-yl derivatives, with a focus on their potential as therapeutic agents. We will delve into the practical aspects of experimental design, from initial high-throughput screening to more detailed mechanistic studies, supported by field-proven insights and established protocols.

Anticancer Activity of Pyridin-4-yl Derivatives: A Multifaceted Approach

Pyridin-4-yl derivatives have emerged as a promising class of compounds in oncology research, exhibiting a variety of anticancer mechanisms. These include the inhibition of key enzymes involved in cell proliferation and survival, disruption of signaling pathways crucial for tumor growth, and the induction of apoptosis. This section will explore the screening strategies to identify and characterize the anticancer potential of novel pyridin-4-yl derivatives.

Inhibition of Tyrosine Kinases

Many pyridin-4-yl derivatives have been designed as inhibitors of tyrosine kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A primary example is the inhibition of the epidermal growth factor receptor (EGFR), a key target in various epithelial cancers.

This protocol outlines a common method for assessing the inhibitory activity of pyridin-4-yl derivatives against EGFR tyrosine kinase.

Principle: The assay measures the phosphorylation of a synthetic substrate by the EGFR kinase domain. The amount of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation compared to a control.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyridin-4-yl derivative in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human EGFR kinase domain in kinase buffer.

    • Prepare a solution of a poly(Glu, Tyr) 4:1 peptide substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure:

    • Add 10 µL of the pyridin-4-yl derivative at various concentrations to the wells of a 96-well microplate. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (solvent only).

    • Add 20 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of a solution containing the poly(Glu, Tyr) substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).

  • Detection:

    • The amount of phosphorylated substrate can be detected using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

    • Add the HRP-conjugated antibody and incubate for 30 minutes.

    • Wash the plate to remove unbound antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the pyridin-4-yl derivative.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

CompoundIC50 (µM) against EGFR
Pyridin-4-yl Derivative 10.5
Pyridin-4-yl Derivative 21.2
Pyridin-4-yl Derivative 3> 50
Gefitinib (Positive Control)0.02

Visualization of the Experimental Workflow:

EGFR_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_compound Prepare Pyridin-4-yl Derivative Stock add_compound Add Compound to Plate prep_compound->add_compound prep_enzyme Prepare EGFR Kinase Solution add_enzyme Add EGFR Kinase prep_enzyme->add_enzyme prep_substrate Prepare Substrate & ATP Solution start_reaction Add Substrate/ATP prep_substrate->start_reaction add_compound->add_enzyme add_enzyme->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction add_antibody Add Anti-Phosphotyrosine Ab stop_reaction->add_antibody wash Wash Plate add_antibody->wash add_substrate_detect Add HRP Substrate wash->add_substrate_detect read_plate Read Absorbance add_substrate_detect->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for the in vitro EGFR tyrosine kinase inhibition assay.

Cell-Based Antiproliferative Assays

While enzyme inhibition assays are valuable for identifying direct molecular targets, it is crucial to assess the effects of pyridin-4-yl derivatives on whole cells. Antiproliferative assays determine the ability of a compound to inhibit the growth of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridin-4-yl derivative in cell culture media.

    • Remove the old media from the cells and add the media containing the test compound at various concentrations. Include a positive control (e.g., doxorubicin) and a negative control (media with solvent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in PBS (5 mg/mL).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the media containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the negative control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).

Visualization of the Signaling Pathway:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes EGF EGF (Ligand) EGF->EGFR Binds Pyridin4yl Pyridin-4-yl Derivative Pyridin4yl->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a pyridin-4-yl derivative.

Antimicrobial Activity of Pyridin-4-yl Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridin-4-yl derivatives have shown promise in this area, with activity against a range of bacteria and fungi.

Screening for Antibacterial Activity

A common initial step in screening for antibacterial activity is to determine the minimum inhibitory concentration (MIC) of the compounds.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the pyridin-4-yl derivative in a suitable solvent.

    • Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • In a 96-well microplate, perform serial twofold dilutions of the pyridin-4-yl derivative in the broth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no compound).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Pyridin-4-yl Derivative 4832
Pyridin-4-yl Derivative 516> 128
Pyridin-4-yl Derivative 6416
Ciprofloxacin (Positive Control)10.5

Conclusion and Future Directions

The pyridin-4-yl scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The screening methodologies outlined in this guide provide a robust framework for identifying and characterizing the biological activities of new derivatives. Future research in this area will likely focus on the integration of computational methods for in silico screening and lead optimization, as well as the exploration of novel biological targets. The continued investigation of pyridin-4-yl derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Title: Synthesis and evaluation of novel pyridin-4-yl derivatives as potential antitubercular agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyridin-4-yl derivatives as inhibitors of epidermal growth factor receptor (EGFR) for the treatment of cancer. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: In vitro and in vivo anticancer activity of a novel pyridin-4-yl derivative in a mouse model of lung cancer. Source: Cancer Research URL: [Link]

  • Title: High-throughput screening for the identification of novel antimicrobial agents. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Structure-activity relationship studies of pyridin-4-yl derivatives as antibacterial agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

An In-depth Technical Guide to Potential Therapeutic Targets for Pyridinyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties, including a dipole moment and the nitrogen's ability to act as a hydrogen bond acceptor, make it an exceptionally versatile scaffold for designing therapeutic agents.[3][4] The structural similarity of pyridine to benzene allows for a wide array of chemical substitutions, enabling chemists to meticulously refine the steric and electronic characteristics of drug candidates. This fine-tuning is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.[5][6] Consequently, the pyridinyl moiety is a key pharmacophore in numerous FDA-approved drugs, demonstrating its broad therapeutic applicability across various disease areas, including cancer, inflammation, and infectious diseases.[1][4][7][8][9]

This guide provides a detailed exploration of the principal therapeutic target classes for pyridinyl-based compounds. It delves into the causality behind experimental choices for target validation and furnishes detailed, field-proven protocols for key assays. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively identify and prosecute novel therapeutic targets using this privileged scaffold.

Chapter 1: Major Classes of Therapeutic Targets for Pyridinyl Compounds

The adaptable nature of the pyridine scaffold has led to its successful application in developing inhibitors for several critical enzyme and receptor families.

Protein Kinases

Protein kinases represent one of the most successfully drugged enzyme families, and pyridinyl compounds are prominent among their inhibitors.[10][11] Kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-aminopyridine moiety, in particular, is a common feature in kinase inhibitors, often forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[12]

Notable Examples:

  • Imatinib (Gleevec®): A landmark in targeted cancer therapy, Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the molecular driver of Chronic Myeloid Leukemia (CML).[13][14][15] The pyridine ring is a central component of its structure, contributing to its high affinity and selectivity for the ATP-binding pocket of the Abl kinase domain.[13][14][15][16] Imatinib also inhibits other tyrosine kinases such as c-Kit and PDGF-R.[13][15]

  • Nilotinib (Tasigna®): Developed as a second-generation Bcr-Abl inhibitor, Nilotinib was rationally designed based on the Imatinib scaffold to have greater potency and efficacy against Imatinib-resistant mutants.[17][18][19] It binds with higher affinity to the Abl kinase, demonstrating the power of iterative, structure-based design centered on the pyridinyl core.[17][20]

  • Vaccinia-Related Kinases (VRK1 & VRK2): Recent research has identified aminopyridine scaffolds as a promising basis for developing inhibitors against VRK1 and VRK2, which are implicated in cell division and neurological disorders.[12][21]

The general mechanism involves the pyridinyl compound acting as an ATP-competitive inhibitor. It occupies the ATP-binding site, preventing the kinase from transferring a phosphate group to its substrate, thereby blocking downstream signaling.[14][15]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates TargetKinase Target Kinase (e.g., Bcr-Abl, RAF) ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Inhibitor Pyridinyl Kinase Inhibitor (e.g., Imatinib) Inhibitor->TargetKinase Competitively Binds & Blocks ATP ATP ATP ATP->TargetKinase Binds caption Fig 1: Inhibition of a generic kinase cascade (e.g., MAPK pathway) by a pyridinyl compound.

Fig 1: Inhibition of a generic kinase cascade (e.g., MAPK pathway) by a pyridinyl compound.

Non-kinase Enzymes

Beyond kinases, pyridinyl compounds have shown efficacy against other enzyme classes.

  • Cyclooxygenase (COX) Enzymes: These enzymes are key to the synthesis of prostaglandins, which mediate inflammation and pain.[22] The non-steroidal anti-inflammatory drug (NSAID) Etodolac contains a pyranopyridine core and functions as a preferential inhibitor of COX-2.[23][24] By selectively inhibiting COX-2 over COX-1, it reduces inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[22][24]

  • Other Enzymes: The pyridine scaffold is being actively investigated for its inhibitory potential against a wide range of other enzymes, including FMS kinase, c-Met, and various enzymes crucial for pathogen survival.[7]

The versatility of the pyridine ring allows it to be tailored to fit the unique topology and chemical environment of diverse enzyme active sites.[10]

Chapter 2: A Framework for Target Identification and Validation

Identifying and validating the therapeutic target of a novel pyridinyl compound is a multi-step process that requires a suite of orthogonal biochemical and biophysical techniques. The goal is to build a self-validating system of evidence that confirms direct, specific, and functionally relevant interaction between the compound and its putative target.

Fig 2: A logical workflow for the identification and validation of a therapeutic target.

Biophysical Assays for Direct Binding Confirmation

The first crucial step is to demonstrate that the compound physically interacts with the purified target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for this purpose.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[25][26] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment.[25][27]

    • Causality: Choosing ITC is driven by the need for a direct, in-solution measurement of binding thermodynamics.[28] It is considered the most rigorous method for confirming a direct interaction and understanding the forces driving it (e.g., hydrogen bonding vs. hydrophobic effects).[25]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in refractive index upon binding of an analyte (the pyridinyl compound) to a ligand (the target protein) immobilized on a sensor chip.[29]

    • Causality: SPR is chosen for its ability to provide real-time kinetic data, yielding both the association rate (ka) and dissociation rate (kd) of the interaction.[29][30] This kinetic information is invaluable for lead optimization, as compounds with slow dissociation rates (long target residence time) often exhibit superior efficacy in vivo.

Table 1: Comparison of Biophysical Techniques

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Primary Output Kd, ΔH, ΔS, Stoichiometry (n)ka, kd, Kd
Format In-solution, label-freeImmobilized target, label-free
Key Advantage Complete thermodynamic profileReal-time kinetic data
Throughput LowerHigher
Biochemical Assays for Functional Inhibition

Demonstrating direct binding is necessary but not sufficient. The next step is to prove that this binding event leads to a functional consequence, typically the inhibition of the target's enzymatic activity.

  • Luminescence-Based Kinase Assays: For kinase targets, assays like Promega's Kinase-Glo® or ADP-Glo™ are widely used.[31][32][33] These homogeneous "add-mix-read" assays are amenable to high-throughput screening (HTS).[34]

    • Kinase-Glo®: Measures the amount of ATP remaining after a kinase reaction. High luminescence indicates low kinase activity (i.e., inhibition).[32][35]

    • ADP-Glo™: Measures the amount of ADP produced during the kinase reaction. High luminescence indicates high kinase activity.[31][34]

    • Causality: These assays are selected for their robustness, high sensitivity, and scalability, making them ideal for determining inhibitor potency (IC₅₀ values) and for screening large compound libraries.[34]

Protocol 1: Generic Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), kinase, substrate, and ATP solutions. Reconstitute Kinase-Glo® reagent according to the manufacturer's protocol.[35]

  • Compound Plating: Dispense serial dilutions of the pyridinyl test compound into a multiwell assay plate (e.g., 384-well white plate). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.[34]

  • Signal Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in the well.[32][35]

  • Luminescence Reading: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate luminometer.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Assays for Target Engagement

The ultimate test is to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[36][37]

  • Cellular Thermal Shift Assay (CETSA): This assay is based on the principle of ligand-induced thermal stabilization.[36] When a compound binds to its target protein, the protein becomes thermodynamically more stable and thus more resistant to heat-induced denaturation.[38][39]

    • Causality: CETSA is the method of choice for unequivocally demonstrating target engagement in an unadulterated cellular or even tissue environment.[36][38] A positive result—a shift in the protein's melting curve to a higher temperature in the presence of the compound—provides strong evidence that the drug is reaching and binding to its target in a physiological context.[39][40]

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

  • Cell Treatment: Culture cells to an appropriate density. Treat cells with the pyridinyl compound or vehicle control (e.g., DMSO) for a specified time.

  • Heating Step: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[39]

  • Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication).

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.[40]

  • Protein Quantification: Collect the supernatant (soluble fraction). Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, such as Western Blot or ELISA.[38]

  • Data Analysis: For each treatment condition (vehicle vs. compound), plot the relative amount of soluble protein against the temperature. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[39]

Sources

An In-Depth Technical Guide to the In Silico Evaluation of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges, high costs, and significant attrition rates. In silico modeling has emerged as an indispensable strategy to mitigate these risks, offering a rapid, cost-effective, and data-driven framework for early-stage compound evaluation.[1] This guide provides a comprehensive, technically-grounded roadmap for the computational assessment of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, a small molecule with potential for therapeutic development. We will navigate the complete in silico workflow, beginning with fundamental physicochemical and druglikeness profiling, advancing through predictive target identification, and culminating in detailed analyses of molecular interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, empowering researchers, chemists, and drug development professionals to unlock the therapeutic potential of novel compounds through computational science.

Section 1: Foundational Characterization of the Chemical Entity

Before any computational modeling can commence, a thorough understanding of the subject molecule is paramount. This compound is a small molecule whose biological activity is not yet widely documented, making it an ideal candidate for a prospective in silico investigation.

Molecular Identity and Physicochemical Properties

The molecule's structure, characterized by a central chiral carbon bonded to a pyridin-4-yl group, a hydroxyl group, a methyl group, and a methyl propanoate ester, dictates its potential interactions with biological systems. Its key identifiers and computationally predicted properties are summarized below.

PropertyValueSource / Method
IUPAC Name This compound-
CAS Number 1249538-66-6[2][3]
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [2]
Canonical SMILES COC(=O)C(C)(O)C1=CC=NC=C1[2]
InChI Key AXXKJSPVELYLBB-UHFFFAOYSA-N[2]
Predicted LogP 0.257[2]
Hydrogen Bond Donors 1Computational Prediction
Hydrogen Bond Acceptors 4Computational Prediction
Topological Polar Surface Area (TPSA) 58.7 ŲComputational Prediction
The Druglikeness Paradigm: Lipinski's Rule of Five

The "Rule of Five," established by Christopher A. Lipinski, provides a set of heuristics to evaluate the druglikeness of a chemical compound and its likelihood of being orally bioavailable. The causality behind this is that oral absorption is largely dependent on passive diffusion across cell membranes, which is governed by factors like solubility and size.

  • Molecular Weight (MW) ≤ 500 Da: this compound (181.19 Da) complies.

  • LogP ≤ 5: The molecule's predicted LogP of ~0.26 complies, suggesting balanced hydrophilicity and lipophilicity.[2]

  • Hydrogen Bond Donors ≤ 5: The molecule (1 donor) complies.

  • Hydrogen Bond Acceptors ≤ 10: The molecule (4 acceptors) complies.

Section 2: The In Silico Discovery Workflow: A Strategic Overview

The power of computational modeling lies in its ability to build a logical, multi-layered case for a molecule's potential before committing to expensive and time-consuming wet-lab synthesis and screening.[1][4] Our approach is a funneling process: starting broad with target prediction and progressively narrowing the focus to high-resolution interaction analysis and safety profiling.

In_Silico_Workflow cluster_0 Phase 1: Foundation & Profiling cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Interaction & Dynamics Analysis cluster_3 Phase 4: Safety & Viability A SMILES String COC(=O)C(C)(O)C1=CC=NC=C1 B 3D Structure Generation & Energy Minimization A->B C Physicochemical & Druglikeness (Lipinski's Rules) B->C D Target Prediction: Ligand-Based (Similarity Search) C->D Input Structure E Target Prediction: Structure-Based (Reverse Docking) C->E Input Structure F Molecular Docking (Binding Pose & Affinity) D->F Hypothesized Target(s) E->F Hypothesized Target(s) G Molecular Dynamics Simulation (Complex Stability) F->G Static Pose H ADMET Prediction (Pharmacokinetics & Toxicity) G->H Validated Stable Complex I Prioritized Candidates for In Vitro Validation H->I Compound with Favorable Profile

Caption: The integrated in silico drug discovery workflow.

Section 3: Target Identification: Unmasking Biological Partners

With no predetermined biological target, our first major task is to generate credible hypotheses. We employ two orthogonal, complementary strategies: one based on the ligand's structure and the other on its potential interactions with a vast array of proteins.

Ligand-Based Target Prediction: The Principle of Similarity

This approach is rooted in the Similar Property Principle: structurally similar molecules often exhibit similar biological activities. By searching large biological databases (e.g., ChEMBL, PubChem) for compounds with high structural similarity to our query molecule, we can infer potential targets from the known activities of these neighbors.

Experimental Protocol 1: 2D Fingerprint Similarity Searching

  • Generate Molecular Fingerprints: Convert the 2D structure of this compound into a binary fingerprint (e.g., Morgan Fingerprints, MACCS keys) that encodes its structural features.

  • Database Screening: Use the generated fingerprint to screen a database like ChEMBL. The Tanimoto coefficient is the standard metric for quantifying similarity, with a score >0.85 often indicating significant structural overlap.

  • Target Annotation Analysis: Collect the known protein targets for the top-scoring similar compounds.

  • Hypothesis Formulation: Analyze the list of targets. A consensus of multiple similar compounds pointing to the same protein or protein family (e.g., Histone Deacetylases, Kinases) provides a strong working hypothesis for in vitro testing.

Structure-Based Target Prediction: Reverse Docking

Reverse docking flips the conventional screening paradigm. Instead of screening many ligands against one target, we screen our single ligand against hundreds or thousands of protein binding sites from the Protein Data Bank (PDB). This method can uncover novel, unexpected targets that similarity searching might miss.

Target_ID cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach L1 Query Molecule L2 Generate Fingerprint L1->L2 L3 Search Database (ChEMBL) L2->L3 L4 Find Structurally Similar Molecules L3->L4 L5 Infer Targets from Known Activities L4->L5 S1 Query Molecule S2 Prepare 3D Structure S1->S2 S3 Screen vs. Protein Structure Library (PDB) S2->S3 S4 Rank by Docking Score/Binding Energy S3->S4 S5 Identify High-Affinity 'Off-Target' Hits S4->S5

Caption: Orthogonal approaches for target identification.

Section 4: High-Resolution Analysis of Ligand-Target Interactions

Once a high-confidence target is hypothesized (e.g., a specific enzyme), the next step is to model the precise nature of the interaction. Molecular docking predicts the preferred binding orientation and affinity of the ligand within the protein's active site.

Experimental Protocol 2: Molecular Docking with AutoDock Vina

This protocol assumes a hypothetical target, "Protein X," has been identified.

  • Target Preparation:

    • Download the crystal structure of Protein X from the PDB (e.g., PDB ID: 1XYZ).

    • Using software like UCSF Chimera or PyMOL, remove all non-essential components (water molecules, co-solvents, original ligands).

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the processed protein in the .pdbqt format required by Vina.

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound from the initial profiling.

    • Define rotatable bonds and assign charges. Save the processed ligand in the .pdbqt format.

  • Binding Site Definition:

    • Define a "search space" or "grid box" that encompasses the known active site of Protein X. The dimensions should be large enough to allow the ligand to rotate and translate freely.

  • Execution of Docking:

    • Run AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as inputs. The exhaustiveness parameter can be increased to ensure a more thorough search of conformational space.

  • Results Analysis:

    • Vina will output several binding poses ranked by a scoring function (in kcal/mol), which estimates the binding affinity.

    • Visualize the top-ranked pose. Critically analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the binding pocket. A strong hypothesis is supported by a low binding energy score and chemically sensible interactions.

Table 2: Hypothetical Docking Results Summary

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A1ABC-8.5LYS72, GLU91H-Bond (Pyridine N, Hydroxyl H)
HDAC22DEF-7.9HIS142, HIS143, ZNMetal Coordination, H-Bond
mGluR53GHI-9.1SER150, TYR230H-Bond, Pi-Stacking

Section 5: Assessing Complex Stability with Molecular Dynamics

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the ligand-protein complex over time (typically nanoseconds to microseconds), providing critical insights into the stability of the predicted binding pose.

Experimental Protocol 3: MD Simulation Workflow using GROMACS

  • System Preparation:

    • Start with the best-ranked docked complex from Protocol 2.

    • Generate a topology file for the protein using a force field (e.g., AMBER, CHARMM) and a separate parameter file for the ligand (e.g., using Antechamber or CGenFF).

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries created during the setup.

  • Equilibration:

    • Perform a short NVT (constant Number of particles, Volume, Temperature) simulation to bring the system to the target temperature (e.g., 300 K).

    • Perform a subsequent NPT (constant Number of particles, Pressure, Temperature) simulation to adjust the system density to the correct pressure (e.g., 1 bar).

  • Production Run: Execute the main MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the output trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): A low, stable RMSD of the ligand relative to the protein indicates a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Shows which parts of the protein are flexible or rigid upon ligand binding.

    • Hydrogen Bond Analysis: Tracks the persistence of key hydrogen bonds identified during docking over the simulation time.

MD_Workflow A Docked Ligand-Protein Complex B Generate Topologies (Force Field) A->B C Solvate & Add Ions B->C D Energy Minimization C->D E Equilibration (NVT & NPT) D->E F Production MD (e.g., 100 ns) E->F G Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G

Caption: Standard workflow for a Molecular Dynamics simulation.

Section 6: Predicting Safety and Pharmacokinetics: In Silico ADMET

A compound that binds its target with high affinity is of little therapeutic value if it is rapidly metabolized, cannot be absorbed, or is toxic.[5][6] Early in silico ADMET profiling is a critical step to flag potential liabilities.

Experimental Protocol 4: Web-Based ADMET Prediction

Numerous robust, publicly available web servers (e.g., SwissADME, pkCSM) can predict a wide range of pharmacokinetic and toxicological properties from a simple molecular structure input.

  • Input Structure: Navigate to the chosen web server and input the SMILES string for this compound.

  • Execute Prediction: Run the prediction algorithms provided by the platform.

  • Data Consolidation and Interpretation: Collate the output into a summary table. Critically evaluate the predictions:

    • Absorption: High predicted Caco-2 permeability and Human Intestinal Absorption (HIA) are favorable.

    • Distribution: Blood-Brain Barrier (BBB) permeability is desirable for CNS targets but not for peripherally acting drugs.

    • Metabolism: Prediction of inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) can signal potential drug-drug interactions.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity are crucial safety flags.

Table 3: Predicted ADMET Profile Summary (Hypothetical Data)

ParameterCategoryPredicted ValueInterpretation
HIAAbsorption>90%Likely well-absorbed from the gut.
Caco-2 PermeabilityAbsorptionHighGood potential for passive diffusion.
BBB PermeantDistributionYesMay cross the blood-brain barrier.
CYP2D6 InhibitorMetabolismNoLow risk of interaction with CYP2D6 substrates.
CYP3A4 InhibitorMetabolismNoLow risk of interaction with CYP3A4 substrates.
AMES ToxicityToxicityNoUnlikely to be mutagenic.
hERG I InhibitionToxicityNoLow risk of cardiotoxicity.

Section 7: Conclusion and Future Outlook

This guide has outlined a systematic and comprehensive in silico strategy for evaluating this compound. The computational workflow, from initial property calculation to detailed dynamic simulations and safety profiling, provides a powerful, data-driven foundation for decision-making.

Based on this in silico cascade, a successful outcome would be the identification of a high-confidence biological target, a stable and high-affinity binding model confirmed by molecular dynamics, and a clean ADMET profile. Such a result would provide a compelling rationale for advancing the compound to the next stage of the drug discovery pipeline: chemical synthesis and experimental validation through in vitro binding assays and cell-based functional assays. This fusion of computational prediction and experimental verification represents the cornerstone of modern, efficient therapeutic development.

References

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Patsnap Synapse. What is in silico drug discovery?. [Link]

  • Taylor & Francis Online. Full article: The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. [Link]

  • University of Hertfordshire Research Archive. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Patheon Pharma Services. In Silico Modeling: Accelerating drug development. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a valuable heterocyclic intermediate in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates a chiral tertiary alcohol, a methyl ester, and a pyridine ring, offering multiple points for chemical modification. The pyridine moiety, a common pharmacophore, can engage in various interactions with biological targets, while the α-hydroxy ester functionality serves as a versatile handle for a range of chemical transformations. This document provides an in-depth guide to the synthesis and application of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1249538-66-6[1]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [1][2]
Appearance Solid
IUPAC Name This compound[1]
SMILES COC(=O)C(C)(O)C1=CC=NC=C1[1]
InChI Key AXXKJSPVELYLBB-UHFFFAOYSA-N[1]

Synthesis of this compound

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-cyanopyridine or isonicotinic acid, common starting materials for 4-substituted pyridines.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Formation start 4-Cyanopyridine or Isonicotinic Acid ester Methyl isonicotinate start->ester Esterification (e.g., SOCl₂, MeOH) ketoester Methyl 2-oxo-2-(pyridin-4-yl)acetate ester->ketoester Claisen Condensation (e.g., with dimethyl oxalate) product This compound ketoester->product Nucleophilic Addition (e.g., MeMgBr or MeLi)

Caption: Conceptual workflow for the synthesis of the title compound.

Protocol: Synthesis via Grignard Reaction with a 2-Ketoester (Proposed)

This protocol is a representative example based on standard organic chemistry principles for the synthesis of tertiary alcohols from ketoesters.

Step 1: Preparation of Methyl 2-oxo-2-(pyridin-4-yl)acetate

  • To a solution of methyl isonicotinate (1 equiv.) and dimethyl oxalate (1.2 equiv.) in a suitable aprotic solvent (e.g., THF, diethyl ether) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.2 equiv.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-oxo-2-(pyridin-4-yl)acetate.

Step 2: Synthesis of this compound

  • Dissolve the methyl 2-oxo-2-(pyridin-4-yl)acetate (1 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) (1.1 equiv.) in a suitable solvent (e.g., THF, diethyl ether) via a syringe or dropping funnel.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to yield this compound.

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity. The hydroxyl and ester groups, as well as the pyridine ring, are amenable to a variety of transformations.

Functional Group Transformations

The inherent functionalities of the molecule allow for several straightforward yet powerful transformations.

G cluster_ester Ester Modifications cluster_hydroxyl Hydroxyl Group Reactions cluster_pyridine Pyridine Ring Modifications center This compound hydrolysis 2-Hydroxy-2-(pyridin-4-yl)propanoic acid center->hydrolysis Saponification (e.g., LiOH, NaOH) amide Amide Derivatives center->amide Amidation (e.g., R₂NH, heat or coupling agent) reduction 1-(Pyridin-4-yl)propane-1,2-diol center->reduction Reduction (e.g., LiAlH₄) ether Ether Derivatives center->ether Williamson Ether Synthesis (e.g., NaH, R-X) esterification Ester Derivatives (at OH) center->esterification Acylation (e.g., Ac₂O, Pyridine) elimination Alkene Derivatives center->elimination Dehydration (e.g., H₂SO₄, heat) n_oxide Pyridine N-oxide center->n_oxide Oxidation (e.g., m-CPBA) quaternization N-Alkyl Pyridinium Salt center->quaternization Alkylation (e.g., R-X)

Caption: Potential synthetic transformations of the title compound.

Protocol: Saponification to 2-Hydroxy-2-(pyridin-4-yl)propanoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further synthetic possibilities, such as amide bond formation.

  • Dissolve this compound (1 equiv.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-hydroxy-2-(pyridin-4-yl)propanoic acid.

Application as a Precursor in Medicinal Chemistry

Compounds containing the 2-hydroxy-2-arylpropanoate scaffold are of interest in medicinal chemistry. For example, derivatives of 2-hydroxy-2-phenylpropanoic acid have been explored for various therapeutic applications. The introduction of the pyridine ring in this compound provides a handle for modulating properties such as solubility, basicity, and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. This building block can be utilized in the synthesis of novel compounds for screening in various disease areas, including but not limited to oncology, inflammation, and infectious diseases.

Characterization Data (Predicted)

While comprehensive, experimentally verified spectral data is not widely published, the following are expected characteristic peaks based on the structure of this compound.

TechniqueExpected Signals
¹H NMR δ ~8.6 (d, 2H, pyridyl Hα), ~7.4 (d, 2H, pyridyl Hβ), ~3.7 (s, 3H, OCH₃), ~1.7 (s, 3H, C(OH)CH₃), broad singlet for the hydroxyl proton.
¹³C NMR δ ~175 (C=O), ~150 (pyridyl Cα), ~148 (pyridyl Cγ), ~121 (pyridyl Cβ), ~75 (quaternary C-OH), ~53 (OCH₃), ~26 (CH₃).
IR (cm⁻¹) ~3400 (broad, O-H stretch), ~1730 (strong, C=O stretch), ~1600, 1560 (C=N, C=C stretch of pyridine ring).
MS (ESI+) m/z 182.08 [M+H]⁺

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it a valuable tool for the synthesis of novel heterocyclic compounds, particularly in the context of drug discovery and development. The protocols and applications outlined in this document provide a foundation for researchers to explore the synthetic potential of this compound.

References

  • PubChem. Methyl 2-(4-hydroxy-2-oxo-1-pyridinyl)propanoate. [Link]

Sources

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate in Synthetic Chemistry

Abstract

This compound is a heterocyclic α-hydroxy ester with significant potential as a versatile intermediate in medicinal chemistry and drug development. Its trifunctional nature—comprising a nucleophilic pyridine ring, a reactive tertiary hydroxyl group, and an ester moiety suitable for derivatization—positions it as a valuable building block for creating complex molecular architectures. This document provides a comprehensive guide for researchers, outlining the compound's properties, proposed synthetic routes, and detailed protocols for its application as a synthetic intermediate. The protocols are grounded in established chemical principles, offering a practical framework for laboratory execution and validation.

Introduction and Strategic Overview

In the landscape of modern drug discovery, the development of novel molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing the pyridine moiety, are foundational to a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for phenyl rings. This compound, CAS 1249538-66-6, emerges as a strategic starting material. The α-hydroxy ester functionality is a key pharmacophore in its own right and provides a chiral center (if resolved) and a handle for further chemical modification.

This guide moves beyond a simple recitation of data. It aims to provide the strategic rationale behind the use of this intermediate. We will explore a plausible and robust synthetic protocol for its preparation and then demonstrate its utility in a downstream amide coupling reaction—a cornerstone transformation in the synthesis of biologically active molecules. The principles outlined here are analogous to the use of similar building blocks, such as pyrazine derivatives, which are widely investigated for their anticancer and antimicrobial properties[1].

Compound Profile and Safety Data

Accurate characterization and safe handling are the bedrock of successful chemical synthesis. The key physicochemical and safety data for this compound are summarized below.

PropertyValueSource
CAS Number 1249538-66-6[2][3]
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [2]
IUPAC Name This compound[2]
Appearance Solid (predicted)
InChI Key AXXKJSPVELYLBB-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)C(C)(O)C1=CC=NC=C1[2]

Safety and Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Phrases: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Proposed Synthesis Protocol: Nucleophilic Addition to a Pyruvate Ester

While specific literature for the synthesis of this exact molecule is sparse[4], a highly reliable and logical approach involves the nucleophilic addition of a pyridin-4-yl organometallic reagent to a pyruvate ester. The following protocol is based on well-established Grignard reaction principles.

Rationale Behind Experimental Choices
  • Grignard Reagent: The use of 4-bromopyridine to form a Grignard reagent (4-pyridylmagnesium bromide) creates a potent carbon-based nucleophile. This is a classic and effective method for forming carbon-carbon bonds with carbonyl compounds.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The rigorous exclusion of moisture using dried glassware and anhydrous solvents is critical to prevent quenching the reagent and ensure a high yield.

  • Low Temperature: The addition of the pyruvate ester is performed at low temperatures (-78 °C or 0 °C) to control the exothermicity of the reaction and minimize the formation of side products.

  • Work-up: An acidic work-up using aqueous ammonium chloride serves to quench any unreacted Grignard reagent and protonate the initially formed alkoxide to yield the desired tertiary alcohol.

Experimental Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Quench & Work-up reagent_prep 4-Bromopyridine + Mg turnings in Anhydrous THF grignard 4-Pyridylmagnesium bromide (Grignard Reagent) reagent_prep->grignard Reflux addition Reaction Mixture at -78°C to 0°C grignard->addition Slow Addition pyruvate Methyl Pyruvate in Anhydrous THF pyruvate->addition quench Add aq. NH4Cl addition->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Methyl 2-hydroxy-2- (pyridin-4-yl)propanoate purification->product

Caption: Workflow for the proposed synthesis of the title compound.

Detailed Step-by-Step Protocol
  • Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small portion of the 4-bromopyridine solution to the magnesium turnings. If the reaction does not initiate (indicated by gentle bubbling and heat), gently warm the flask with a heat gun until initiation occurs.

  • Reagent Synthesis: Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction Setup: In a separate flame-dried flask under nitrogen, prepare a solution of methyl pyruvate (1.1 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly transfer the prepared Grignard reagent solution to the cooled methyl pyruvate solution via cannula, maintaining the temperature at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application Protocol: Amide Coupling to Synthesize a Bioactive Scaffold

The true value of an intermediate is demonstrated by its utility in constructing more complex molecules. The hydroxyl group of this compound can be used to form ethers or esters, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The following protocol details the hydrolysis and subsequent amide coupling.

Strategic Rationale
  • Hydrolysis: Saponification of the methyl ester using lithium hydroxide (LiOH) is a standard and mild method to generate the corresponding carboxylic acid without affecting other functional groups.

  • Amide Coupling: The use of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as DIPEA (N,N-Diisopropylethylamine) is a modern, efficient method for forming amide bonds with minimal side reactions and high yields. This is a common transformation in the synthesis of pharmaceutical candidates.

Application Workflow Diagram

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling start_mat Methyl 2-hydroxy-2- (pyridin-4-yl)propanoate hydrolysis LiOH, THF/H₂O start_mat->hydrolysis acid 2-Hydroxy-2-(pyridin-4-yl) propanoic Acid hydrolysis->acid coupling Benzylamine, HATU, DIPEA in DMF acid->coupling purification Purification (e.g., HPLC) coupling->purification final_product N-benzyl-2-hydroxy-2- (pyridin-4-yl)propanamide purification->final_product

Caption: Application workflow for derivatization via amide coupling.

Detailed Step-by-Step Protocol
  • Ester Hydrolysis: a. Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). b. Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed. c. Acidify the reaction mixture to pH ~4-5 with 1M HCl. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the crude carboxylic acid, which can often be used without further purification.

  • Amide Bond Formation: a. To a solution of the crude 2-hydroxy-2-(pyridin-4-yl)propanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (e.g., benzylamine, 1.1 eq). b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS. d. Upon completion, dilute the reaction with water and extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. f. Purify the final amide product by flash chromatography or preparative HPLC.

Conclusion

This compound represents a high-potential chemical intermediate for synthetic and medicinal chemistry. While detailed published applications are not yet widespread, its structural motifs are highly desirable in drug design. The proposed protocols for its synthesis and subsequent derivatization provide a robust and scientifically sound starting point for researchers. By leveraging established organometallic and coupling chemistries, scientists can effectively incorporate this versatile building block into their synthetic programs to explore novel chemical space and develop next-generation therapeutics.

References

  • Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). Cheméo.[Link]

  • Methyl 2-(4-hydroxy-2-oxo-1-pyridinyl)propanoate. PubChem, National Center for Biotechnology Information.[Link]

  • Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate. PubChemLite.[Link]

  • Preparation of 2-(4-hydroxyphenoxy) propionates.
  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com.[Link]

  • How to convert propanoic acid into 2-hydroxypropanoic acid. Quora.[Link]

  • PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID. Indian Patents (232680).[Link]

Sources

Introduction: Unlocking the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate for Drug Discovery

This compound is a heterocyclic compound featuring a chiral tertiary alcohol, an ester, and a pyridine ring. This unique combination of functional groups makes it a valuable and versatile scaffold in medicinal chemistry. Pyridine and its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic derivatization of this parent molecule is a critical step in drug discovery, enabling researchers to conduct Structure-Activity Relationship (SAR) studies, optimize pharmacokinetic profiles (ADME), and enhance therapeutic efficacy.[4]

This guide provides a comprehensive overview of the key derivatization strategies for this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale, empowering researchers to make informed decisions in their synthetic campaigns. We will explore targeted modifications of the molecule's three primary reactive centers: the tertiary hydroxyl group, the methyl ester, and the pyridine nitrogen.

Molecular Properties and Reactivity Analysis

A thorough understanding of the molecule's structure is fundamental to designing effective derivatization strategies. The inherent reactivity of each functional group dictates the choice of reagents and reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1249538-66-6[5]
Molecular Formula C₉H₁₁NO₃[5][6]
Molecular Weight 181.19 g/mol [5]
IUPAC Name This compound[5]
SMILES COC(=O)C(C)(O)C1=CC=NC=C1[5]
InChI Key AXXKJSPVELYLBB-UHFFFAOYSA-N[5]

The molecule's three-dimensional structure and electronic properties present distinct opportunities for chemical modification.

Caption: Key reactive sites for derivatization.

  • Site 1 (Tertiary Hydroxyl): The -OH group is a primary site for introducing diversity. It can act as a nucleophile for acylation and etherification. Its tertiary nature presents steric hindrance, which may require more forcing conditions or specific catalysts compared to primary or secondary alcohols.

  • Site 2 (Ester Carbonyl): The electrophilic carbon of the ester is susceptible to nucleophilic attack. This allows for conversion to a wide range of amides, hydrazides, or hydrolysis to the corresponding carboxylic acid, which can then be used in further coupling reactions.

  • Site 3 (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be readily alkylated to form quaternary pyridinium salts, which significantly enhances aqueous solubility, or oxidized to an N-oxide, altering the electronic properties and metabolic fate of the molecule.

Strategy 1: Derivatization of the Tertiary Hydroxyl Group

Modifications at this position can significantly impact ligand-receptor binding interactions and cell permeability.

A. O-Acylation (Esterification)

O-acylation introduces an ester linkage, which can serve as a biodegradable prodrug moiety or as a handle for attaching larger functional groups. The reaction typically involves an acylating agent and a base to neutralize the acid byproduct.

Rationale: Acyl chlorides or anhydrides are used as electrophiles due to their high reactivity. A non-nucleophilic base like pyridine or triethylamine is essential to scavenge the HCl or carboxylic acid generated, driving the reaction to completion. For sterically hindered tertiary alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) is often required to accelerate the reaction.

Protocol 1: Synthesis of Methyl 2-(acetyloxy)-2-(pyridin-4-yl)propanoate

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (2.0 eq) or Triethylamine (2.0 eq) with DMAP (0.1 eq)

    • Acetyl Chloride (1.5 eq) or Acetic Anhydride (1.5 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add the base (pyridine or triethylamine/DMAP) and cool the mixture to 0 °C in an ice bath.

    • Add the acetyl chloride or acetic anhydride dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired O-acylated product.

Strategy 2: Modification of the Ester Moiety

The ester group is a versatile handle for introducing amide functionalities, which are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.[7]

A. Amidation

Direct conversion of the methyl ester to an amide can be achieved by heating with an amine (aminolysis). However, this often requires high temperatures. A more controlled approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by a standard peptide coupling reaction. For a more direct and milder conversion, catalytic methods are preferred.

Rationale: Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids and esters with amines.[8] It is an environmentally benign, inexpensive, and mild catalyst that facilitates the reaction under less harsh conditions than traditional thermal methods, preserving stereochemical integrity where applicable.[8]

Protocol 2: Boric Acid-Catalyzed Synthesis of 2-Hydroxy-N-benzyl-2-(pyridin-4-yl)propanamide

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.2 eq)

    • Boric Acid (B(OH)₃, 0.1 eq)

    • Toluene or xylene

    • Dean-Stark apparatus (optional, for azeotropic removal of methanol/water)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), benzylamine (1.2 eq), boric acid (0.1 eq), and toluene.

    • If using a Dean-Stark trap, fill the side arm with toluene.

    • Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting ester.

    • Continue refluxing for 12-24 hours or until the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure amide.

G start Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate catalyst B(OH)₃ (cat.) Toluene, Δ start->catalyst amine R¹R²NH (e.g., Benzylamine) amine->catalyst product N-substituted Amide Derivative catalyst->product Amidation side_product CH₃OH + H₂O catalyst->side_product

Caption: Workflow for Boric Acid-Catalyzed Amidation.

Strategy 3: Modification of the Pyridine Ring

Altering the properties of the pyridine ring can dramatically affect the molecule's polarity, solubility, and interaction with biological targets.

A. N-Oxide Formation

The conversion of the pyridine nitrogen to an N-oxide introduces a highly polar functional group, which can alter the compound's pharmacokinetic profile and potentially introduce new biological activities.

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of pyridine nitrogen.[9] The reaction is typically clean and proceeds under mild conditions. The resulting N-oxide can moderate the basicity of the pyridine ring and engage in different hydrogen bonding patterns.

Protocol 3: Synthesis of Methyl 2-hydroxy-2-(1-oxido-pyridin-1-ium-4-yl)propanoate

  • Materials:

    • This compound (1.0 eq)

    • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in DCM and cool to 0 °C.

    • In a separate beaker, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM.

    • Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, quench the excess m-CPBA by adding saturated Na₂SO₃ solution and stir for 20 minutes.

    • Transfer to a separatory funnel and wash thoroughly with saturated NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and remove the solvent in vacuo.

    • The resulting N-oxide is often highly polar and may precipitate or require purification via reverse-phase chromatography or crystallization.

Characterization and Data Summary

Successful derivatization must be confirmed through rigorous analytical techniques. The table below summarizes the expected spectroscopic changes for each class of derivative.

Table 2: Expected Spectroscopic Signatures of Derivatives

DerivatizationTechniqueExpected Observation
O-Acylation ¹H NMRAppearance of new signals corresponding to the acyl group protons. Downfield shift of the Cα-methyl signal.
¹³C NMRAppearance of a new ester carbonyl signal (~170 ppm).
IRAppearance of a new C=O stretch (~1740 cm⁻¹). Disappearance of the broad O-H stretch.
MSIncrease in molecular weight corresponding to the mass of the added acyl group minus water.
Amidation ¹H NMRDisappearance of the ester -OCH₃ singlet (~3.7 ppm). Appearance of new signals for the amine moiety and a broad N-H signal (if applicable).
¹³C NMRShift of the carbonyl signal. Disappearance of the -OCH₃ signal (~52 ppm).
IRDisappearance of the ester C=O stretch (~1735 cm⁻¹). Appearance of an amide C=O stretch (~1650 cm⁻¹).
MSChange in molecular weight corresponding to the substitution of -OCH₃ with the amine fragment.
N-Oxidation ¹H NMRSignificant downfield shift of the pyridine protons ortho to the nitrogen (positions 3 and 5).
¹³C NMRShift in the signals for the pyridine ring carbons, particularly those adjacent to the nitrogen.
MSIncrease in molecular weight by 16 Da (addition of one oxygen atom).

Application Workflow for SAR Studies

The protocols described enable the creation of a focused library of compounds for biological screening. A systematic approach is crucial for generating meaningful SAR data.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_libraries Focused Compound Libraries parent Parent Compound: This compound d1 Strategy 1: O-Acylation (Protocol 1) parent->d1 d2 Strategy 2: Amidation (Protocol 2) parent->d2 d3 Strategy 3: N-Oxidation (Protocol 3) parent->d3 lib1 Ester Library (Varying R-CO group) d1->lib1 lib2 Amide Library (Varying Amine) d2->lib2 lib3 Pyridine-Modified Library d3->lib3 purify Purification & QC (HPLC, NMR, MS) lib1->purify lib2->purify lib3->purify screen Biological Screening (In vitro assays) purify->screen sar SAR Analysis & Hit Optimization screen->sar sar->parent Iterative Design lead Lead Candidate sar->lead

Caption: Integrated workflow for derivatization and SAR studies.

Conclusion

This compound is a highly tractable scaffold for chemical derivatization. By systematically targeting the tertiary alcohol, the methyl ester, and the pyridine nitrogen, researchers can rapidly generate diverse libraries of analogues. The protocols and strategies outlined in this guide provide a robust framework for exploring the chemical space around this core structure, facilitating the identification of lead compounds with improved potency, selectivity, and drug-like properties. Each new derivative, confirmed by rigorous characterization, contributes a valuable data point to the broader drug discovery campaign.

References

  • El-Sayed, M. A. A., et al. (2022). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances, 12(45), 29295-29327. Available at: [Link]

  • Zabudkin, A., et al. (2021). Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. ACS Omega, 6(42), 28249–28255. Available at: [Link]

  • Kavitha, S., et al. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • PubChem. Methyl 2-(4-hydroxy-2-oxo-1-pyridinyl)propanoate. National Center for Biotechnology Information. Available at: [Link]

  • Papakonstantinou, A. D., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(13), 5064. Available at: [Link]

  • MDPI. Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. Special Issue. Available at: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. Educational Video. Available at: [Link]

  • Pritchard, J., et al. (2015). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 92, 130-143. Available at: [Link]

  • Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Asymmetric Synthesis of Chiral 2-Hydroxy-2-Pyridinylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Chiral Pyridinyl Alcohols

The pyridine ring is a cornerstone of modern pharmaceuticals, ubiquitous in a vast array of functional molecules and approved drugs.[1][2] When combined with a stereogenic tertiary alcohol, the resulting 2-hydroxy-2-pyridinyl scaffold becomes a highly valuable building block for creating complex molecular architectures with precisely defined three-dimensional shapes.[3] Chiral tertiary alcohols, in general, are pivotal in medicinal chemistry, as the specific spatial arrangement of substituents can dramatically alter biological activity, with one enantiomer often being therapeutic while the other is inactive or even detrimental.[4]

The synthesis of these chiral tertiary alcohols, specifically 2-hydroxy-2-pyridinylpropanoates, presents a significant challenge: the creation of a quaternary stereocenter attached to a sterically demanding and electronically distinct pyridine ring.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary catalytic strategies to overcome this challenge. We will delve into the mechanistic underpinnings of both metal-catalyzed and organocatalytic approaches, offering detailed, field-proven protocols and comparative data to inform experimental design and accelerate discovery.

Chapter 1: Metal-Catalyzed Asymmetric Nucleophilic Addition

The most direct route to chiral 2-hydroxy-2-pyridinylpropanoates is the asymmetric addition of a propanoate equivalent (or a related C2 nucleophile) to a 2-acetylpyridine precursor. This transformation is heavily reliant on chiral catalysts that can effectively shield one face of the prochiral ketone, thereby directing the incoming nucleophile to the other. Transition metal complexes, featuring chiral organic ligands, are exceptionally adept at creating such a precisely organized chiral environment.

The pyridine nitrogen of the substrate is not a passive spectator in this process. Its ability to coordinate to the metal center plays a crucial role, pre-organizing the substrate within the catalyst's chiral pocket and enhancing the transfer of stereochemical information. This chelation-controlled strategy is a powerful tool for achieving high levels of enantioselectivity.[5]

Core Strategy: Chiral Ligand-Metal Complex

The fundamental principle involves an in situ or pre-formed complex between a metal salt and a chiral ligand. This complex then coordinates to the 2-acetylpyridine, activating the carbonyl group for nucleophilic attack and establishing a rigid transition state that dictates the stereochemical outcome.

Metal_Catalysis_Workflow General Workflow for Metal-Catalyzed Asymmetric Addition cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle Metal Metal Precursor (e.g., Zn(OTf)₂, Ni(OAc)₂) Catalyst Active Chiral Metal Catalyst Metal->Catalyst Coordination Ligand Chiral Ligand (e.g., Pyridyl Alcohol) Ligand->Catalyst Complex Substrate-Catalyst Complex Catalyst->Complex Coordination Product Chiral Product (Alkoxide) Substrate 2-Acetylpyridine Substrate Substrate->Complex Nucleophile Nucleophile (e.g., R-Zn, Enolate) Nucleophile->Product Stereoselective Attack Complex->Product FinalProduct Final Product (Chiral Alcohol) Product->FinalProduct Workup (Quenching)

Caption: General workflow for metal-catalyst-mediated synthesis.

Key Catalytic Systems: A Comparative Overview

Several metal systems have proven effective. The choice of metal and ligand is critical and depends on the specific nature of the nucleophile and substrate.

Metal SystemChiral Ligand TypeTypical NucleophileKey AdvantagesReference
Zinc Chiral Pyridyl Alcohols, Amino AlcoholsDialkylzinc Reagents (Et₂Zn)High enantioselectivity, readily available ligands.[6]
Nickel Aminophenol SulfonamidesNitroalkanes (Henry Rxn)Effective for N-oxide substrates, can form unexpected mononuclear catalysts.[7]
Rhodium Chiral Phosphines (e.g., PTTLs)Arylboronic Acids, AlkynesBroad substrate scope, high turnover numbers.[8][9]
Copper BisoxazolidinesNitroalkanes, Silyl Enol EthersExcellent for nitroaldol (Henry) reactions, tolerant of various functional groups.[10]
Protocol 1: Zn-Catalyzed Asymmetric Ethylation of 2-Acetylpyridine

This protocol describes a representative procedure for the enantioselective addition of a diethylzinc to 2-acetylpyridine, a foundational reaction for producing chiral 2-hydroxy-2-pyridinylpropanoates where the propanoate ester can be derived from the ethyl group in subsequent steps. The causality for using a chiral pyridyl alcohol ligand lies in its ability to form a well-defined, six-membered chelate with the zinc reagent and the substrate, rigidly fixing the transition state geometry.[6]

A. Materials & Reagents:

  • Chiral Ligand: (1R,2S)-N-Pyridin-2-ylmethylene-2-amino-1,2-diphenylethanol (or similar chiral pyridyl alcohol)

  • Metal Source: Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Substrate: 2-Acetylpyridine

  • Solvent: Toluene, anhydrous

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

B. Experimental Procedure:

  • Catalyst Formation: To a flame-dried, argon-purged Schlenk flask, add the chiral pyridyl alcohol ligand (0.05 mmol, 5 mol%). Add anhydrous toluene (5.0 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc solution (2.0 mL, 2.0 mmol, 2.0 equiv) to the ligand solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex. The choice to pre-form the complex is critical for achieving high enantioselectivity by ensuring the catalyst is fully formed before the substrate is introduced.

  • Substrate Introduction: Add 2-acetylpyridine (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Workup and Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL) at 0 °C. This step hydrolyzes the zinc alkoxide intermediate to the desired alcohol.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral 2-(pyridin-2-yl)butan-2-ol.

C. Analysis:

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H column).

Chapter 2: Organocatalytic Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a powerful, metal-free alternative for constructing chiral molecules.[11] This approach avoids the cost, toxicity, and purification challenges sometimes associated with transition metals. For the synthesis of 2-hydroxy-2-pyridinylpropanoates, bifunctional organocatalysts are particularly effective. These catalysts possess both a Lewis basic site (e.g., an amine or phosphine) to activate the nucleophile and a hydrogen-bond donor site (e.g., a thiourea, squaramide, or alcohol) to activate the electrophile and control the stereochemistry.[1][12]

Core Strategy: Bifunctional Activation

The power of bifunctional organocatalysis lies in its ability to simultaneously activate both reaction partners in a highly organized, chiral transition state. For instance, in a Michael addition, the basic site deprotonates the pronucleophile (e.g., a pyridinyl acetate) to form a chiral enolate, while the H-bond donor site coordinates to the electrophile, lowering its LUMO and orienting it for a facial-selective attack.

Caption: Bifunctional catalyst organizing reactants.

Key Catalytic Systems: A Comparative Overview
Catalyst TypeActivating GroupsTypical ReactionKey AdvantagesReference
Pyrrolidine-Pyridine Pyrrolidine (enamine), Pyridine (base)Michael AdditionSimple, derived from commercial materials, high yields and enantioselectivities.[13][14]
Bifunctional Iminophosphorane (BIMP) Iminophosphorane (Brønsted base), H-bond donorConjugate AdditionTunable basicity (pKa), bench-stable, highly effective for azaarenyl acetates.[1]
Squaramide-Based Tertiary Amine (Lewis base), Squaramide (H-bond)Michael/Domino ReactionsStrong H-bond donating capacity, effective for cascade reactions.[15]
Proline Amides Proline core, Amide (H-bond donor)Aldol, Michael ReactionsDerived from the chiral pool, can operate in environmentally friendly media.[16]
Protocol 2: BIMP-Catalyzed Asymmetric 1,4-Addition of a 4-Pyridinyl Acetate

This protocol is based on the innovative work demonstrating the first organocatalytic, enantioselective 1,4-addition of 4-azaarenyl acetates.[1][12] The bifunctional iminophosphorane (BIMP) catalyst is crucial as its strong Brønsted basicity is sufficient to deprotonate the pyridinyl acetate, while the thiourea moiety directs the electrophile.

A. Materials & Reagents:

  • Catalyst: Bifunctional Iminophosphorane BIMP A or B (as described by Dixon et al.)

  • Nucleophile: Methyl 2-(pyridin-4-yl)acetate

  • Electrophile: (E)-N,N-dimethyl-2-nitro-3-phenylacrylamide

  • Solvent: Dichloromethane (DCM), anhydrous

  • Standard for Analysis: Racemic product prepared using a non-chiral base (e.g., DBU)

B. Experimental Procedure:

  • Reaction Setup: To a vial charged with a magnetic stir bar, add the BIMP catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add the electrophile (0.2 mmol, 1.0 equiv) followed by the pyridinyl acetate nucleophile (0.24 mmol, 1.2 equiv).

  • Solvent and Initiation: Add anhydrous DCM (1.0 mL) and stir the reaction mixture at room temperature. The use of a non-coordinating solvent like DCM is key to maximizing the effectiveness of the catalyst's hydrogen bonding interactions.

  • Reaction Monitoring: Monitor the reaction progress via TLC or LC-MS. The reaction typically proceeds to high conversion within 24-48 hours.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired Michael adduct.

C. Analysis:

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis, comparing the retention times to a racemic standard.

Chapter 3: Analytical Workflow for Product Validation

Confirming the successful synthesis of the target chiral 2-hydroxy-2-pyridinylpropanoate requires a systematic analytical approach. Both the chemical structure and the stereochemical purity must be rigorously verified.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the final product.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact mass and elemental composition.

  • Stereochemical Purity Assessment:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The product is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.

Analytical_Workflow Post-Synthesis Analytical Workflow cluster_structure Structural Verification cluster_purity Stereochemical Analysis Start Purified Product from Column Chromatography NMR ¹H and ¹³C NMR Start->NMR MS High-Resolution MS Start->MS HPLC Chiral HPLC Start->HPLC Final Validated Chiral Product (Structure, Purity, ee%) NMR->Final MS->Final HPLC->Final

Caption: Standard workflow for product characterization.

Conclusion and Future Outlook

The asymmetric synthesis of chiral 2-hydroxy-2-pyridinylpropanoates is a vibrant and evolving field, driven by the pharmaceutical industry's demand for stereochemically pure building blocks.[17][18] Both metal-catalyzed and organocatalytic methods have demonstrated remarkable success, each offering distinct advantages.

  • Metal Catalysis often provides high turnover and efficiency, benefiting from decades of development in ligand design.

  • Organocatalysis offers a compelling alternative, avoiding metal contaminants and often operating under mild, environmentally benign conditions.

Future advancements will likely focus on expanding the substrate scope, reducing catalyst loadings, and adapting these methodologies for continuous-flow synthesis, which promises greater scalability and safety. The development of novel bifunctional catalysts, inspired by enzymatic principles, will continue to push the boundaries of what is possible in asymmetric synthesis, enabling the construction of ever-more complex and potent chiral molecules.

References

  • Çolak, A. et al. (2002). Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. Chirality, 14(1), 28-31. [Link]

  • Zong, C. et al. (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. Molecules, 24(8), 1502. [Link]

  • Ishii, T. et al. (2006). A New Class of Chiral Pyrrolidine—Pyridine Conjugate Base Catalysts for Use in Asymmetric Michael Addition Reactions. Angewandte Chemie International Edition, 45(35), 5982-5986. [Link]

  • Liu, Y.-L. et al. (2018). Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. Chinese Journal of Organic Chemistry, 38(11), 2831-2846. [Link]

  • Coppola, G. M., & Schuster, H. F. (1997). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-VCH.
  • Pace, V. et al. (2018). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 23(10), 2677. [Link]

  • Smith, A. M. R. et al. (2022). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society, 144(15), 6678-6684. [Link]

  • Jiang, Z. et al. (2019). Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines. Journal of the American Chemical Society, 141(13), 5437-5443. [Link]

  • Darade, R. B. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts, 10(3). [Link]

  • Singh, V. K. et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(18), 5865. [Link]

  • Wolf, C. et al. (2005). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications, (27), 3466-3468. [Link]

  • Liu, G. et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Davies, H. M. L. et al. (2020). Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Journal of the American Chemical Society, 142(24), 10853-10859. [Link]

  • Toste, F. D. & Zhang, L. (2010). Asymmetric Organocatalytic Synthesis of 2,3-Allenamides From Hydrogen-Bond-Stabilized Enynamides. Angewandte Chemie International Edition, 49(36), 6390-6393. [Link]

  • Wang, Y. et al. (2009). Simple Chiral Pyrrolidine–Pyridine‐Based Catalysts for Highly Enantioselective Michael Addition to Nitro Olefins. European Journal of Organic Chemistry, 2009(28), 4848-4853. [Link]

  • Pan, S. C. et al. (2023). A squaramide-catalyzed asymmetric domino reaction between N-Boc ketimines and γ-hydroxyenones for the synthesis of pyrazolinone embedded spirooxazolidines. Organic & Biomolecular Chemistry, 21(9), 1957-1965. [Link]

  • Pino, P., & Consiglio, G. (1983). Organometallic catalysis in asymmetric synthesis. Pure and Applied Chemistry, 55(11), 1781-1790. [Link]

  • Johnson, A. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. Preprint. [Link]

  • Bakulina, O. et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5748. [Link]

  • Bakulina, O. et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), E5748. [Link]

  • Smith, A. M. R. et al. (2022). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ChemRxiv. [Link]

Sources

Application Note & Protocol: Chiral Resolution of Racemic Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enantiomeric Purity

In pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1] The target compound, Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, possesses a chiral center at the C2 position, making it a candidate for applications where a specific stereoisomer is required for optimal biological activity and safety.

This application note provides a comprehensive guide to the chiral resolution of its racemic mixture. We will employ the classical and industrially scalable technique of diastereomeric salt formation.[2][3] This method relies on the principle that while enantiomers share identical physical properties, diastereomers do not.[2][4] By reacting the racemic mixture with a single enantiomer of a chiral resolving agent, we form a pair of diastereomeric salts with different solubilities, enabling their separation through fractional crystallization.[5][6]

This document details a robust protocol for the resolution using (1S)-(+)-10-camphorsulfonic acid (CSA), a well-established and commercially available resolving agent known for its ability to form crystalline salts with basic compounds like pyridines.[5][7]

Principle of the Method: Diastereomeric Salt Formation

The core of this resolution strategy is the conversion of a challenging-to-separate enantiomeric pair into an easily separable diastereomeric pair. The basic nitrogen atom on the pyridine ring of racemic this compound serves as a handle for salt formation with the acidic chiral resolving agent, (+)-CSA.

The reaction proceeds as follows:

  • (±)-Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate + (1S)-(+)-10-Camphorsulfonic Acid →

    • Diastereomeric Salt A: [(R)-Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate] • [(1S)-CSA]

    • Diastereomeric Salt B: [(S)-Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate] • [(1S)-CSA]

These two diastereomeric salts (A and B) possess different three-dimensional structures and intermolecular interactions. This structural difference translates into distinct physical properties, most critically, solubility in a given solvent system.[2] By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution.

The final step involves the "liberation" of the desired enantiomer from the isolated, diastereomerically pure salt by treatment with a base to neutralize the resolving agent.[5][8]

Experimental Workflow & Visualization

The entire process, from the initial racemic mixture to the isolated pure enantiomer, is outlined in the workflow diagram below. This visualization clarifies the logical progression of the protocol.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Liberation cluster_3 Step 4: Final Product racemate Racemic (±)-Ester in Acetone mix Mix & Heat to Dissolve racemate->mix csa (+)-Camphorsulfonic Acid (Resolving Agent) csa->mix cool Slow Cooling (e.g., to 4°C) mix->cool Homogeneous Solution of Diastereomers filter1 Vacuum Filtration cool->filter1 solid Solid: Less Soluble Diastereomeric Salt filter1->solid filtrate Filtrate: Enriched in More Soluble Diastereomer filter1->filtrate liberate Dissolve in H₂O/DCM + Add Base (e.g., Na₂CO₃) solid->liberate extract Liquid-Liquid Extraction liberate->extract pure_enantiomer Pure Enantiomer (Organic Phase) extract->pure_enantiomer spent_csa Recovered CSA (Aqueous Phase) extract->spent_csa

Figure 1: General workflow for chiral resolution via diastereomeric salt crystallization.

Materials, Reagents, and Equipment

Reagents & Chemicals
ReagentGradeSupplierNotes
Racemic this compound≥95%e.g., Sigma-AldrichThe starting material to be resolved.
(1S)-(+)-10-Camphorsulfonic acid (CSA)≥99% (enantiopure)e.g., BenchChemThe chiral resolving agent.[5]
AcetoneACS GradeStandard SupplierCrystallization solvent.
Dichloromethane (DCM)ACS GradeStandard SupplierExtraction solvent.
Sodium Carbonate (Na₂CO₃)ACS GradeStandard SupplierFor liberation step.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierDrying agent.
Deionized WaterType II or higherN/AFor workup.
Equipment
  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and reflux condenser

  • Büchner funnel and vacuum flask for filtration

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

  • Chiral High-Performance Liquid Chromatography (HPLC) system

  • Polarimeter

Detailed Experimental Protocol

Note: The optimal solvent and temperatures may require empirical adjustment for maximizing yield and enantiomeric excess (ee).[6]

Step 1: Formation of Diastereomeric Salts
  • In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.81 g) of racemic this compound in 100 mL of acetone.

  • To this solution, add 10.0 mmol (2.32 g) of (1S)-(+)-10-camphorsulfonic acid. Causality: An equimolar amount of the resolving agent is used to ensure that both enantiomers of the racemate can form a salt.

  • Gently heat the mixture with stirring to approximately 50-55 °C until all solids have completely dissolved, forming a clear, homogeneous solution.

Step 2: Fractional Crystallization
  • Remove the flask from the heat source and allow it to cool slowly to room temperature without agitation. Causality: Slow cooling is critical for the formation of well-defined crystals and promotes selective crystallization of the less soluble diastereomer, preventing the co-precipitation of the more soluble one.

  • Once at room temperature, place the flask in a refrigerator or ice bath (4 °C) for at least 12 hours to maximize the precipitation of the less soluble salt.

  • Collect the resulting crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount (2 x 10 mL) of cold acetone to remove any residual mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum. This solid is the diastereomerically enriched salt.

Step 3: Liberation of the Enantiomer
  • Suspend the dried diastereomeric salt in a mixture of 50 mL of deionized water and 50 mL of dichloromethane (DCM) in a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) dropwise with frequent venting until the aqueous layer is basic (pH ~9-10). Causality: The base deprotonates the sulfonic acid of the CSA and protonates the pyridine nitrogen, breaking the ionic bond of the diastereomeric salt and "liberating" the free ester.

  • Shake the separatory funnel vigorously for 2-3 minutes. Allow the layers to separate.

  • Collect the bottom organic (DCM) layer.

  • Extract the aqueous layer two more times with 25 mL portions of DCM.

  • Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ester.

Analysis and Characterization

The success of the resolution must be validated quantitatively.

Chiral HPLC Analysis

The most reliable method for determining the enantiomeric excess (ee) of the resolved product is Chiral HPLC.

ParameterCondition
Column Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Procedure: Prepare a dilute solution of the final product in the mobile phase. Inject onto the HPLC system. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Polarimetry

Once a high enantiomeric excess is confirmed, the specific rotation [α] can be measured as a key physical constant for the pure enantiomer. This value should be compared to literature values if available.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling. Solution is too dilute; poor solvent choice.Slowly evaporate some solvent to concentrate the solution. Try seeding with a crystal from a previous batch. Screen alternative solvents or solvent mixtures (e.g., ethanol, ethyl acetate).[6]
Low yield of precipitated salt. The desired diastereomer has significant solubility in the mother liquor.Lower the final crystallization temperature (e.g., to -20 °C). Reduce the amount of solvent used initially.
Low enantiomeric excess (ee). The solubility difference between diastereomers is small in the chosen solvent.Perform one or more recrystallizations of the isolated diastereomeric salt from the same solvent system to improve purity.[6] Screen for a more selective solvent.

References

  • BenchChem. (2025). Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane.
  • BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Jiang, J. L., et al. (1999). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • ChemEurope. (n.d.). Chiral resolution. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • L-C. G., et al. (2014). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

  • de F. F. M., et al. (2021). Enantiomers and Their Resolution. MDPI Encyclopedia. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of 2-Hydroxy-2-pyridinylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of chiral active pharmaceutical ingredients (APIs) often exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the development of robust stereoselective analytical methods for their separation and quantification. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of 2-hydroxy-2-pyridinylpropanoate enantiomers. This class of compounds, characterized by both acidic (carboxylate) and basic (pyridinyl) functional groups, presents unique challenges that are overcome by the described methodology. We detail a direct separation approach using an immobilized polysaccharide-based chiral stationary phase (CSP), providing a comprehensive protocol from method development to full validation according to International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Chiral Purity

2-Hydroxy-2-pyridinylpropanoates are a class of α-hydroxy acids that are key intermediates and building blocks in pharmaceutical synthesis. The presence of a stereocenter at the C2 position gives rise to two enantiomers, (R) and (S). As is common in drug development, these enantiomers can interact differently with chiral biological targets (e.g., enzymes, receptors), leading to one being therapeutically active while the other may be inactive, less active, or even contribute to adverse effects[1]. Therefore, the ability to resolve and accurately quantify the enantiomeric purity of these compounds is critical for quality control, stability testing, and pharmacokinetic studies[2][3].

Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and efficient strategy for resolving enantiomers.[4][5]. Among the vast array of available CSPs, polysaccharide-based phases, particularly those derived from derivatized cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds.[6][7][8]. This guide focuses on leveraging an immobilized polysaccharide CSP, which offers enhanced durability and compatibility with a wider range of organic solvents compared to coated phases, thereby expanding the possibilities for method development.[6][9][10].

Principle of Chiral Recognition on Polysaccharide CSPs

The enantioselective separation detailed herein is achieved through the differential interaction of the 2-hydroxy-2-pyridinylpropanoate enantiomers with the chiral selector immobilized on the silica support. The chiral selector, typically a derivative such as cellulose tris(3,5-dimethylphenylcarbamate), forms a helical polymer structure creating chiral grooves or cavities.[10].

Chiral recognition is not based on a single interaction but is a multifactorial process. The key mechanisms include:

  • Hydrogen Bonding: The polar carbamate groups (>C=O and -NH-) on the CSP are primary sites for hydrogen bonding with the hydroxyl and carboxyl groups of the analyte.[9].

  • Dipole-Dipole Interactions: The polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.[10].

  • Steric Interactions: The overall three-dimensional structure of the analyte must fit optimally into the chiral cavity of the CSP. One enantiomer will invariably have a more energetically favorable fit than the other, leading to a stronger interaction and longer retention time.[11].

  • π-π Stacking: The pyridinyl ring of the analyte can engage in π-π interactions with the phenyl groups of the carbamate derivative on the CSP.

The combination of these interactions creates a transient diastereomeric complex between each enantiomer and the CSP. The difference in the stability of these complexes dictates the differential retention and, ultimately, the separation.

cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analyte Analyte Enantiomer cluster_Interactions Recognition Interactions CSP Chiral Groove H-Bonding Site (-NH, C=O) Aromatic Ring (Phenyl) Steric Cavity Analyte Chiral Center Hydroxyl (-OH) Carboxyl (-COOH) Pyridinyl Ring Interaction1 Hydrogen Bonding Analyte:oh->Interaction1 Strong Analyte:cooh->Interaction1 Strong Interaction2 π-π Stacking Analyte:pyr->Interaction2 Moderate Interaction3 Steric Fit/Inclusion Analyte:center->Interaction3 Essential Interaction1->CSP:hbond Interaction2->CSP:pi Interaction3->CSP:groove

Caption: Conceptual diagram of chiral recognition mechanisms.

Materials and Methods

Equipment and Software
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Immobilized Polysaccharide-based CSP, e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Data Acquisition Software: e.g., Chromeleon™, Empower™, OpenLab.

Chemicals and Reagents
  • Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Ethanol (EtOH) (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Diethylamine (DEA) (HPLC Grade)

  • Racemic standard of 2-hydroxy-2-pyridinylpropanoate

  • Sample diluent: Hexane/IPA (90:10, v/v)

Recommended Chromatographic Conditions

The following table summarizes the recommended starting conditions for method development. Polysaccharide-based CSPs are versatile and can be operated in normal-phase, reversed-phase, or polar organic modes.[6]. Normal-phase mode often provides the best selectivity for this compound class.

ParameterRecommended ConditionRationale / Comments
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)Amylose-based CSPs often show excellent recognition for a broad range of chiral compounds, including those with aromatic and hydrogen-bonding groups.[6][9].
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)Normal-phase elution. IPA acts as the polar modifier to control retention. TFA is a crucial acidic additive that suppresses the ionization of the carboxyl group, preventing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence selectivity; starting at ambient temperature is standard practice. Lower temperatures sometimes improve resolution.
Detection UV at 260 nmThe pyridinyl ring provides strong UV absorbance. A full spectrum scan with a PDA detector is recommended during development to determine the optimal wavelength.
Injection Volume 10 µLShould be optimized based on analyte concentration and detector sensitivity.
Sample Conc. 0.5 - 1.0 mg/mL in diluentEnsure the sample is fully dissolved to avoid column blockage.

Experimental Protocols

Protocol 1: Method Development and Optimization Workflow

This protocol outlines a systematic approach to developing a robust chiral separation method.

prep Step 1: Sample Preparation Dissolve 1 mg/mL racemic standard in Hexane/IPA (90:10). Filter. screen Step 2: Initial Screening Inject on CHIRALPAK IA using starting conditions (Table 1). prep->screen eval1 Evaluate Chromatogram: - Are two peaks present? - Is resolution (Rs) > 1.0? screen->eval1 optim Step 3: Optimization eval1->optim Yes alt_col Try Alternative CSP (e.g., CHIRALPAK IB) or mobile phase mode. eval1->alt_col No adj_ipa Adjust % IPA (10-30%) To control retention time. optim->adj_ipa adj_add Adjust Additive (0.05-0.2% TFA/DEA) To improve peak shape. optim->adj_add adj_temp Adjust Temperature (15-40 °C) To improve resolution. optim->adj_temp eval2 Evaluate Optimization: Is Resolution (Rs) ≥ 1.5? Are peak shapes good? adj_ipa->eval2 adj_add->eval2 adj_temp->eval2 eval2->optim No, continue optimization final Step 4: Finalize Method Lock parameters for validation. eval2->final Yes

Caption: Systematic workflow for chiral method development.

  • Sample Preparation: Prepare a stock solution of the racemic 2-hydroxy-2-pyridinylpropanoate standard at approximately 1.0 mg/mL in the sample diluent. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.

  • Initial Screening: Equilibrate the column with the starting mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and evaluate the resulting chromatogram.

  • Optimization:

    • Retention Time (k'): If peaks elute too quickly (k' < 1) or too slowly (k' > 10), adjust the percentage of the polar modifier (IPA). Increasing IPA will decrease retention time; decreasing IPA will increase it.

    • Peak Shape (Tailing Factor): The analyte possesses both acidic and basic moieties. Poor peak shape (tailing) is common. The addition of 0.1% TFA is designed to suppress the dissociation of the carboxylic acid. If the peak still tails, it may be due to interactions with the pyridinyl nitrogen. In this case, adding a small amount of a basic modifier like DEA in addition to TFA (e.g., 0.1% TFA and 0.05% DEA) can sometimes improve symmetry, though this is an advanced technique. For most α-hydroxy acids, an acidic modifier alone is sufficient.[2].

    • Resolution (Rs): If the peaks are not baseline separated (Rs < 1.5), consider the following:

      • Decrease the column temperature in increments of 5 °C. Lower temperatures often enhance the stability of the transient diastereomeric complexes, improving selectivity.

      • Decrease the flow rate (e.g., to 0.8 mL/min) to increase efficiency.

      • If optimization fails, screen a complementary CSP, such as CHIRALPAK® IB, as cellulose- and amylose-based CSPs can have complementary enantioselectivities.[6][9].

Protocol 2: Method Validation

Once the method is finalized, it must be validated to ensure it is fit for its intended purpose. Validation should be performed according to ICH Q2(R1) guidelines.[12][13][14].

  • System Suitability: Before each validation run, inject a standard solution (e.g., 1.0 mg/mL racemic mixture) five times. The system is suitable if the resolution (Rs) between the enantiomers is ≥ 1.5, the tailing factor for each peak is ≤ 1.5, and the relative standard deviation (%RSD) for peak area is ≤ 2.0%.

  • Specificity: Inject a blank (diluent) to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Linearity and Range:

    • Prepare a stock solution of the racemate. Create a series of at least five calibration standards by diluting the stock. A typical range for quantifying an impurity (the undesired enantiomer) might be from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 1%, the range could be 0.1% to 1.5%).

    • Inject each standard in triplicate.

    • Plot the peak area of the minor enantiomer versus its concentration. The relationship should be linear with a correlation coefficient (r²) ≥ 0.995.

  • Accuracy: Accuracy is determined by a recovery study. Spike a sample of the pure, desired enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 80-120% for the low level and 90-110% for the higher levels.[13].

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the racemate at 100% of the test concentration on the same day, with the same analyst and equipment. The %RSD for the area of the minor peak should be ≤ 10%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The results should be compared to the repeatability data to assess inter-assay variability.

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. It can be determined by finding the concentration where the signal-to-noise ratio is approximately 10:1 and verifying that the precision (%RSD) at this level is acceptable (typically ≤ 20%).[12].

  • Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±2 °C, %IPA in mobile phase ±2%). The resolution and peak areas should not be significantly affected, demonstrating the method's reliability during routine use.[13].

Expected Results & Discussion

Using the recommended starting conditions, a successful separation should yield a chromatogram with two well-resolved peaks corresponding to the two enantiomers of 2-hydroxy-2-pyridinylpropanoate. Baseline resolution (Rs ≥ 1.5) is the primary goal. The retention times will be highly dependent on the exact percentage of IPA, with expected values in the range of 8-20 minutes.

The acidic modifier (TFA) is critical. Without it, severe peak tailing of the carboxylic acid is expected due to strong interactions with the stationary phase. The concentration of TFA (typically 0.1%) is sufficient to protonate the analyte, leading to sharp, symmetrical peaks.

Validation Data Summary (Example)

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9950.9991
Accuracy (% Recovery)80.0 - 120.0%95.3 - 104.5%
Precision (%RSD)≤ 10% for Repeatability3.5%
LOQS/N ≥ 10, Precision ≤ 20%0.05% of total analyte concentration, with 8.2% RSD
RobustnessRs remains > 1.5All varied conditions met system suitability criteria.

Conclusion

This application note provides a comprehensive and robust HPLC method for the chiral separation of 2-hydroxy-2-pyridinylpropanoate enantiomers. By employing an immobilized polysaccharide-based chiral stationary phase under normal-phase conditions with an acidic modifier, excellent resolution and peak shape can be achieved. The detailed protocols for method development and validation provide a clear pathway for researchers, scientists, and drug development professionals to implement a reliable, accurate, and precise analytical method that conforms to stringent regulatory expectations.

References

  • Ali, I., Al-Othman, Z. A., Asim, M., & Khan, T. A. (2012). Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 15(4), 339-346. [Link]

  • Kronkvist, K., Svanberg, M., & Nilsson, S. (2001). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Journal of Chromatography A, 909(2), 241-250. [Link]

  • Al-Othman, Z. A., Ali, I., Asim, M., & Khan, T. A. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 15(4), 339-46. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(18), 5629. [Link]

  • Chiraledia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Kolhekar, D. (2024). CHIRAL HPLC. SlideShare. [Link]

  • Ng, L. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Hossain, M. D., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 7-14. [Link]

  • Pirkle, W. H., & Welch, C. J. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 49(1), 138-140. [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. [Link]

  • Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 856-62. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2058. [Link]

  • Liu, K. C., et al. (1993). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 40(3), 293-298. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Zhang, T., Holder, E., & Franco, P. (2012). Enantioselective chromatography in drug discovery. Expert Opinion on Drug Discovery, 7(9), 805-20. [Link]

Sources

The Versatile Scaffold: Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility make it an attractive component in the design of novel therapeutics.[3] When combined with an α-hydroxy ester functionality, as seen in Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, a unique scaffold emerges, presenting a trifecta of features for molecular recognition: a hydrogen bond-accepting pyridine nitrogen, a hydrogen bond-donating and -accepting hydroxyl group, and an ester moiety for further derivatization or interaction with biological targets.

This technical guide delves into the potential of this compound as a versatile scaffold in medicinal chemistry. While direct literature on this specific molecule is nascent, this document will provide a comprehensive overview based on established synthetic methodologies for analogous structures and the well-documented biological activities of related pyridine-containing compounds. We will explore its synthesis, potential applications, and protocols for its derivatization and evaluation, offering researchers a roadmap to unlock the therapeutic potential of this promising chemical entity.

Chemical Properties and Synthesis

This compound is a chiral molecule possessing a tertiary alcohol. Its structure combines the aromatic, basic pyridine ring with the functionalized propanoate chain.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem
Molecular Weight 181.19 g/mol PubChem
CAS Number 1249538-66-6ChemicalBook
Appearance Solid (predicted)Sigma-Aldrich
Proposed Synthetic Protocol: A Convergent Approach

The synthesis of α-hydroxy-α-aryl esters can be achieved through several established methods. Given the structure of this compound, two highly plausible synthetic routes are the Grignard reaction and the Reformatsky reaction . Below is a detailed, field-proven protocol for a Grignard-based synthesis, chosen for its reliability and scalability.

Experimental Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound starting from 4-bromopyridine and methyl pyruvate. The causality behind this choice lies in the commercial availability of the starting materials and the robustness of the Grignard reaction for forming carbon-carbon bonds.[4][5]

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup 4-bromopyridine 4-bromopyridine Grignard_Reagent 4-pyridylmagnesium bromide 4-bromopyridine->Grignard_Reagent  THF, I2 (cat.) Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Intermediate Magnesium alkoxide intermediate Grignard_Reagent->Intermediate  THF, -78 °C to rt Methyl_pyruvate Methyl pyruvate Methyl_pyruvate->Intermediate Final_Product This compound Intermediate->Final_Product  aq. NH4Cl Kinase_Inhibition cluster_kinase Kinase Interactions Scaffold This compound Scaffold Pyridine Pyridine Ring Scaffold->Pyridine Hydroxyl α-Hydroxy Group Scaffold->Hydroxyl Ester Methyl Ester Scaffold->Ester Hinge Hinge Region Pyridine->Hinge H-bond acceptor Hydroxyl->Hinge H-bond donor/acceptor Solvent Solvent Exposed Region Ester->Solvent Derivatization point Kinase Kinase ATP Binding Site Hydrophobic Hydrophobic Pocket Derivatization_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start_Ester Methyl 2-hydroxy-2- (pyridin-4-yl)propanoate Carboxylic_Acid 2-hydroxy-2-(pyridin-4-yl) propanoic acid Start_Ester->Carboxylic_Acid  LiOH, THF/H2O Amide_Product Amide Derivatives Carboxylic_Acid->Amide_Product  HATU, DIPEA, DMF Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Amide_Product

Sources

Application Notes & Protocols: Design, Synthesis, and Evaluation of Kinase Inhibitors Featuring Pyridinyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes in modern drug discovery. The pyridinyl scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal anchor for designing potent and selective inhibitors. This guide provides an in-depth overview of the principles and methodologies involved in the design, synthesis, and biological evaluation of pyridinyl-based kinase inhibitors, offering both foundational knowledge and actionable, field-proven protocols for researchers in the field.

The Central Role of Kinases and the Pyridinyl Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's conformation and function, and propagating signals that control cell growth, differentiation, and survival. With over 500 members in the human kinome, this enzyme family presents a rich landscape for therapeutic intervention. The development of drugs targeting protein kinases is a major focus for addressing human cancers.[1][2]

The ATP-binding site of kinases, while conserved, possesses subtle differences that can be exploited for selective inhibition. A key feature of this site is the "hinge region," a short segment of amino acids that connects the N- and C-terminal lobes of the kinase domain. The backbone of this region provides crucial hydrogen bond donors and acceptors that anchor the adenine ring of ATP.

The pyridinyl scaffold excels as a kinase inhibitor core precisely because its nitrogen atom can effectively mimic the hydrogen bonding interactions of the adenine N1 atom with the kinase hinge.[3] This foundational interaction provides a stable anchor point, allowing medicinal chemists to systematically modify other parts of the molecule to achieve high potency and selectivity against the target kinase.

Rational Design and Strategy

A successful kinase inhibitor program begins with a robust design strategy that integrates computational and empirical approaches.

Target Selection and Pharmacophore Modeling

The first step is the selection of a kinase target implicated in a specific disease pathology. Once a target is chosen, the design process begins. The fundamental pharmacophore for a Type I (ATP-competitive) pyridinyl-based inhibitor includes:

  • Hinge-Binding Moiety: The core pyridine ring, which forms one or more hydrogen bonds with the backbone amide groups of the hinge region.[3]

  • Hydrophobic Pockets: Substituents on the pyridine ring designed to occupy adjacent hydrophobic pockets, often referred to as the "front" and "back" pockets.

  • Solvent-Exposed Region: A vector extending from the core towards the solvent-exposed region, which can be modified to improve physicochemical properties like solubility and cell permeability.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization. By systematically synthesizing and testing analogues, chemists build a detailed understanding of how specific structural changes impact biological activity. For pyridinyl scaffolds, key modifications often involve:

  • Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can modulate potency, selectivity, and physicochemical properties. For example, substitutions at the 2-position of a pyridine hinge binder can interfere with the heme group of CYP enzymes, reducing metabolic liability.[3]

  • Exploration of the "Selectivity Pocket": In many kinases, a region near the ATP site, often guarded by the "gatekeeper" residue, provides an opportunity to build in selectivity. Tailoring substituents to fit the unique size and character of this pocket in the target kinase, while clashing with the corresponding pocket in off-target kinases, is a key strategy for achieving selectivity.

  • Modifying Solvent-Exposed Groups: Adding polar groups or flexible chains that extend into the solvent can dramatically improve solubility and bioavailability, critical parameters for developing a successful drug.

Table 1: Example SAR Data for Pyrido[2,3-d]pyrimidine Inhibitors [4]

CompoundR Group (Position 6)FGFr IC50 (µM)PDGFr IC50 (µM)Notes
4b 2,6-dichlorophenyl0.131.11Broadly active initial lead.
4e 3,5-dimethoxyphenyl0.060>50Modification creates high selectivity for FGFr.
6c 2,6-dichlorophenyl (with side chain at position 2)--Introduction of a basic side chain enhanced bioavailability.[4]

The data illustrates how seemingly small changes, such as altering the phenyl substituent at position 6, can shift a compound from a broad-spectrum inhibitor to one that is highly selective for a specific kinase.[4]

Synthetic Methodologies

The synthesis of pyridinyl-based inhibitors often relies on modern cross-coupling reactions to assemble the core structure. Palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings are indispensable tools for creating the carbon-carbon and carbon-nitrogen bonds that form the inhibitor scaffold.

Diagram: General Kinase Inhibitor Discovery Workflow

The following diagram outlines the iterative process of designing, synthesizing, and testing kinase inhibitors.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Target ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target ID->HTS Identifies initial 'hits' Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Confirms activity Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Identifies lead series Synthesis Chemical Synthesis Hit_to_Lead->Synthesis Designs new analogs Biochem Biochemical Assays (IC50, Ki) Hit_to_Lead->Biochem Lead_Opt->Synthesis Designs improved analogs Cellular Cell-Based Assays (Target Engagement, Viability) Lead_Opt->Cellular In_Vivo In Vivo Models (PK/PD, Efficacy) Lead_Opt->In_Vivo Selects candidate Synthesis->Hit_to_Lead Provides compounds Synthesis->Lead_Opt Biochem->Hit_to_Lead Feeds back SAR data Cellular->Lead_Opt Feeds back potency & tox data In_Vivo->Lead_Opt Provides efficacy data

Caption: Iterative workflow for kinase inhibitor drug discovery.

In Vitro and Cellular Evaluation: Protocols

Rigorous biological evaluation is essential to characterize the potency, selectivity, and cellular effects of newly synthesized inhibitors.

Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity (IC50) of a compound for a kinase.[5] It measures the displacement of a fluorescent tracer from the kinase's ATP pocket.

Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP site. When both are bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor compound competes with the tracer, disrupting FRET in a dose-dependent manner.[6]

Materials:

  • Kinase of interest (e.g., Src, Abl)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • LanthaScreen™ Kinase Tracer

  • 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]

  • Test compounds serially diluted in 100% DMSO

  • 384-well microplate

  • TR-FRET capable plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 1X Kinase Buffer A solution.[6]

    • Prepare a 4X solution of the test compound serial dilutions in Kinase Buffer. The final DMSO concentration in the well should be ≤1%.

    • Prepare a 2X Kinase/Antibody mixture in Kinase Buffer. (e.g., for a final concentration of 5 nM kinase and 2 nM antibody, this solution would be 10 nM kinase and 4 nM antibody).[7]

    • Prepare a 4X Tracer solution in Kinase Buffer. The optimal concentration is often near the tracer's Kd for the kinase.[7]

  • Assay Assembly (16 µL final volume):

    • Add 4 µL of the 4X compound dilution to the wells of the microplate.[6]

    • Add 8 µL of the 2X Kinase/Antibody mixture.[6]

    • Add 4 µL of the 4X Tracer solution.[6]

  • Incubation and Measurement:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET reader, measuring emissions at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[8]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: LanthaScreen™ Assay Principle

G cluster_0 No Inhibitor: High FRET cluster_1 Inhibitor Present: Low FRET K Kinase Ab Eu-Ab K->Ab Binds Tag T AF647-Tracer K->T Binds ATP Site Ab->T FRET K_i Kinase Ab_i Eu-Ab K_i->Ab_i Binds Tag I Inhibitor K_i->I Binds ATP Site T_i AF647-Tracer

Caption: FRET signal is high when the tracer is bound and low when displaced by an inhibitor.

Protocol: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)

CETSA is a powerful method to verify that a compound binds to its intended target in a physiological context (i.e., within intact cells).[9][10]

Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to a range of temperatures. A stabilized protein will remain in the soluble fraction at higher temperatures compared to its unbound state.[9][11]

Materials:

  • Cultured cells expressing the target kinase.

  • Test compound and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge for separating soluble/insoluble fractions.

  • Protein quantification method (e.g., Western Blot, ELISA, or Mass Spectrometry).

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the test compound or vehicle at the desired concentration for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvesting and Lysis (Intact Cell Method Shown):

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the tubes in a thermal cycler and heat each sample to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[11]

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein remaining at each temperature point using Western Blot or another sensitive protein detection method.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein remaining against temperature to generate "melting curves." A shift in the curve to the right for the compound-treated sample indicates target engagement and stabilization.

Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a kinase inhibitor.[12][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form insoluble purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • Cell line of interest.

  • Complete culture medium.

  • Test compound serially diluted.

  • MTT solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[14]

  • 96-well tissue culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[13]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compound. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 48-72 hours).[14]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[12][15]

    • Incubate for 2-4 hours at 37°C until purple precipitates are visible.[12][15]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly on an orbital shaker for 15 minutes.[14]

  • Measurement:

    • Measure the absorbance at a wavelength between 540-590 nm.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of inhibitor concentration and fit the curve to determine the GI50/IC50 value.

Case Study: Imatinib and Nilotinib

The development of Imatinib (Gleevec®) was a landmark achievement in targeted cancer therapy. It features a key 2-phenylaminopyrimidine scaffold, where the pyrimidine and pyridine moieties are crucial for its activity.[16] Imatinib potently inhibits the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML).[17]

Nilotinib was rationally designed based on the structure of Imatinib to achieve higher potency and to overcome resistance mutations.[18][19] While retaining the core aminopyrimidine hinge-binding motif, modifications were made to optimize interactions with the Abl kinase domain, resulting in a significantly more potent inhibitor.[18][19] This evolution from Imatinib to Nilotinib is a classic example of how understanding the structure-activity relationship of a privileged scaffold can lead to next-generation therapeutics.[18]

Diagram: Pyridinyl Scaffold in the Kinase Hinge

G cluster_pockets Binding Pockets Kinase Kinase Hinge Region Met (Backbone NH) Glu (Backbone C=O) Inhibitor Pyridinyl Scaffold N Inhibitor:N->Kinase:f1 H-Bond Pocket1 Hydrophobic Pocket 1 Inhibitor:p->Pocket1 R1 Group Pocket2 Solvent Front Inhibitor:p->Pocket2 R2 Group

Caption: The pyridinyl nitrogen forms a critical hydrogen bond with the kinase hinge region.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Doherty, A. M., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. Retrieved from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). MDPI. Retrieved from [Link]

  • Manley, P. W., et al. (2010). Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). ACS Publications. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • The Medicinal Chemistry of Imatinib. (n.d.). Scribd. Retrieved from [Link]

  • Philipova, I., et al. (2023). Ferrocene modified analogues of imatinib and nilotinib as potent anti-cancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2020). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. Retrieved from [Link]

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2025). Archiv der Pharmazie. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). PubMed Central. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2006). PubMed. Retrieved from [Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. (2008). ACS Publications. Retrieved from [Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. (2012). PubMed Central. Retrieved from [Link]

  • Chemical structures of imatinib, nilotinib, INNO-406 and the coupleable... (n.d.). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Nilotinib Superior to Imatinib as First-line for CML. (2010). Medscape. Retrieved from [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PubMed Central. Retrieved from [Link]

  • Hinge binder SAR-pyridyl ureas. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2022). PubMed Central. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). Pharmacological Research. Retrieved from [Link]

  • Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. (2012). PubMed. Retrieved from [Link]

  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. (2017). PubMed. Retrieved from [Link]

Sources

The Versatile Pyridinyl Moiety: A Comprehensive Guide to its Application in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational heterocyclic scaffold, is not only a ubiquitous feature in pharmaceuticals and natural products but also a cornerstone in the design of highly efficient and selective catalysts. Its unique electronic properties, steric tuneability, and ability to coordinate with a vast array of metals have positioned pyridinyl compounds as indispensable tools in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the diverse applications of pyridinyl compounds in catalysis, offering detailed application notes, field-proven insights, and step-by-step protocols for key transformations.

Pyridinyl Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions

Pyridinyl-containing ligands, particularly bipyridines and their derivatives, play a crucial role in stabilizing and activating transition metal catalysts for a wide range of cross-coupling reactions.[1][2] These reactions are fundamental to the construction of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Application Note: The Role of Bipyridine Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful method for the synthesis of biaryls. Bipyridine ligands enhance the efficacy of this reaction by stabilizing the palladium catalyst and modulating its reactivity. The asymmetric nature of ligands like 2,3'-bipyridine can create unique steric and electronic environments around the metal center, influencing catalytic activity and substrate scope.

Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine with Phenylboronic Acid using a Bipyridine Ligand

This protocol details a general procedure for the Suzuki-Miyaura coupling reaction utilizing a bipyridine ligand.

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), 2,2'-bipyridine (0.1 mmol, 10 mol%), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenylpyridine.

Data Summary: Illustrative Yields for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidLigandYield (%)
13-BromopyridinePhenylboronic acid2,2'-Bipyridine85-95
24-Iodoanisole4-Tolylboronic acid2,2'-Bipyridine90-98
32-ChlorotoluenePhenylboronic acid2,3'-Bipyridine75-85
Application Note: Pyridylzinc Reagents in Negishi Coupling

The Negishi coupling, which involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex, is another powerful C-C bond-forming reaction. Solid, air-stable 2-pyridylzinc reagents have been developed as effective nucleophiles in these couplings, offering an alternative to often unstable 2-pyridylboron reagents.[2][3][4] These reagents exhibit excellent functional group tolerance.[3]

Protocol: Negishi Cross-Coupling of 2-Chloropyridine with an Aryl Bromide using a Pyridylzinc Reagent

This protocol describes the in situ generation of a 2-pyridylzinc reagent and its subsequent use in a Negishi cross-coupling reaction.

Materials:

  • 2-Chloropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂), anhydrous

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line glassware

Procedure:

  • Preparation of Pyridylzinc Reagent:

    • In a flame-dried Schlenk tube under argon, dissolve 2-chloropyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise and stir for 30 minutes at -78 °C.

    • In a separate Schlenk tube, dissolve anhydrous zinc chloride (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL).

    • Transfer the zinc chloride solution to the pyridyllithium solution at -78 °C via cannula.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction:

    • To the freshly prepared 2-pyridylzinc reagent, add the aryl bromide (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Stir the reaction mixture at 60 °C for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalytic Cycle for Cross-Coupling Reactions

G Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_organometal R-Pd(II)L_n-R' PdII_halide->PdII_organometal Transmetalation (R'-M) Product R-R' PdII_organometal->Product Reductive Elimination Regen_Pd0 Pd(0)L_n PdII_organometal->Regen_Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pyridine-Bis(imine) Complexes in Olefin Polymerization

Pyridine-bis(imine) (PDI) ligands, when complexed with late transition metals like iron and cobalt, form highly active catalysts for the polymerization of olefins, particularly ethylene.[5][6][7] These catalysts are known for producing highly linear polyethylene. The steric and electronic properties of the PDI ligand can be readily modified to control the catalytic activity and the properties of the resulting polymer.

Application Note: Iron and Cobalt PDI Catalysts for Ethylene Polymerization

Iron-based PDI catalysts are among the most active for ethylene polymerization. Cobalt analogues, while generally less active, can also effectively polymerize ethylene.[6] The choice of cocatalyst, typically an aluminum alkyl such as methylaluminoxane (MAO), is crucial for activating the precatalyst.

Protocol: Ethylene Polymerization using a Pyridine-Bis(imine) Iron Catalyst

This protocol outlines a general procedure for the polymerization of ethylene using a pre-synthesized pyridine-bis(imine) iron(II) dichloride complex.

Materials:

  • Pyridine-bis(imine) iron(II) dichloride precatalyst

  • Methylaluminoxane (MAO) solution in toluene

  • Toluene, anhydrous and deoxygenated

  • Ethylene gas, polymer grade

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, temperature control, and gas inlet

  • Methanol

  • Hydrochloric acid, dilute aqueous solution

Procedure:

  • Reactor Preparation: Thoroughly dry the high-pressure reactor and purge with nitrogen or argon to remove air and moisture.

  • Catalyst Slurry Preparation: In a glovebox, add a precise amount of the pyridine-bis(imine) iron(II) dichloride precatalyst to a Schlenk flask. Add anhydrous, deoxygenated toluene to create a slurry.

  • Reactor Charging: Introduce a specific volume of anhydrous, deoxygenated toluene into the reactor.

  • Cocatalyst Addition: Add the desired amount of MAO solution to the reactor.

  • Catalyst Injection: Inject the catalyst slurry into the reactor.

  • Polymerization: Seal the reactor and pressurize with ethylene to the desired pressure (e.g., 10 bar). Begin stirring and maintain a constant temperature (e.g., 50 °C). Monitor the ethylene uptake to follow the reaction progress.

  • Termination: After the desired reaction time, vent the ethylene and cool the reactor.

  • Product Isolation: Quench the reaction by adding methanol containing a small amount of hydrochloric acid. The polyethylene will precipitate.

  • Purification: Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

G cluster_prep Catalyst Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Precatalyst PDI-FeCl₂ Reactor High-Pressure Reactor Precatalyst->Reactor MAO MAO MAO->Reactor Quench Quench (MeOH/HCl) Reactor->Quench Ethylene Ethylene Ethylene->Reactor Filter Filtration Quench->Filter Dry Drying Filter->Dry Polymer Polyethylene Dry->Polymer

Caption: Proposed mechanism for chiral pyridine N-oxide catalyzed asymmetric allylation.

Application Note: Asymmetric Michael Addition with Pyridinyl-Based Organocatalysts

Chiral pyrrolidine-pyridine based organocatalysts are highly effective in promoting the asymmetric Michael addition of ketones and aldehydes to nitroolefins. [8]This reaction is a powerful tool for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol provides a general procedure for the organocatalyzed asymmetric Michael addition.

Materials:

  • Cyclohexanone

  • β-Nitrostyrene

  • Chiral pyrrolidine-pyridine organocatalyst

  • Solvent (e.g., toluene or dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a vial containing the chiral pyrrolidine-pyridine organocatalyst (0.02 mmol, 10 mol%), add the solvent (1.0 mL).

  • Reagent Addition: Add cyclohexanone (0.2 mmol, 1.0 equiv) followed by β-nitrostyrene (0.1 mmol, 0.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 12-48 hours), monitoring by TLC.

  • Purification: Directly purify the reaction mixture by column chromatography on silica gel to afford the chiral Michael adduct. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC analysis, respectively.

Pyridinium Salts as Precursors in Photoredox Catalysis

Pyridinium salts have emerged as versatile precursors for the generation of radicals under photoredox conditions. [1]Upon single-electron reduction, these salts can fragment to produce a variety of radical species, which can then participate in a range of synthetic transformations. [2]

Application Note: Site-Selective C-H Acylation of Pyridinium Derivatives

Visible-light-induced photoredox catalysis allows for the site-selective C-H acylation of pyridinium salts. By using N-methoxy- or N-aminopyridinium salts as both radical precursors and pyridine surrogates, valuable C2- and C4-acylated pyridines can be accessed from readily available aldehydes. [2]

Protocol: Photocatalytic C2-Acylation of an N-Methoxypyridinium Salt

This protocol describes a general procedure for the photoredox-catalyzed C-H acylation of a pyridinium salt.

Materials:

  • N-Methoxypyridinium salt (e.g., N-methoxy-2-phenylpyridinium tetrafluoroborate)

  • Aldehyde (e.g., butyraldehyde)

  • Photoredox catalyst (e.g., Ir(ppy)₃)

  • Solvent (e.g., acetonitrile)

  • Blue LED light source

  • Standard photochemical reaction setup

Procedure:

  • Reaction Setup: In a reaction vessel suitable for photochemistry, combine the N-methoxypyridinium salt (0.2 mmol, 1.0 equiv), aldehyde (0.4 mmol, 2.0 equiv), and the photoredox catalyst (0.002 mmol, 1 mol%).

  • Inert Atmosphere: De-gas the solvent by bubbling with argon for 15-20 minutes, then add it to the reaction vessel.

  • Photoreaction: Place the reaction vessel in front of a blue LED light source and stir at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by column chromatography to isolate the C2-acylated pyridine product.

References

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]

  • Singh, R. P., & Mahajan, S. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Chemical Communications, 61(17), 3436-3446. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2014). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. PMC, NIH. [Link]

  • Lee, J., & Kim, J. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7853–7858. [Link]

  • Zhang, J., et al. (2024). Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Green Chemistry. [Link]

  • Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Arnold, F. P., & Fandrick, D. R. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society. [Link]

  • Arnold, F. P., & Fandrick, D. R. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC, NIH. [Link]

  • Che, M., et al. (2005). Chelate bis(imino)pyridine cobalt complexes: synthesis, reduction, and evidence for the generation of ethene polymerization catalysts by Li+ cation activation. Inorganica Chimica Acta, 358(13), 3669-3678. [Link]

  • Wu, X., Zhao, Y., & Ge, H. (2011). Pyridine-Enabled Copper-Promoted Cross Dehydrogenative Coupling of C(sp2)–H and Unactivated C(sp3)–H Bonds. Journal of the American Chemical Society, 133(44), 17882-17885. [Link]

  • Xu, D., Shi, S., & Wang, Y. (2009). Simple Chiral Pyrrolidine–Pyridine‐Based Catalysts for Highly Enantioselective Michael Addition to Nitro Olefins. European Journal of Organic Chemistry, 2009(28), 4848–4853. [Link]

  • Raynaud, J., et al. (2006). Modified Pyridine‐Bis(imine) Iron and Cobalt Complexes: Synthesis, Structure, and Ethylene Polymerization Study. European Journal of Inorganic Chemistry, 2006(21), 4309-4316. [Link]

  • Guo, P., et al. (2020). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. New Journal of Chemistry, 44(22), 9499-9503. [Link]

  • Raynaud, J., et al. (2006). Modified Pyridine‐Bis(imine) Iron and Cobalt Complexes: Synthesis, Structure, and Ethylene Polymerization Study. ResearchGate. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5755-5760. [Link]

  • Zhang, W., & Sun, J. (2019). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 52(3), 753-766. [Link]

  • Wang, C., et al. (2023). Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization. Polymers, 15(24), 4658. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges and provide troubleshooting strategies based on established chemical principles to ensure the successful and efficient production of your target compound.

The synthesis of this compound is a valuable process, yielding a key building block in medicinal chemistry. The most common synthetic route involves a three-step sequence starting from 4-acetylpyridine:

  • Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to the ketone.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

  • Esterification: Formation of the final methyl ester.

This guide is structured to provide troubleshooting advice and frequently asked questions for each of these critical stages.

Step 1: Cyanohydrin Formation from 4-Acetylpyridine

The initial step is the formation of the cyanohydrin, 2-hydroxy-2-(pyridin-4-yl)propanenitrile, by reacting 4-acetylpyridine with a cyanide source. This reaction, while straightforward in principle, can present several challenges.

Troubleshooting Guide: Cyanohydrin Formation
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of 4-acetylpyridine. Insufficient nucleophilic cyanide. Reaction equilibrium not favoring the product.Ensure slightly basic conditions to generate the cyanide anion (CN⁻) from HCN.[1][2] Consider using a cyanide salt like KCN or NaCN with a weak acid or in a buffered system.
Formation of a dark, tarry substance. Polymerization or side reactions of 4-acetylpyridine under strongly basic conditions.Avoid strong bases. Use a catalytic amount of base or a buffered system to maintain a mildly alkaline pH. Ensure the reaction temperature is controlled, as excessive heat can promote side reactions.
Product decomposes upon workup. The cyanohydrin is unstable in strongly acidic or basic conditions and can revert to the starting ketone.[1]Use a mild acidic workup to neutralize the reaction mixture. Avoid prolonged exposure to strong acids or bases during extraction and purification.
Frequently Asked Questions (FAQs): Cyanohydrin Formation

Q1: My cyanohydrin formation is very slow. How can I speed it up?

A1: The rate-limiting step is often the nucleophilic attack of the cyanide ion on the carbonyl carbon. The reaction is base-catalyzed because the cyanide ion (CN⁻) is a much stronger nucleophile than hydrocyanic acid (HCN).[2] If you are using HCN directly, the reaction will be slow. The addition of a catalytic amount of a base (like an amine or carbonate) will generate the cyanide anion and accelerate the reaction. Using a cyanide salt such as NaCN or KCN in a suitable solvent system is often more effective.[1][3]

Q2: I am observing a significant amount of unreacted 4-acetylpyridine even after a long reaction time. What is happening?

A2: Cyanohydrin formation is a reversible reaction.[3] The equilibrium may not favor the product under your current conditions. To shift the equilibrium towards the cyanohydrin, you can use an excess of the cyanide reagent. However, be mindful of the safety implications of using excess cyanide. Also, ensure your reaction conditions are not too acidic, as this will protonate the cyanide, reducing the concentration of the active nucleophile.

Q3: What is the best way to monitor the progress of the cyanohydrin formation?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the more polar cyanohydrin product from the less polar 4-acetylpyridine starting material. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Step 2: Hydrolysis of 2-hydroxy-2-(pyridin-4-yl)propanenitrile

The second stage involves the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid, yielding 2-hydroxy-2-(pyridin-4-yl)propanoic acid. This transformation can be achieved under either acidic or basic conditions, each with its own set of challenges.

Troubleshooting Guide: Nitrile Hydrolysis
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis of the nitrile. Reaction conditions are too mild. Steric hindrance around the nitrile group.For acid hydrolysis, use a concentrated strong acid like HCl or H₂SO₄ and heat under reflux. For basic hydrolysis, use a concentrated solution of a strong base like NaOH or KOH with heating. Be aware that prolonged reaction times may be necessary.
Decomposition of the product. Harsh acidic or basic conditions can lead to dehydration of the tertiary alcohol, forming an unsaturated byproduct.[1] The pyridine ring can also undergo side reactions.Use moderately concentrated acid or base and carefully control the reaction temperature and time. Stepwise hydrolysis, first to the amide and then to the carboxylic acid, can sometimes be achieved under milder conditions.
Difficulty in isolating the product. The product is an amino acid and may be highly soluble in water.After acid hydrolysis, carefully neutralize the reaction mixture to the isoelectric point of the product to induce precipitation. If the product remains in solution, consider using ion-exchange chromatography for purification.
Frequently Asked questions (FAQs): Nitrile Hydrolysis

Q1: Should I use acidic or basic conditions for the hydrolysis?

A1: Both methods are viable, but they present different workup procedures.

  • Acidic Hydrolysis: Typically involves heating the nitrile with a strong acid like concentrated HCl. The product is initially formed as its ammonium salt. Neutralization is required to isolate the free carboxylic acid.

  • Basic Hydrolysis: Involves heating with a strong base like NaOH. This forms the carboxylate salt. An acidic workup is then necessary to protonate the carboxylate and precipitate the carboxylic acid.

The choice may depend on the stability of your molecule to strong acid versus strong base. For this particular substrate, the pyridine nitrogen will be protonated under acidic conditions, which may affect its solubility and reactivity.

Q2: My reaction mixture turns dark during hydrolysis. Is this a problem?

A2: Darkening of the reaction mixture, especially under strong heating, can indicate decomposition or side reactions. It is crucial to monitor the reaction closely by TLC or HPLC to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of impurities. If significant decomposition is observed, consider lowering the reaction temperature and extending the reaction time.

Step 3: Fischer Esterification

The final step is the Fischer esterification of 2-hydroxy-2-(pyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst to produce this compound.

Troubleshooting Guide: Fischer Esterification
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the ester. The Fischer esterification is an equilibrium-controlled reaction.[4][5] The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.Use a large excess of methanol, which can also serve as the solvent.[4] Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
No reaction or very slow reaction. Insufficient acid catalyst. The pyridine nitrogen can be protonated by the acid catalyst, potentially deactivating it or causing solubility issues.Use a sufficient amount of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. If protonation of the pyridine is a concern, consider using a milder method or a different type of acid catalyst.
Difficulty in purifying the final product. The product may be contaminated with unreacted carboxylic acid or byproducts from side reactions.After the reaction is complete, neutralize the acid catalyst carefully. The ester can be extracted into an organic solvent. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) will remove any unreacted carboxylic acid. The final product can then be purified by column chromatography or distillation under reduced pressure.
Frequently Asked Questions (FAQs): Fischer Esterification

Q1: How much acid catalyst should I use?

A1: A catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ is usually sufficient. However, because the starting material contains a basic pyridine ring, a larger amount of acid may be required to both protonate the pyridine and catalyze the esterification. It is advisable to perform a small-scale trial to determine the optimal amount of catalyst.

Q2: My starting material is not fully dissolving in methanol. What should I do?

A2: The protonated form of the starting material (the pyridinium salt) may have limited solubility in methanol. You can try gently warming the mixture to aid dissolution. Alternatively, using a co-solvent like toluene might help, especially if you plan to use a Dean-Stark trap to remove water.

Q3: How can I confirm the formation of the final product?

A3: The formation of the methyl ester can be confirmed by several analytical techniques:

  • ¹H NMR Spectroscopy: Look for the appearance of a new singlet peak around 3.7 ppm corresponding to the methyl group of the ester.

  • IR Spectroscopy: Observe the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch for the ester at around 1730 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the methyl ester (181.19 g/mol ).[6][7]

Visualizing the Synthesis and Troubleshooting

Overall Synthetic Pathway

Synthesis_Pathway Start 4-Acetylpyridine Intermediate1 2-hydroxy-2-(pyridin-4-yl)propanenitrile Start->Intermediate1 1. NaCN, H₂O Intermediate2 2-hydroxy-2-(pyridin-4-yl)propanoic acid Intermediate1->Intermediate2 2. H₃O⁺, Δ Product This compound Intermediate2->Product 3. CH₃OH, H⁺, Δ Troubleshooting_Esterification Start Low Yield in Esterification Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Catalyst Is the catalyst active? Check_Equilibrium->Check_Catalyst No Solution1 Increase excess of methanol. Remove water (Dean-Stark). Check_Equilibrium->Solution1 Yes Check_Purity Is the starting material pure? Check_Catalyst->Check_Purity No Solution2 Add more acid catalyst. Consider alternative acid catalysts. Check_Catalyst->Solution2 Yes Solution3 Purify the carboxylic acid before esterification. Check_Purity->Solution3 No Success Improved Yield Solution1->Success Solution2->Success Solution3->Success

Sources

Technical Support Center: Purification of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to help you navigate the common challenges associated with the purification of this molecule.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Persistent Yellow or Brown Discoloration in the Purified Product

Question: My final product is a yellow or brown solid/oil, even after initial purification. What causes this discoloration and how can I obtain a colorless product?

Answer: Discoloration in pyridine derivatives is a common issue, often arising from the presence of trace impurities or degradation products formed through oxidation. The pyridine ring can be susceptible to oxidation, and minor impurities from the synthesis can lead to highly colored byproducts.

Troubleshooting Steps:

  • Activated Carbon Treatment: For minor color impurities, treatment with activated charcoal can be effective.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate or isopropanol).

    • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

    • Stir or reflux the mixture for 10-15 minutes.

    • Perform a hot gravity filtration to remove the carbon.

    • Allow the filtrate to cool for recrystallization.

    • Causality: Activated carbon has a high surface area with pores that adsorb large, colored impurity molecules, while the smaller product molecule remains in solution.

  • Recrystallization: A carefully chosen recrystallization can selectively crystallize the desired colorless product, leaving colored impurities in the mother liquor. Refer to the FAQ section for a detailed guide on solvent selection.

  • Short-Path Distillation (for oils): If the compound is a thermally stable oil, short-path distillation under high vacuum can separate it from non-volatile, colored impurities. However, given the hydroxyl and ester functionalities, thermal stability should first be assessed on a small scale to avoid degradation.

  • Storage: Ensure the purified compound is stored properly to prevent future discoloration. It should be kept in a tightly sealed container, protected from light and air, preferably in a cool, dark place.

Issue 2: Low Purity (<98%) After Recrystallization

Question: I've performed a recrystallization, but my HPLC or NMR analysis still shows significant impurities. What should I do next?

Answer: This indicates that the impurities have similar solubility properties to your target compound or that the recrystallization conditions were not optimal. The most common cause is using too little or an inappropriate solvent system.[1]

Troubleshooting Workflow:

The following workflow can help systematically address low purity issues.

G start Purity < 98% by HPLC/NMR check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities soluble_impurities Impurities More Soluble? check_impurities->soluble_impurities insoluble_impurities Impurities Less Soluble? soluble_impurities->insoluble_impurities No rescreen_solvents Re-screen Recrystallization Solvents (See Solvent Screening Table) soluble_impurities->rescreen_solvents Yes hot_filtration Perform Hot Gravity Filtration insoluble_impurities->hot_filtration Yes chromatography Proceed to Column Chromatography (Silica or Alumina) insoluble_impurities->chromatography No/Similar Solubility final_purity Check Purity > 99% rescreen_solvents->final_purity hot_filtration->final_purity chromatography->final_purity final_purity->chromatography No end Purification Complete final_purity->end Yes

Caption: Workflow for troubleshooting low purity after recrystallization.

Detailed Steps:

  • Identify Impurities: Use analytical techniques like NMR or LC-MS to identify the nature of the impurities. Are they unreacted starting materials or side-products? Knowing their structure helps in selecting an appropriate purification strategy.

  • Optimize Recrystallization: The most frequent cause of crystallization failure is using too much solvent.[1] If impurities are more soluble, try re-screening solvents or using a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not). If impurities are less soluble, they can be removed by hot gravity filtration before cooling the solution.[1]

  • Column Chromatography: If recrystallization fails, column chromatography is the next logical step. Due to the basic nature of the pyridine moiety, silica gel can sometimes cause issues like peak tailing and low recovery.

    • Normal Phase (Silica Gel): Use a solvent system like Ethyl Acetate/Hexanes and add a small amount of a basic modifier like triethylamine (TEA, ~0.5-1%) to the mobile phase. This TEA will preferentially interact with the acidic silanol groups on the silica, preventing your pyridine compound from sticking to the column and improving peak shape.[2]

    • Alternative Stationary Phases: If silica proves problematic, consider using neutral or basic alumina as the stationary phase.

Issue 3: Significant Peak Tailing in HPLC Analysis

Question: My compound shows a broad, tailing peak during reverse-phase HPLC analysis. How can I get a sharp, symmetrical peak?

Answer: Peak tailing is a classic problem for basic compounds like pyridines on standard silica-based C18 columns.[2] The basic nitrogen atom on the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface, leading to poor peak shape.[2]

G cluster_0 Without Additive cluster_1 With TEA Additive Pyridine Pyridine Compound Silanol Acidic Silanol (Si-OH) Pyridine->Silanol Strong Interaction (Causes Tailing) Column C18 Stationary Phase Pyridine_2 Pyridine Compound Column_2 C18 Stationary Phase Pyridine_2->Column_2 Normal Elution (Sharp Peak) Silanol_2 Blocked Silanol (Si-O-H-TEA) TEA Triethylamine (TEA) TEA->Silanol_2 Preferential Interaction

Caption: Mechanism of peak tailing and its mitigation with a basic additive.

Experimental Protocol: Method for Reducing Peak Tailing

  • Use a Mobile Phase Additive:

    • Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[2] The TEA will shield the active silanol sites from the pyridine analyte.[2]

    • Acidic Modifier: Alternatively, lower the mobile phase pH to around 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA, ~0.1% v/v).[2] This protonates the residual silanol groups, minimizing their interaction with the (now protonated) basic pyridine analyte.[2]

  • Select an Appropriate Column:

    • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping treats the silica surface to reduce the number of accessible silanol groups.

    • pH-Stable Columns: For analysis at higher pH (where the pyridine is neutral), use a column specifically designed for high pH stability (e.g., hybrid or polymer-based), as traditional silica will dissolve above pH 8.[2]

  • Optimize Instrument Conditions:

    • Lower Sample Load: Column overload can also cause peak distortion.[2] Try injecting a lower concentration of your sample.

    • Check for Dead Volume: Ensure all fittings and connections are secure and appropriate for your system to minimize extra-column band broadening.

Issue 4: Low Recovery During Aqueous Work-up

Question: I am losing a significant amount of my product during the aqueous extraction/work-up phase. Why is this happening?

Answer: this compound is a polar molecule with a basic nitrogen atom (pKa of pyridine is ~5.2). This means its solubility in water is highly dependent on the pH of the aqueous solution.

  • Acidic Conditions (pH < 4): The pyridine nitrogen will be protonated, forming a pyridinium salt. This salt is highly water-soluble, and the compound will partition into the aqueous layer.

  • Neutral/Basic Conditions (pH > 7): The pyridine nitrogen is in its neutral, free-base form. This form is less polar and will preferentially partition into common organic solvents like ethyl acetate, dichloromethane, or ether.

Troubleshooting Steps:

  • Control the pH: Before extracting with an organic solvent, ensure the aqueous layer is basic. Adjust the pH to 8-9 by carefully adding a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.

  • Use a More Polar Solvent: If the compound still shows some solubility in the aqueous layer even under basic conditions, try extracting with a more polar solvent like n-butanol.

  • Brine Wash: After extraction, washing the combined organic layers with a saturated sodium chloride (brine) solution can help to "push" any dissolved product from the residual water into the organic phase and aids in breaking up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial method for purifying crude this compound?

A1: For multi-gram quantities, recrystallization is the most effective and economical first-pass purification technique. It is excellent for removing baseline impurities, unreacted starting materials, and inorganic salts. The key is to find a solvent or solvent system in which the compound has low solubility at room temperature but high solubility at elevated temperatures.[3]

General Recrystallization Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum amount of a suitable solvent (see Table 1).

  • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.[3]

  • If the solution is colored or has insoluble impurities, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent is one where your compound is sparingly soluble at low temperatures and very soluble at high temperatures, while impurities are either very soluble or insoluble at all temperatures.[3] Small-scale solubility tests are crucial.

Table 1: Recrystallization Solvent Screening Guide

Solvent Polarity Boiling Point (°C) Comments
Hexanes/Heptane Non-polar 69 / 98 Likely too non-polar; may be useful as an anti-solvent.
Toluene Non-polar 111 Good for less polar compounds; high boiling point.
Diethyl Ether Moderately Polar 35 Low boiling point can make it tricky to use; good for final wash.
Dichloromethane Moderately Polar 40 Often too good a solvent; low boiling point.
Ethyl Acetate Polar 77 A very common and effective choice for moderately polar compounds.
Isopropanol (IPA) Polar 82 Good choice, often provides nice crystals.
Ethanol/Methanol Very Polar 78 / 65 May be too polar (high solubility at room temp), but worth testing.

| Water | Very Polar | 100 | Unlikely to be a good solvent unless the compound is in its salt form. |

Start with solvents like ethyl acetate or isopropanol. If the compound is too soluble, try a mixture with a non-polar solvent like hexanes (e.g., Ethyl Acetate/Hexanes).

Q3: What are the likely impurities I should expect?

A3: Impurities will depend on the synthetic route, but common ones may include:

  • Unreacted Starting Materials: e.g., 4-acetylpyridine or other precursors.

  • Hydrolysis Products: 2-hydroxy-2-(pyridin-4-yl)propanoic acid, if the ester is cleaved by exposure to strong acid or base.

  • By-products from Synthesis: Depending on the specific reagents used, side-reactions can generate structurally similar impurities.[4]

  • Solvent Residues: Residual solvents from the reaction or previous purification steps.

Q4: How should I properly store the purified compound?

A4: As a pyridine derivative with hydroxyl and ester groups, the compound should be protected from moisture, light, and air.

  • Container: Store in a well-sealed amber glass vial.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon.

  • Temperature: Store in a cool, dark place. A refrigerator is suitable for short-to-medium term storage. For long-term storage, a freezer (-20 °C) is recommended, ensuring the container is tightly sealed to prevent moisture condensation.

References

[5] BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. [2] BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. [1] BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. [3] Professor Dave Explains. (2020). Recrystallization. YouTube. [Link] [4] Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of Pyridinyl Hydroxy Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyridinyl hydroxy esters. This guide is designed to provide practical, in-depth troubleshooting advice to overcome common challenges related to byproduct formation. By understanding the root causes of these impurities, you can optimize your reaction conditions, improve yield and purity, and accelerate your research and development workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of pyridinyl hydroxy esters, particularly those involving coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Q1: I'm observing a significant amount of an N-acylurea byproduct. What is it and how can I prevent its formation?

Answer:

The N-acylurea is a common byproduct in DCC-mediated esterifications. It arises from an intramolecular rearrangement of the key O-acylisourea intermediate.[1] This side reaction becomes competitive if the activated carboxylic acid (the O-acylisourea) does not react quickly with the alcohol.

Causality: The O-acylisourea intermediate is highly reactive. While its intended fate is to be attacked by the alcohol to form the ester, it can also undergo an irreversible 1,3-acyl migration to form the more stable but unreactive N-acylurea. This pathway is favored when the alcohol is sterically hindered or not nucleophilic enough, or when the reaction temperature is too high.

Mitigation Strategies:

  • Role of DMAP: The addition of a catalytic amount (typically 1-5 mol%) of a nucleophilic catalyst like DMAP is crucial. DMAP is a stronger nucleophile than the alcohol and rapidly attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium salt.[1] This new intermediate reacts much faster with the alcohol, outcompeting the N-acylurea rearrangement.[1]

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures accelerate the intramolecular rearrangement leading to the N-acylurea.

  • Order of Addition: Add the DCC last and slowly to a pre-cooled mixture of the carboxylic acid, alcohol, and DMAP. This ensures the O-acylisourea intermediate is generated in the presence of the nucleophiles, promoting the desired esterification pathway.

Q2: My reaction is plagued by the formation of dicyclohexylurea (DCU). How can I effectively remove this byproduct?

Answer:

Dicyclohexylurea (DCU) is the stoichiometric byproduct of the DCC coupling agent and is notoriously difficult to remove due to its poor solubility in many common organic solvents.[2]

Causality: DCC activates the carboxylic acid by forming the O-acylisourea intermediate. Upon reaction with the alcohol (or DMAP), the stable and insoluble DCU is released.[1]

Troubleshooting & Removal Protocols:

The primary strategy for DCU removal is exploiting its low solubility.[3]

Protocol 1: Removal by Filtration This is the most common and straightforward method.

  • Solvent Selection: After the reaction is complete, concentrate the mixture in vacuo. Choose a solvent where your desired ester is highly soluble, but DCU is not. Common choices include diethyl ether, acetonitrile, or cold dichloromethane (DCM).[2][3]

  • Precipitation: Redissolve the crude residue in a minimal amount of the chosen cold solvent. Stirring the slurry at a low temperature (0-4 °C) for 30-60 minutes can maximize DCU precipitation.[3]

  • Filtration: Filter the mixture through a sintered glass funnel or a Büchner funnel. Wash the collected DCU solid with a small amount of the cold solvent to recover any trapped product.[3]

  • Repeat if Necessary: For stubborn cases, concentrating the filtrate and repeating the precipitation/filtration process can remove residual DCU.[4]

Protocol 2: Alternative Coupling Agents If DCU remains a persistent issue, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous workup.[5][6]

Q3: My reaction is incomplete, and I'm isolating a lot of unreacted starting materials. What are the likely causes?

Answer:

Low conversion rates in esterification are a frequent problem, often stemming from the reversible nature of the reaction or issues with reagents and conditions.[7][8]

Causality & Solutions:

  • Equilibrium Limitations: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process.[7][9][10] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials.[7][8]

    • Solution: Ensure all reagents and solvents are anhydrous. Using a Dean-Stark apparatus to remove water as it forms can drive the reaction to completion.[11]

  • Insufficient Activation: In DCC/DMAP couplings, the catalyst may be insufficient or inactive.

    • Solution: Ensure you are using at least a catalytic amount of fresh DMAP. For sterically hindered substrates, a stoichiometric amount of DMAP may be necessary.

  • Steric Hindrance: If either the carboxylic acid or the pyridinyl hydroxy compound is sterically bulky, the reaction rate will be significantly slower.

    • Solution: Increase the reaction time, slightly elevate the temperature (while monitoring for N-acylurea formation), or consider using a more potent coupling agent.

Q4: I'm observing an unexpected peak at M+16 in my LC-MS analysis. Could this be a Pyridine N-oxide?

Answer:

Yes, an M+16 peak is a classic indicator of N-oxide formation on the pyridine ring. This can occur if oxidizing agents are present or if the reaction is exposed to air for extended periods under certain conditions.

Causality: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide.[12] While dedicated oxidants like peroxy acids are typically used for this transformation, trace peroxides in solvents (like older ethers) or prolonged heating in the presence of air can sometimes lead to low levels of this byproduct.

Mitigation and Removal:

  • Prevention: Use freshly distilled, peroxide-free solvents and maintain an inert atmosphere (Nitrogen or Argon) over the reaction, especially if heating is required.

  • Removal: If N-oxide formation is significant, it can often be removed chromatographically. Alternatively, the crude product can be treated with a reducing agent to deoxygenate the N-oxide back to the pyridine. A common method involves using PCl₃ or PPh₃.[13]

Q5: My synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity is a common challenge in the functionalization of substituted pyridines.[14] The electronic properties and steric hindrance of the substituents on the pyridine ring, as well as the reaction conditions, heavily influence the position of attack.[15]

Causality & Solutions:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the C2 and C4 positions electrophilic and susceptible to nucleophilic attack. The presence of other electron-withdrawing or donating groups on the ring will further modulate this reactivity.[15]

  • Steric Hindrance: Bulky groups can block access to adjacent positions, directing incoming reagents to less hindered sites.[14]

  • Directed Metalation: For specific regioselectivity, consider a directed ortho-metalation (DoM) strategy if your pyridine contains a directing group (e.g., -CONR₂, -OMe). This involves deprotonation at a specific position with a strong base (like LDA or n-BuLi) followed by quenching with an electrophile.

  • Protecting Groups: In some cases, a removable blocking group can be used to temporarily occupy one reactive site, forcing the reaction to occur at the desired position.[14]

Summary of Common Byproducts and Solutions

ByproductTypical Mass Spec SignatureCommon CausePrevention & Mitigation Strategy
N-Acylurea M (Acid) + M (DCC) - H₂OSlow reaction of alcohol with O-acylisourea intermediate.Use catalytic DMAP; maintain low reaction temperatures (0 °C to RT).[1]
Dicyclohexylurea (DCU) 224.36 g/mol Stoichiometric byproduct of DCC activation.Filter the crude reaction mixture; use solvents like Et₂O or ACN where DCU is insoluble.[2][3] Consider using EDC as an alternative.[5]
Pyridine N-Oxide M (Product) + 16Oxidation of the pyridine nitrogen.Use peroxide-free solvents; maintain an inert atmosphere. Remove via chromatography or deoxygenation (e.g., PCl₃).[12][13]
Regioisomers Same mass as the productCompeting reactive sites on the pyridine ring.Optimize reaction conditions (temp, solvent); utilize steric hindrance or directing groups to control selectivity.[14][15]

Visual Guides and Workflows

DCC/DMAP Esterification: Desired Pathway vs. Byproduct Formation

This diagram illustrates the critical branch point in a DCC/DMAP-mediated esterification. The key is the rapid conversion of the O-acylisourea intermediate to the acylpyridinium salt to outpace the irreversible rearrangement to N-acylurea.

G cluster_0 Reaction Start cluster_1 Key Intermediate cluster_2 Pathways cluster_3 Final Products Acid R-COOH O_Acyl O-Acylisourea (Activated Acid) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl Acyl_Pyr Acylpyridinium Salt (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP (fast) N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement (slow) DMAP_Node DMAP DMAP_Node->Acyl_Pyr Ester Desired Ester Acyl_Pyr->Ester + Alcohol DCU DCU Acyl_Pyr->DCU Alcohol Pyridinyl-OH Alcohol->Ester

Caption: DCC/DMAP reaction pathways for ester synthesis.

Troubleshooting Workflow for Impurity Identification

Use this logical tree to diagnose and address unexpected byproducts observed during analysis.

G cluster_mass Mass Analysis cluster_results Likely Impurity Start Unexpected Peak in LC-MS / NMR CheckMass Analyze Mass Spec Data (MS, HRMS) Start->CheckMass CheckNMR Analyze NMR Data (¹H, ¹³C, COSY) Start->CheckNMR M_plus_16 Mass = M+16? CheckMass->M_plus_16 DCU_mass Mass = 224.36? M_plus_16->DCU_mass No N_Oxide Suspect Pyridine N-Oxide M_plus_16->N_Oxide Yes N_Acyl_mass Mass = Acid+DCC-H₂O? DCU_mass->N_Acyl_mass No DCU Suspect DCU DCU_mass->DCU Yes N_Acylurea Suspect N-Acylurea N_Acyl_mass->N_Acylurea Yes Other Investigate Isomers or Degradation Products N_Acyl_mass->Other No Action1 Use Inert Atmosphere & Fresh Solvents N_Oxide->Action1 Implement Mitigation Action2 Follow DCU Removal Protocol DCU->Action2 Implement Mitigation Action3 Add DMAP Catalyst & Control Temperature N_Acylurea->Action3 Implement Mitigation

Caption: A decision tree for troubleshooting common synthesis byproducts.

References

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Science Nutshell. Retrieved from [Link]

  • Comins, D. L., & Joseph, S. P. (2003). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 103(4), 1303–1325. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product? Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 46(19), 3725–3728. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5555–5560. Retrieved from [Link]

  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature, 500(7460), 1–18. Retrieved from [Link]

  • Pharmaguideline. (2014, September 12). Process of Finding Impurities in Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2015, June 9). How do I get rid of dicyclohexyl urea (DCU)? Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Filo. (2025, July 8). What are possible sources of error in an esterification lab? Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2013, February 9). How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Retrieved from [Link]

  • ResearchGate. (2013, April 23). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Quora. (2023, August 11). Why does neither esterification nor hydrolysis of ester go to completion? Is this the same for all hydrolysis and condensation reactions. Retrieved from [Link]

  • Reddit. (2024, February 15). Estérification not Working. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • Solano, D. M. (n.d.). Lab 12: Synthesis of an Ester. California State University, Bakersfield. Retrieved from [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 87(15), 9875–9886. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Esters. An Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

  • Swart, D. (2019, December 3). Analyzing Ester Synthesis. Science with Swart. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Retrieved from [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 26(11), 3196. Retrieved from [Link]

  • Yu, J.-Q., et al. (2026, January 16). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 28(2), 275–278. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental failures, and provide robust, field-tested protocols to maximize your reaction yield and purity.

Section 1: The Synthetic Challenge: An Overview

This compound is a valuable tertiary alcohol used in the synthesis of various pharmaceutical agents. Its preparation, most commonly achieved via the Grignard reaction, presents several challenges that can lead to significantly reduced yields. The primary synthetic route involves the nucleophilic addition of a pyridin-4-yl organometallic reagent to the keto-carbonyl of methyl pyruvate.

This guide focuses on troubleshooting and optimizing this specific transformation, addressing issues from reagent formation to byproduct control and final purification.

The Core Reaction Pathway

The fundamental transformation involves a two-step, one-pot process:

  • Formation of the Grignard Reagent: 4-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent to form pyridin-4-ylmagnesium bromide.

  • Nucleophilic Addition: The formed Grignard reagent attacks the electrophilic ketone of methyl pyruvate. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Reaction_Pathway cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition & Workup 4-Bromopyridine 4-Bromopyridine Grignard pyridin-4-ylmagnesium bromide 4-Bromopyridine->Grignard Mg Mg Mg->Grignard Solvent1 Anhydrous Et₂O or THF Solvent1->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate MethylPyruvate Methyl Pyruvate MethylPyruvate->Intermediate Product Methyl 2-hydroxy-2- (pyridin-4-yl)propanoate Intermediate->Product Workup H₃O⁺ Workup Workup->Product

Caption: Core reaction workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that address the most common failure points in the synthesis.

Q1: My reaction won't start. The magnesium metal is just sitting there, and no Grignard reagent is forming. What's the problem?

Answer: This is the most frequent initial hurdle and is almost always due to one of two factors: the presence of water or a passivated magnesium surface. Grignard reagents are potent nucleophiles and extremely strong bases that react violently with protic solvents like water.[1][2]

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under vacuum immediately before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent system (e.g., passed through activated alumina columns). Diethyl ether and THF are highly hygroscopic.

    • Reagents: Ensure 4-bromopyridine and methyl pyruvate are anhydrous. If necessary, distill them from a suitable drying agent (e.g., CaH₂).

  • Activate the Magnesium Surface:

    • Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the reaction. This layer must be breached.[1]

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. A successful initiation is often indicated by the disappearance of the brown iodine color.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under an inert atmosphere) to break the oxide layer.

    • Initiator: Add a few drops of 1,2-dibromoethane. It reacts with Mg to form ethene and MgBr₂, an exothermic process that helps initiate the main reaction.[3]

Q2: The Grignard reagent formed, but after adding the methyl pyruvate, my yield is very low, and I recover mostly starting materials. Why?

Answer: Low conversion with successful Grignard formation points to issues with reaction conditions or stoichiometry. The primary culprits are often temperature control and competing side reactions that consume the Grignard reagent before it can react as intended.

Troubleshooting Steps:

  • Verify Stoichiometry: Use a slight excess of the Grignard reagent (1.1 to 1.3 equivalents) relative to the methyl pyruvate. This ensures the limiting reagent is fully consumed.

  • Control Temperature During Addition: The reaction is exothermic. The addition of methyl pyruvate to the Grignard solution (or vice-versa) must be done slowly at a low temperature (e.g., initiate at -78°C and slowly warm to 0°C or room temperature). Uncontrolled temperature increases can favor side reactions.

  • Consider "Inverse Addition": The standard procedure is to add the Grignard solution to the electrophile (methyl pyruvate). However, methyl pyruvate has acidic protons on its methyl group which can be deprotonated by the strongly basic Grignard reagent.[2] To minimize this, consider inverse addition : slowly add the methyl pyruvate solution to the Grignard reagent. This keeps the concentration of the enolizable ketone low at all times, favoring nucleophilic addition over deprotonation.

Q3: My reaction worked, but it's messy. I have multiple byproducts and purifying the desired product is difficult. What are these side products?

Answer: Several competing pathways can reduce the yield of the desired tertiary alcohol. Understanding these is key to suppressing them.

Side_Reactions MethylPyruvate Methyl Pyruvate Product Desired Product (Tertiary Alcohol) MethylPyruvate->Product Enolate Enolate Anion (Unreactive) MethylPyruvate->Enolate DoubleAddition Bis(pyridin-4-yl) Product Bipyridine 4,4'-Bipyridine (Wurtz Coupling) Grignard Grignard Grignard->Enolate Acts as Base (Deprotonation) Grignard->Bipyridine Dimerization Grignard->Bipyridine Grignard->DoubleAddition Attack on Ester (High Temp / Excess)

Caption: Competing reaction pathways that can lower product yield.

Common Byproducts Explained:

  • Enolization Product: The Grignard reagent deprotonates the methyl group of methyl pyruvate. This is a simple acid-base reaction that consumes your nucleophile.

    • Solution: Use low temperatures (-78°C) and consider inverse addition, as described in Q2.

  • 4,4'-Bipyridine: This is formed from the Wurtz-type coupling of two Grignard molecules. It is more common when using 4-iodopyridine (more reactive) or if trace transition metals (like iron from a stirrer bar) are present.

    • Solution: Use 4-bromopyridine. Ensure all equipment is scrupulously clean.

  • Double Addition Product: While the ketone is more reactive than the ester, a second molecule of the Grignard reagent can attack the ester carbonyl, especially at higher temperatures or with a large excess of the Grignard.[1][4] This leads to the formation of 1,1-bis(pyridin-4-yl)propane-1,1-diol after workup.

    • Solution: Use strict stoichiometric control (max 1.1-1.3 equivalents of Grignard) and maintain low temperatures throughout the addition.

Section 3: Optimized Experimental Protocol

This protocol incorporates the solutions discussed above to maximize yield and minimize side-product formation.

Table 1: Comparison of Reaction Conditions
ParameterStandard ProtocolOptimized ProtocolRationale for Change
Mg Activation None / OptionalMandatory (I₂ or 1,2-dibromoethane)Ensures reliable and rapid initiation of Grignard formation.[3]
Solvent Anhydrous THFAnhydrous THF (freshly distilled/dried)Minimizes quenching of the Grignard reagent by water.[1]
Temperature 0°C to RT-78°C to 0°CSuppresses enolization and double addition side reactions.
Addition Mode Normal (Grignard to Ketone)Inverse (Ketone to Grignard)Minimizes the concentration of the enolizable ketone, reducing byproduct formation.
Stoichiometry (Mg:BrPy:MePyr) 1.5 : 1.2 : 1.01.5 : 1.1 : 1.0A slight excess of Grignard ensures full conversion without promoting double addition.
Workup Dilute HClSaturated aq. NH₄ClA milder quench that is less likely to cause degradation of the acid-sensitive product.
Step-by-Step Optimized Synthesis

Materials:

  • Magnesium turnings (1.5 eq)

  • 4-Bromopyridine (1.1 eq)

  • Methyl pyruvate (1.0 eq)

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • Preparation (Inert Atmosphere): Assemble a three-necked flask, equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of inert gas.

  • Grignard Formation:

    • Add magnesium turnings (1.5 eq) and a single crystal of iodine to the flask.

    • Add a portion (~10%) of a solution of 4-bromopyridine (1.1 eq) in anhydrous THF via the dropping funnel.

    • If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask with a heat gun until initiation.

    • Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy mixture at room temperature for 1 hour to ensure complete formation.

  • Nucleophilic Addition (Inverse):

    • Cool the freshly prepared Grignard reagent to -78°C (dry ice/acetone bath).

    • Prepare a solution of methyl pyruvate (1.0 eq) in anhydrous THF.

    • Add the methyl pyruvate solution dropwise to the cold Grignard reagent over 30-60 minutes, ensuring the internal temperature does not rise above -65°C.

    • After addition, allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to 0°C over 1 hour.

  • Workup and Extraction:

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Stir until two clear layers form.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil/solid via flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 20% to 50% ethyl acetate in hexanes. Adding 0.5% triethylamine to the eluent can prevent product streaking on the acidic silica gel.

    • Combine fractions containing the pure product (identified by TLC) and remove the solvent in vacuo.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use 4-chloropyridine or 4-iodopyridine to prepare the Grignard reagent?

    • A: 4-Chloropyridine is significantly less reactive and often fails to form a Grignard reagent under standard conditions. 4-Iodopyridine is more reactive but is also more expensive and prone to Wurtz coupling, which forms 4,4'-bipyridine as a byproduct. 4-Bromopyridine offers the best balance of reactivity and stability for this synthesis.

  • Q: My methyl pyruvate has a yellow tint and is viscous. Can I still use it?

    • A: No. Methyl pyruvate is prone to polymerization upon storage, especially if exposed to light or moisture. Using old or polymerized starting material will drastically reduce your yield. It is highly recommended to use freshly distilled methyl pyruvate for best results.

  • Q: Is a Reformatsky reaction a viable alternative?

    • A: The classic Reformatsky reaction, which involves reacting an α-halo ester with a ketone or aldehyde in the presence of zinc, typically forms β-hydroxy esters.[3][5][6][7] While variations exist, it is not the most direct or common route to this specific α-hydroxy ester target. The Grignard addition to an α-ketoester is a more convergent and reliable strategy.

References

  • Grignard Reaction Background. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • Grignard Reagent Carbomethoxylation. Organic Syntheses. [Link]

  • Reformatsky Reaction Details. Scribd. [Link]

  • Grignard Reagents for Addition to Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grignard Reagent Synthesis and Reaction Mechanism. Organic Chemistry Tutor (YouTube). [Link]

Sources

Technical Support Center: Navigating the Challenges of Pyrofos® Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of pyridinyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the chemical synthesis and purification of pyridine derivatives on a larger scale. My aim is to bridge the gap between bench-scale success and efficient, scalable production by explaining the "why" behind the "how," ensuring your synthetic routes are robust, safe, and reproducible.

I. Reaction Yield and Optimization

One of the most common and frustrating challenges in scaling up pyridine synthesis is a significant drop in yield. What works beautifully on a milligram or gram scale can often fail to deliver at the kilogram scale. This section will address the root causes of this issue and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs): Low Yield

Q1: My Hantzsch pyridine synthesis shows excellent conversion at the lab scale, but the yield plummets upon scale-up. What's going on?

A1: This is a classic scale-up problem often rooted in mass and heat transfer limitations. The Hantzsch synthesis, while a powerful tool for creating dihydropyridines, is an exothermic multi-component reaction.[1] What is easily dissipated in a small flask can lead to localized "hot spots" in a large reactor, promoting side reactions and degradation of your product.

Troubleshooting Steps:

  • Re-evaluate Your Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient on a larger scale.[2] Consider alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to dramatically improve yields.[2]

  • Incomplete Oxidation: Remember, the initial product is a 1,4-dihydropyridine which requires oxidation to the pyridine.[1][2] Incomplete oxidation is a common culprit for low yields of the final product. Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. While classic oxidants like nitric acid or potassium permanganate are effective, they can be harsh.[1] Milder conditions, such as using iodine in refluxing methanol, can be a better option, but may require optimization.[2]

  • Side Reactions: The formation of unexpected byproducts is a clear indicator that your reaction conditions are not optimal for the larger scale.[3][4] In unsymmetrical Hantzsch reactions, the order of reagent addition is critical to prevent the formation of undesired intermediates.[2] It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.

Q2: I'm attempting a Bohlmann-Rahtz pyridine synthesis, and my yields are inconsistent. What factors should I investigate?

A2: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, is sensitive to several factors that become more pronounced at scale.[5][6] The primary challenges are often the purification of the aminodiene intermediate and the high temperatures required for the final cyclodehydration step.[6]

Troubleshooting Steps:

  • Catalyst and Solvent Effects: The cyclodehydration step can be catalyzed by acids like acetic acid, or Lewis acids such as zinc bromide or ytterbium triflate, which can significantly lower the required reaction temperature.[5] The choice of solvent is also critical; protic solvents like ethanol are often favored.

  • In Situ Generation of Enamines: For enamines that are difficult to synthesize or handle, consider generating them in situ by using ammonium acetate.[5]

  • Microwave-Assisted Synthesis: For faster reaction times and often improved yields, microwave-assisted synthesis can be a valuable tool, especially during process optimization studies before committing to a large-scale campaign.

Troubleshooting Workflow: Low Yield in Pyridine Synthesis

low_yield_troubleshooting cluster_causes Potential Causes start Low Yield Observed check_conditions Re-evaluate Reaction Conditions Temperature Solvent Catalyst start->check_conditions check_oxidation Assess Oxidation Step (if applicable) Incomplete Conversion? Oxidant Choice/Amount check_conditions->check_oxidation cause1 Mass/Heat Transfer Issues check_conditions->cause1 check_side_products Analyze for Side Products LC-MS/NMR Analysis Identify Impurities check_oxidation->check_side_products cause2 Incomplete Reaction/Oxidation check_oxidation->cause2 optimize_addition Optimize Reagent Addition Order of Addition Slow Addition/Dosing check_side_products->optimize_addition cause3 Side Product Formation check_side_products->cause3 purification_loss Investigate Purification Loss Inefficient Extraction? Degradation on Silica? optimize_addition->purification_loss solution Improved Yield purification_loss->solution cause4 Product Loss During Workup purification_loss->cause4

Caption: A decision tree for troubleshooting low yields in pyridine synthesis.

II. Catalyst Selection, Activity, and Deactivation

The choice of catalyst is paramount in many pyridine syntheses, influencing not only the reaction rate but also the regioselectivity and overall efficiency. At scale, catalyst activity and stability become critical economic and operational factors.

Frequently Asked Questions (FAQs): Catalysis

Q1: What are the common modes of catalyst deactivation in pyridine synthesis, and how can I mitigate them?

A1: Catalyst deactivation can occur through several mechanisms, including poisoning, formation of inactive species, and ligand degradation. Pyridine and its derivatives, being Lewis bases, are notorious for poisoning metal catalysts by strongly coordinating to the active sites.[7][8][9]

Mitigation Strategies:

  • Catalyst Poisoning by Pyridines: The nitrogen lone pair in the pyridine product can bind to the metal center of your catalyst, effectively shutting down its activity.

    • Use of a Sacrificial Agent: In some cases, a less expensive, strongly coordinating agent can be used to protect the catalyst.

    • Catalyst Choice: Some catalysts are inherently more resistant to pyridine poisoning. For example, in hydrogenations, rhodium-based catalysts can sometimes outperform palladium in the presence of pyridines.

    • Ligand Design: Sterically bulky ligands on the metal center can hinder the coordination of the pyridine product, preventing deactivation.

  • Formation of Inactive Catalyst Species: The catalyst can sometimes react with itself or other components in the reaction mixture to form inactive dimers or clusters. For instance, the formation of inactive "flyover" dimers has been identified as a deactivation pathway for certain iron catalysts with pyridine-diimine ligands.

  • Ligand Degradation: The ligands attached to the metal center can degrade under the reaction conditions, leading to catalyst deactivation. This can be caused by hydrolysis, oxidation, or other reactions. Careful selection of robust ligands is crucial for long-term catalyst stability.

Q2: How do I choose the right catalyst for a large-scale pyridine synthesis?

A2: The ideal catalyst for scale-up should be highly active, selective, stable, and cost-effective.

Key Considerations:

ParameterImportance in Scale-Up
Turnover Number (TON) and Turnover Frequency (TOF) A high TON and TOF mean you can use less catalyst, which is economically favorable, especially with precious metal catalysts.
Selectivity The catalyst should selectively produce the desired isomer, minimizing the formation of impurities that complicate purification.
Stability The catalyst should be stable under the reaction conditions for an extended period to ensure consistent performance throughout the batch.
Cost and Availability The cost of the catalyst and its ligands must be justifiable for the scale of production. Readily available catalysts are preferred to avoid supply chain issues.
Ease of Removal The catalyst should be easily removable from the product. Homogeneous catalysts can be challenging to remove completely, while heterogeneous catalysts are generally easier to filter off.

III. Controlling Regioselectivity

Achieving the desired regioselectivity in the functionalization of substituted pyridines is a significant challenge due to the electronic nature of the pyridine ring.[10][11] The electron-deficient character of the ring deactivates it towards electrophilic aromatic substitution and makes it more prone to nucleophilic attack.[10]

Frequently Asked Questions (FAQs): Regioselectivity

Q1: I am struggling to achieve the desired regioselectivity in a C-H functionalization of a substituted pyridine. What are my options?

A1: Controlling regioselectivity in pyridine C-H functionalization is a complex problem, but several strategies have been developed to address it.[11][12][13]

Strategies for Controlling Regioselectivity:

  • Directing Groups: The use of a directing group is a powerful strategy to guide the functionalization to a specific position, typically ortho to the directing group.

  • Steric Hindrance: Bulky substituents on the pyridine ring can block certain positions, sterically directing the incoming reagent to less hindered sites.

  • Electronic Effects: The electronic properties of existing substituents on the pyridine ring can influence the position of the next substitution. Electron-donating groups tend to direct ortho and para, while electron-withdrawing groups direct meta.

  • Temporary Dearomatization: A multi-step approach involving the temporary dearomatization of the pyridine ring, followed by functionalization and subsequent rearomatization, can provide access to otherwise difficult-to-obtain isomers.

  • Pyridyne Intermediates: The generation of a pyridyne intermediate allows for subsequent nucleophilic addition at two adjacent positions, offering a unique way to introduce functionality with high regioselectivity.

Workflow for Optimizing Regioselectivity

regioselectivity_workflow start Poor Regioselectivity analyze_electronics Analyze Electronic Effects EDG vs. EWG Predict favored positions start->analyze_electronics consider_sterics Evaluate Steric Hindrance Bulky groups? Blocked positions? analyze_electronics->consider_sterics use_directing_group Employ a Directing Group Choose appropriate DG Ortho-functionalization consider_sterics->use_directing_group explore_intermediates Explore Reactive Intermediates Pyridyne formation? Dearomatization/Rearomatization? use_directing_group->explore_intermediates optimize_conditions Optimize Reaction Conditions Solvent Temperature Catalyst/Ligand explore_intermediates->optimize_conditions solution Desired Regioisomer optimize_conditions->solution

Caption: A workflow for optimizing regioselectivity in pyridine functionalization.

IV. Purification Challenges at Scale

Purifying pyridinyl compounds on a large scale can be a significant bottleneck. The basic nature of the pyridine nitrogen can lead to issues with common purification techniques like silica gel chromatography.

Frequently Asked Questions (FAQs): Purification

Q1: My pyridine-containing product is streaking badly on silica gel columns, leading to poor separation and low recovery. What can I do?

A1: The basic nitrogen atom in your pyridine compound is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This can be addressed in a few ways:

  • Neutralize the Silica Gel: Pre-treating your silica gel with a base like triethylamine can neutralize the acidic sites and reduce streaking. A common practice is to use a mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or a reverse-phase silica gel (C18).

  • Acid Wash/Base Extraction: An acid wash during your workup can protonate the pyridine nitrogen, making it water-soluble and allowing you to separate it from non-basic impurities. Subsequent basification of the aqueous layer and extraction will then recover your purified product.

  • Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method.

Q2: How can I remove residual pyridine used as a solvent or reagent from my reaction mixture?

A2: Pyridine can be notoriously difficult to remove completely due to its high boiling point.

  • Azeotropic Removal: Co-evaporation with a lower-boiling solvent like toluene or heptane can help to azeotropically remove the last traces of pyridine.

  • Acid Wash: As mentioned above, an aqueous acid wash is a very effective way to remove pyridine by converting it to its water-soluble salt.

  • Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can be effective. The copper ions form a water-soluble complex with pyridine, which is then partitioned into the aqueous phase.[6]

V. Process Safety in Scale-Up

Safety is the most critical consideration when scaling up any chemical synthesis, and reactions involving pyridines are no exception. Many pyridine syntheses are exothermic, and the starting materials and reagents can be hazardous.

Frequently Asked Questions (FAQs): Safety

Q1: How do I safely manage a highly exothermic pyridine synthesis on a large scale?

A1: Uncontrolled exotherms can lead to thermal runaway, a dangerous situation where the reaction rate and temperature increase uncontrollably.

Key Safety Measures for Exothermic Reactions:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe process.

  • Controlled Reagent Addition: Never add all reagents at once. Use a controlled addition rate (e.g., via a syringe pump or a dosing funnel) to manage the rate of heat generation.

  • Efficient Cooling: Ensure your reactor has an efficient cooling system with sufficient capacity to remove the heat generated by the reaction.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the reaction mixture.

  • Emergency Quenching Plan: Have a well-defined and rehearsed emergency quenching plan in place in case of a thermal runaway. This may involve the rapid addition of a quenching agent or an emergency cooling system.

Q2: What are the key handling precautions for pyridine and its derivatives?

A2: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[14][15][16][17][18]

Essential Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally recommended), safety goggles, and a lab coat.[14][15][16][17]

  • Ventilation: Always handle pyridine and its volatile derivatives in a well-ventilated fume hood.[14]

  • Storage: Store pyridine in a cool, dry, well-ventilated area away from sources of ignition.[14][17][18]

  • Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up pyridine spills.

Safe Quenching Protocol for Organometallic Reagents

Many pyridine syntheses utilize highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums). Proper quenching of these reagents at the end of the reaction is critical for safety.

Step-by-Step Quenching Procedure:

  • Cool the Reaction: Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

  • Slow Addition of a Protic Solvent: Slowly and carefully add a protic solvent to quench the excess organometallic reagent. The order of addition should be from a less reactive to a more reactive quenching agent. A common sequence is:

    • Isopropanol

    • Ethanol or Methanol

    • Water

  • Monitor the Temperature: Monitor the internal temperature of the reactor during the quench. If the temperature rises too quickly, slow down the addition rate.

  • Ensure Complete Quenching: Continue adding the quenching agent until the exotherm subsides and gas evolution ceases.

  • Aqueous Workup: Once the quench is complete, you can proceed with a standard aqueous workup.

VI. References

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420. [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. ResearchGate. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

  • Pyridine Safety Data Sheet. Washington State University. [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Pyridine CH functionalization. SlideShare. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]

  • Protocol for quenching reactive chemicals. EPFL. [Link]

  • Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. ResearchGate. [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria. ResearchGate. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • pyridine-n-oxide. Organic Syntheses. [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]

  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. PubMed. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Chem-Station. [Link]

  • Safe scale-up with exothermic reactions. Process Technology Online. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]

  • A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies. ResearchGate. [Link]

  • Safe scale-up with exothermic reactions. ResearchGate. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • DEVELOPMENT OF AN ALTERNATIVE ROUTE FOR INDUSTRIAL PYRIDINE BASES PRODUCTION. ResearchGate. [Link]

  • Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions. PubMed. [Link]

Sources

Technical Support Center: Chiral Separation of 2-Hydroxy-2-pyridinylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-hydroxy-2-pyridinylpropanoates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring robust and reproducible enantioselective analysis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick answers to get you started or solve straightforward issues.

Q1: What is the most common type of chiral stationary phase (CSP) for separating acidic compounds like 2-hydroxy-2-pyridinylpropanoates?

A1: Polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, are highly effective for a wide range of chiral compounds, including acidic analytes.[1][2] These phases, such as cellulose or amylose tris(3,5-dimethylphenylcarbamate), offer a combination of interaction modes necessary for chiral recognition, including hydrogen bonding, dipole-dipole, and π-π interactions, which are well-suited for the functional groups in your target molecule (hydroxyl, pyridinyl, and propanoate).[3][4]

Q2: Should I start with Normal-Phase or Reversed-Phase chromatography?

A2: Both modes can be effective, and the choice depends on your sample's solubility and downstream applications (e.g., LC-MS compatibility).

  • Normal-Phase (NP): Often provides excellent selectivity for polar compounds. Typical mobile phases are mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol).[5]

  • Reversed-Phase (RP): Offers better compatibility with aqueous samples and mass spectrometry (MS) detectors.[6] Mobile phases typically consist of water/acetonitrile or water/methanol with additives. For initial screening, both modes are worth exploring.[7]

Q3: Why is a mobile phase additive necessary for my separation?

A3: Mobile phase additives are crucial for separating ionizable compounds like your target molecule. The pyridinyl group is basic, and the propanoate (if in its acid form) is acidic. Additives like trifluoroacetic acid (TFA) or formic acid in NP or RP mode can protonate the basic nitrogen on the pyridine ring, while a basic additive like diethylamine (DEA) can deprotonate the carboxylic acid. This suppression of secondary ionic interactions with the stationary phase leads to improved peak shape, better resolution, and more stable retention times.[8]

Q4: My column is labeled as "immobilized." What does that mean for my experiments?

A4: An immobilized CSP has the chiral selector chemically bonded to the silica support, in contrast to "coated" phases where it is physically adsorbed.[3] This provides a significant advantage: robustness and greater solvent versatility. You can use a wider range of solvents, including those forbidden for coated phases (like THF, dichloromethane, or ethyl acetate), which can be invaluable for method development and for cleaning the column if it becomes contaminated.[3][9]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

Poor or non-existent separation is the most common starting problem. The key is to systematically optimize the three main factors influencing selectivity: the stationary phase, the mobile phase, and temperature.[10]

Step 1: Confirm System Suitability Before troubleshooting the method, ensure your HPLC system and column are performing correctly. Inject a well-characterized racemic standard for your column to confirm it meets performance specifications. A loss of efficiency could indicate a partially blocked frit or column contamination.[9]

Step 2: Optimize the Mobile Phase The mobile phase is the most powerful tool for manipulating selectivity.

  • Change the Alcohol Modifier: The type and concentration of the alcohol modifier significantly impact chiral recognition. If you are using isopropanol (IPA), try switching to ethanol (EtOH) or vice-versa. The different steric bulk and hydrogen bonding capacity of the alcohol can alter the analyte's interaction with the CSP. Vary the alcohol concentration in 5% increments (e.g., 10%, 15%, 20% IPA in hexane).

ModifierTypical Starting % (in Hexane)Rationale
Isopropanol (IPA)10-20%Good balance of polarity and viscosity.
Ethanol (EtOH)10-20%Stronger hydrogen bond donor, can alter selectivity.
n-Propanol10-20%Different steric profile to IPA.
  • Adjust Additive Concentration: The concentration of your acidic or basic additive is critical. For a compound with a pyridine ring, an acidic additive is a good starting point.

    • Start with 0.1% TFA or formic acid in your mobile phase.

    • Increase or decrease the concentration (e.g., 0.05% to 0.2%). The elution order of enantiomers can sometimes invert with changes in additive concentration, potentially leading to a region of co-elution.[10] Be aware that additives can have a "memory effect," where they remain on the column and influence subsequent runs even after being removed from the mobile phase.[8][11] Thorough flushing is required when changing additives.

Step 3: Adjust the Temperature Temperature affects the thermodynamics of the chiral recognition process. While lower temperatures often improve resolution by enhancing the stability of transient diastereomeric complexes, this is not a universal rule.[12][13]

  • Systematically vary the column temperature: Analyze your sample at 15°C, 25°C, and 40°C.

  • Note the relationship: In some cases, higher temperatures can lead to better selectivity, a phenomenon known as an "abnormal effect of temperature."[14] Plotting the natural log of the separation factor (ln α) versus the inverse of the temperature (1/T) (a van't Hoff plot) can reveal the thermodynamic drivers of the separation.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks compromise resolution and quantification accuracy. This issue typically points to undesirable secondary interactions or a mismatch between the sample solvent and the mobile phase.

Step 1: Address Secondary Ionic Interactions The pyridinyl nitrogen in your analyte is basic and can interact strongly with residual acidic silanols on the silica support, causing peak tailing.

  • Introduce a competing base: Add a small amount of a basic additive like diethylamine (DEA) or ethanolamine (ETA) to the mobile phase (e.g., 0.1%). This competing base will occupy the active silanol sites, leading to more symmetrical peaks for your basic analyte.

  • Use an acidic additive: If your analyte is in its carboxylic acid form, tailing can be suppressed by adding an acidic modifier like TFA or acetic acid (0.1%), which minimizes ionization of the analyte.

Step 2: Match Sample Solvent to Mobile Phase Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening.

  • Ideal scenario: Dissolve your sample directly in the mobile phase.

  • If solubility is an issue: Use the weakest possible solvent that provides adequate solubility. For normal-phase chromatography, this might mean using a small amount of IPA in hexane. Ensure the injection volume is small (e.g., 1-5 µL) to minimize this effect.

Step 3: Check for Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.

  • Perform a loading study: Sequentially dilute your sample and inject it. If peak shape improves at lower concentrations, you are likely overloading the column. Find a concentration that is on the linear portion of the detector's response curve and provides good peak shape.

Problem 3: Unstable Retention Times

Fluctuating retention times make peak identification and quantification unreliable. This issue is often related to the column not being properly equilibrated or changes in the mobile phase composition.

Step 1: Ensure Proper Column Equilibration Chiral stationary phases, especially in normal-phase mode, can take a long time to fully equilibrate.

  • Flush thoroughly: When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase.

  • Monitor the baseline: A stable baseline is a good indicator of an equilibrated system.

  • Perform conditioning injections: Before running your sequence, perform several injections of your sample until retention times are stable. This is particularly important when additives are present, due to the "memory effect" where the CSP slowly adsorbs or desorbs the additive.[11]

Step 2: Control Mobile Phase Composition In normal-phase chromatography, even trace amounts of water can dramatically affect retention times.

  • Use high-purity, dry solvents: Use HPLC-grade solvents and consider using freshly opened bottles.

  • Premix mobile phases: To avoid pump proportioning variability, especially with low percentages of modifiers, premix your mobile phase components.

Step 3: Maintain Consistent Temperature Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time drift.[15]

Visualizing the Troubleshooting Process

A systematic approach is crucial for efficient troubleshooting. The following workflow diagram illustrates a logical progression for tackling common chiral separation issues.

TroubleshootingWorkflow Start Problem Encountered (e.g., Poor Resolution, Bad Peak Shape) CheckSystem 1. Verify System & Column Health - Inject column test mix - Check backpressure Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Address System Issues - Change frit - Clean system SystemOK->FixSystem No OptimizeMP 2. Optimize Mobile Phase SystemOK->OptimizeMP Yes FixSystem->CheckSystem ChangeAlcohol A. Change Alcohol Modifier (IPA vs. EtOH) OptimizeMP->ChangeAlcohol AdjustAdditive B. Adjust Additive Type/Conc. (e.g., 0.1% TFA) ChangeAlcohol->AdjustAdditive OptimizeTemp 3. Optimize Temperature (e.g., 15°C, 25°C, 40°C) AdjustAdditive->OptimizeTemp CheckPeakShape 4. Address Peak Shape Issues OptimizeTemp->CheckPeakShape MatchSolvent A. Match Sample Solvent to Mobile Phase CheckPeakShape->MatchSolvent LoadingStudy B. Perform Loading Study MatchSolvent->LoadingStudy CheckStability 5. Address Stability Issues LoadingStudy->CheckStability Equilibrate A. Ensure Full Equilibration (>20 column volumes) CheckStability->Equilibrate Success Separation Achieved Equilibrate->Success ChiralRecognition cluster_interactions Analyte 2-Hydroxy-2-pyridinylpropanoate Enantiomer Hydroxyl (-OH) Pyridinyl Ring Propanoate Group CSP Polysaccharide CSP (e.g., Amylose Derivative) Chiral Groove Phenyl Carbamate Group Hydrogen Bond Sites Analyte:h->CSP:hb Hydrogen Bonding Analyte:p->CSP:pi π-π Stacking Analyte:c->CSP:g Steric Fit / Dipole-Dipole

Caption: Interactions governing chiral recognition on a polysaccharide CSP.

Successful chiral separation relies on establishing at least three simultaneous points of interaction between the analyte and the CSP, where at least one is stereochemically dependent. For your molecule, these interactions likely include:

  • Hydrogen Bonding: The hydroxyl and propanoate groups can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The pyridinyl ring can interact with the phenyl groups of a phenylcarbamate-derivatized CSP.

  • Steric Interactions: The overall 3D shape of the molecule must fit favorably into the chiral groove of the stationary phase.

By systematically adjusting your chromatographic parameters, you can influence these interactions to achieve the desired enantioseparation.

References

  • Zhang, T., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(9), 2413. [Link]

  • Chiral Technologies Europe. (n.d.). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Huang, E., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]

  • Wang, T., & Wenslow, R. W. (2002). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 966(1-2), 197-204. [Link]

  • Corey, E. J., & Link, J. O. (1992). A general and highly enantioselective method for the reduction of ketones to alcohols. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. [Link]

  • Contente, M. L., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem, 23(12), e202200145. [Link]

  • West, C., & Lesellier, E. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. Journal of Chromatography A, 1363, 229-243. [Link]

  • Regis Technologies. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

  • Wang, Y., et al. (2020). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 7(1), 107-113. [Link]

  • Gherase, D., et al. (2022). Structures of the polysaccharide-based chiral stationary phases used in this study. Chirality, 34(7), 988-999. [Link]

  • Springer Nature. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Protocols. [Link]

  • P.A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Google Patents. (1994).
  • Dong, M. W. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 34(11), 524-533. [Link]

  • Zhang, Y., et al. (2019). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 10(12), 629-641. [Link]

  • Zeng, L., et al. (2001). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 915(1-2), 193-204. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 25(4). [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

  • Reddit. (2020). Developing a chiral separation on HPLC in NP. r/Chempros. [Link]

  • Chiral Technologies Europe. (n.d.). Method development with CHIRALPAK® IA. [Link]

  • Regalado, E. L. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

Sources

Technical Support Center: Derivatization of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this bifunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and side reactions encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound. Each problem is followed by probable causes and detailed solutions.

Problem 1: Low or No Yield of the Desired O-Acylated Product

You are attempting to acylate the tertiary hydroxyl group using an acylating agent (e.g., acetic anhydride) and a base (e.g., pyridine), but you observe a low yield of the expected ester or a complex mixture of products.

Probable Causes:

  • Steric Hindrance: The tertiary alcohol is sterically hindered, making it a poor nucleophile. Standard acylation conditions may not be sufficient to drive the reaction to completion.[1]

  • Competing N-Acylation: The pyridine nitrogen is a competing nucleophilic site. Under certain conditions, it can be acylated to form an N-acylpyridinium salt.

  • Elimination Side Reaction: Under acidic conditions or at elevated temperatures, the tertiary alcohol can undergo an E1 elimination reaction to form the corresponding alkene, Methyl 2-(pyridin-4-yl)prop-1-en-2-oate.[2][3]

  • Insufficient Catalyst Activity: If using a catalyst like 4-(dimethylamino)pyridine (DMAP), it may be of poor quality or used in an insufficient amount for this sterically hindered alcohol.[1][4]

Solutions:

  • Use a More Potent Acylation Catalyst: Switch from pyridine alone to a combination of your acylating agent with a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate, which is more readily attacked by the sterically hindered tertiary alcohol.[1][4][5]

  • Optimize Reaction Conditions:

    • Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to minimize the competing elimination reaction.[1]

    • Solvent: Use an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Choice of Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride. However, be aware that this can also increase the rate of side reactions.

Experimental Protocol: DMAP-Catalyzed Acylation of a Hindered Tertiary Alcohol [4][6]
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Problem 2: Formation of an Unexpected Alkene Impurity

Your reaction mixture shows a significant peak in the LC-MS or a spot on the TLC plate corresponding to a product with a mass of 163.18 g/mol , which is 18 units less than your starting material.

Probable Cause:

  • Acid-Catalyzed Dehydration: The tertiary alcohol has undergone an E1 elimination reaction to form Methyl 2-(pyridin-4-yl)prop-1-en-2-oate. This is particularly common if your reaction conditions are acidic, even mildly, or if you are using high temperatures.[2][3][7] The mechanism involves protonation of the hydroxyl group, which then leaves as a good leaving group (water) to form a stable tertiary carbocation. A subsequent deprotonation yields the alkene.[2][8]

Solutions:

  • Avoid Acidic Conditions: Ensure your reaction is not acidic. If you are using an acyl chloride, which generates HCl as a byproduct, use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid.[9]

  • Lower the Reaction Temperature: Dehydration reactions are often favored at higher temperatures. Running your derivatization at a lower temperature can significantly reduce the formation of the alkene byproduct.

  • Use a Non-Acidic Derivatization Method: Consider silylation as an alternative to acylation for protecting the hydroxyl group. Silylation is typically performed under neutral or mildly basic conditions.

Problem 3: Evidence of N-Alkylation or N-Oxidation Instead of O-Derivatization

You are attempting to alkylate or otherwise derivatize the hydroxyl group, but you isolate a product where the modification has occurred on the pyridine nitrogen.

Probable Cause:

  • Competitive Nucleophilicity: The pyridine nitrogen is a nucleophilic center and can compete with the tertiary alcohol for the electrophile, especially if the alcohol is sterically hindered.[10][11][12]

  • N-Oxide Formation: If you are using any oxidizing agents, even mild ones, or if your reagents are contaminated with peroxides, you can form the pyridine N-oxide.[13][14][15]

Solutions:

  • Protect the Pyridine Nitrogen: If O-derivatization is your primary goal and N-alkylation is a persistent issue, consider a two-step process. First, protect the pyridine nitrogen, for example, by forming the N-oxide. Then, perform the O-derivatization. The N-oxide can be subsequently removed by reduction if necessary.

  • Choose O-Selective Reagents: For O-silylation, using a combination of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl) can favor derivatization of the hydroxyl group.[16]

  • Optimize Basicity: For N-alkylation, the choice of base is critical. Stronger bases may deprotonate the hydroxyl group, leading to competing O-alkylation. For selective N-alkylation, a milder base like potassium carbonate in a polar aprotic solvent such as DMF can be effective.[17]

Experimental Protocol: Silylation of a Tertiary Alcohol [16][18]
  • To a dry flask under an inert atmosphere, add the this compound (1.0 equiv).

  • Dissolve in a minimal amount of anhydrous pyridine or THF.

  • Add hexamethyldisilazane (HMDS) (0.6 equiv).

  • Add a catalytic amount of trimethylsilyl chloride (TMSCl) (0.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once complete, evaporate the solvent and excess reagents under reduced pressure. The crude silylated product can often be used without further purification.

Problem 4: Hydrolysis of the Methyl Ester Group

Your analysis shows the presence of 2-hydroxy-2-(pyridin-4-yl)propanoic acid, indicating that the methyl ester has been cleaved.

Probable Cause:

  • Basic or Acidic Hydrolysis: The methyl ester is susceptible to hydrolysis under both strongly basic (saponification) and acidic conditions, especially in the presence of water.[19][20][21]

Solutions:

  • Maintain Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried.

  • Use Non-Aqueous Bases: If a base is required, opt for non-nucleophilic organic bases like triethylamine or pyridine over aqueous inorganic bases like NaOH or KOH.

  • Control pH During Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: Which functional group is more reactive in this compound, the tertiary alcohol or the pyridine nitrogen?

A1: The relative reactivity depends on the specific reaction conditions and the electrophile used. The pyridine nitrogen is generally a better nucleophile than the sterically hindered tertiary alcohol. Therefore, reactions with electrophiles that are sensitive to steric hindrance are more likely to occur at the nitrogen. However, the hydroxyl group can be deprotonated with a strong enough base to become a more potent nucleophile.

Q2: I need to perform a derivatization that requires acidic conditions. How can I avoid the elimination of the tertiary alcohol?

A2: If acidic conditions are unavoidable, use the mildest acid catalyst possible and the lowest effective temperature. You might also consider protecting the alcohol as a silyl ether first, which is generally stable to many acidic conditions, and then deprotecting it after the desired reaction.

Q3: How can I confirm the structure of my derivatized product and any side products?

A3: A combination of analytical techniques is recommended. LC-MS is excellent for determining the molecular weight of the products and impurities.[22][23][24] High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the detailed structure and confirming the site of derivatization.

Q4: What is a general-purpose method for analyzing the reaction mixture by LC-MS?

A4: A reverse-phase C18 column is a good starting point. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (0.1%) to aid ionization, is typically effective for separating the starting material, products, and byproducts.[24]

Visualization of Reaction Pathways

Desired Acylation vs. Side Reactions

cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Potential Products Start This compound Conditions Acylating Agent (e.g., Ac₂O) Base/Catalyst (e.g., DMAP) Desired O-Acylated Product Conditions->Desired Desired Pathway (Low Temp, DMAP) Side1 Elimination Product (Alkene) Conditions->Side1 Side Reaction (High Temp, Acid) Side2 N-Acylated Product Conditions->Side2 Side Reaction (Steric Hindrance) Side3 Ester Hydrolysis Conditions->Side3 Side Reaction (Aqueous Conditions)

Caption: Competing reaction pathways in the acylation of the target molecule.

Troubleshooting Workflow for Low Yield

Start Low Yield of Desired Product Analyze Analyze Crude Mixture by LC-MS & NMR Start->Analyze Identify Identify Major Components Analyze->Identify Alkene Alkene Impurity Detected Identify->Alkene Elimination N_Deriv N-Derivatized Impurity Detected Identify->N_Deriv N-Derivatization Start_Mat Mainly Unreacted Starting Material Identify->Start_Mat Incomplete Reaction Solve_Alkene Lower Temperature Use Non-Acidic Conditions Alkene->Solve_Alkene Solve_N_Deriv Use O-Selective Conditions (e.g., Silylation) N_Deriv->Solve_N_Deriv Solve_Start_Mat Increase Catalyst Loading (DMAP) Use More Reactive Acylating Agent Increase Reaction Time Start_Mat->Solve_Start_Mat Optimize Optimize and Repeat Reaction Solve_Alkene->Optimize Solve_N_Deriv->Optimize Solve_Start_Mat->Optimize

Caption: A logical workflow for troubleshooting low-yielding derivatization reactions.

References

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • Oriyama, T. (2005). Acylation of Alcohols and Amines. Science of Synthesis, 3, 829-858.
  • Comins, D. L., & Kuethe, J. T. (2001). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Journal of Organic Chemistry, 66(20), 6994-6996.
  • Doganc, F., & Goker, H. (2021). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 46(4), 311-320.
  • Fujisawa, H., & Mukaiyama, T. (2002). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

  • Ganjali, M. R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Science and Pollution Research, 27(20), 25625-25635.
  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Gelest, Inc. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]

  • Google Patents. (2017). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.
  • Simal, F., et al. (2000). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). The Journal of Organic Chemistry, 65(13), 3771-3775.
  • Laha, J. K., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 11(7), 1235-1244.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. [Link]

  • Gu, H., & Xiao, X. (2004). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 6(18), 3043-3046.
  • Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228-7230.
  • Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(25), 8326-8334.
  • Caira, M. R., et al. (2012). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Journal of Molecular Structure, 1012, 121-126.
  • Organic Syntheses. (n.d.). Pyridine-n-oxide. [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Ashenhurst, J. (2012). The E1 Reaction and Its Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2020). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. [Link]

  • Al-Ghamdi, K., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6542.
  • Perry, I. B., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(1), 578-583.
  • Zalas, M., et al. (2017). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. Journal of Heterocyclic Chemistry, 54(5), 2959-2964.
  • Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228-7230.
  • Reddit. (2020).
  • Kim, D., et al. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 143(32), 12694-12703.
  • Wang, D., et al. (2020). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega, 5(29), 18275-18282.
  • LibreTexts Chemistry. (2023). Elimination Reactions of Alcohols. [Link]

  • Kappe, C. O., & Murphree, S. S. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(1), 23-29.
  • Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.
  • The Organic Chemistry Tutor. (2018). E1 Reaction Mechanism With Alcohol Dehydration & Ring Expansion Problems. YouTube. [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Batta, A. K., & Salen, G. (1986). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of Lipid Research, 27(8), 904-906.
  • Scott, C. N., & Sneddon, H. F. (2015).
  • Reddit. (2018).
  • Google Patents. (2017).
  • Iqbal, J., & Srivastava, R. R. (1991). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Tetrahedron Letters, 32(13), 1663-1666.
  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Gorodetsky, V. G., et al. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Chemistry of Heterocyclic Compounds, 14(10), 1135-1137.
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Reddy, G. S., et al. (2013). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 75, 139-144.
  • Doganc, F., & Goker, H. (2021). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 46(4), 311-320.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of structural modifications on the potential biological activities of this compound class. By integrating established medicinal chemistry principles with data from related pyridine derivatives, we will explore hypothetical SAR trends and provide detailed experimental protocols for their evaluation.

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic structure extensively utilized in the design of biologically active molecules.[1][2] It is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA), a testament to its versatile role in interacting with biological targets.[1][3] Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, metabolic stability, and target-binding affinity.

Our focus, this compound, combines the pyridine scaffold with a chiral α-hydroxy ester moiety. This combination of functionalities presents a compelling starting point for the exploration of novel therapeutic agents. Understanding how modifications to this core structure impact its biological activity is paramount for rational drug design.

The Core Moiety: this compound

The foundational structure of this compound (CAS Number: 1249538-66-6) possesses several key features that can be systematically modified to probe its SAR.[5][6]

  • Pyridine Ring: The position of the nitrogen atom (at the 4-position) influences the electronic properties and steric accessibility of the ring.

  • α-Hydroxy Group: This functional group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with a biological target. Its chirality introduces stereochemical considerations.

  • Methyl Ester: The ester group can be hydrolyzed in vivo and its size and electronic properties can be readily modified to alter physicochemical properties like lipophilicity and cell permeability.

  • α-Methyl Group: This group provides steric bulk and influences the conformation of the molecule.

Comparative Analysis of Hypothetical Analogs: A Predictive SAR Study

In the absence of direct experimental data for a wide range of this compound analogs, we can construct a predictive SAR based on established principles observed in other pyridine-containing bioactive molecules. The following sections explore the potential consequences of systematic structural modifications.

Modification of the Pyridine Ring

The electronic nature and substitution pattern of the pyridine ring are critical determinants of activity.

  • Positional Isomers: Moving the propanoate substituent to the 2- or 3-position of the pyridine ring would significantly alter the molecule's geometry and electronic distribution, likely leading to different biological activities.

  • Ring Substitution: Introducing substituents on the pyridine ring can modulate its electronics and provide additional points of interaction. For instance, electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -Cl, -CF3) can fine-tune the basicity of the pyridine nitrogen and the overall polarity of the molecule. Studies on other pyridine derivatives suggest that the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while halogens or bulky groups might diminish it.[1][3]

Table 1: Predicted Impact of Pyridine Ring Modifications on Biological Activity

ModificationRationalePredicted Activity Trend
Positional Isomerism
2-pyridyl analogAltered steric and electronic profile.Potentially different target selectivity.
3-pyridyl analogDifferent vector for substituent projection.May lead to altered binding affinity.
Ring Substitution
Electron-donating group (e.g., 3-methoxy)Increased electron density on the ring.May enhance activity depending on the target.
Electron-withdrawing group (e.g., 3-chloro)Decreased electron density and pKa of pyridine N.Could improve cell permeability but may reduce H-bonding potential.
Bulky substituent (e.g., 3-phenyl)Steric hindrance.Likely to decrease activity due to steric clashes.
Modification of the α-Hydroxy Propanoate Side Chain

The side chain offers multiple avenues for modification to optimize potency and pharmacokinetic properties.

  • Ester Modification: Varying the alcohol portion of the ester (e.g., ethyl, isopropyl, benzyl ester) can modulate lipophilicity and metabolic stability. Conversion of the ester to a carboxylic acid or an amide would introduce different hydrogen bonding capabilities and charge states.

  • α-Substituent: Replacing the α-methyl group with other alkyl groups (e.g., ethyl, cyclopropyl) or a hydrogen atom would alter the steric environment around the chiral center.

  • Hydroxyl Group Modification: Acylation or etherification of the α-hydroxy group would remove its hydrogen bond donating ability, which could be detrimental if this interaction is crucial for binding.

Table 2: Predicted Impact of Side Chain Modifications on Biological Activity

ModificationRationalePredicted Activity Trend
Ester Group
Ethyl esterIncreased lipophilicity.May improve cell permeability.
Carboxylic acidIncreased polarity, potential for salt formation.May improve aqueous solubility but decrease permeability.
Amide (e.g., methylamide)Introduction of H-bond donor.Could introduce new binding interactions.
α-Substituent
HydrogenReduced steric bulk.May allow for better fit in a tight binding pocket.
Ethyl groupIncreased steric bulk.May enhance or decrease activity depending on pocket size.
Hydroxyl Group
O-Methyl etherRemoval of H-bond donor.Likely to decrease activity if H-bonding is critical.
O-Acetyl esterProdrug potential, removal of H-bond donor.Activity may depend on in vivo hydrolysis.

Experimental Protocols for SAR Elucidation

To validate the predicted SAR, a systematic biological evaluation of the synthesized analogs is necessary. The choice of assays will depend on the therapeutic area of interest. Given the broad activities of pyridine derivatives, initial screening could include assays for antiproliferative and antimicrobial activity.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antimicrobial Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, B. mycoides, C. albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Structure-Activity Relationships and Workflows

Visual representations are invaluable for conceptualizing SAR trends and experimental designs.

SAR_Hypothesis cluster_Core Core Structure cluster_Analogs Analog Modifications cluster_Activity Predicted Biological Outcome Core This compound Pyridyl_Iso Pyridine Isomers (2-, 3- substituted) Core->Pyridyl_Iso Modification Pyridyl_Sub Pyridine Substituents (-OMe, -Cl, -Ph) Core->Pyridyl_Sub Modification Ester_Mod Ester Analogs (-COOH, -CONHMe) Core->Ester_Mod Modification Alpha_Sub α-Substituents (-H, -Et) Core->Alpha_Sub Modification Activity_Change Altered Potency & Selectivity Pyridyl_Iso->Activity_Change Leads to Pyridyl_Sub->Activity_Change Leads to Ester_Mod->Activity_Change Leads to Alpha_Sub->Activity_Change Leads to

Caption: Hypothetical SAR for this compound analogs.

Experimental_Workflow start Synthesize Analogs antiproliferative Antiproliferative Assay (e.g., MTT) start->antiproliferative antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) start->antimicrobial ic50 Determine IC50 Values antiproliferative->ic50 mic Determine MIC Values antimicrobial->mic sar Establish Structure-Activity Relationship ic50->sar mic->sar

Sources

A Comparative Guide to the Synthetic Routes of 2-Hydroxy-2-pyridinylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-hydroxy-2-pyridinylpropanoates, a key scaffold in numerous pharmaceutical compounds, presents a variety of strategic challenges and opportunities for the synthetic chemist. The selection of an appropriate synthetic route can significantly impact yield, purity, scalability, and the potential for stereocontrol. This guide provides a detailed comparison of three primary synthetic methodologies for accessing this valuable molecular framework: the Reformatsky reaction, Grignard reagent addition, and organolithium reagent addition. By examining the mechanistic underpinnings, practical considerations, and available experimental data for each route, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to 2-Hydroxy-2-pyridinylpropanoates

The 2-hydroxy-2-pyridinylpropanoate moiety is a tertiary alcohol containing a pyridine ring and a propionate ester. This structural motif is of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules. The pyridine ring can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, while the chiral center at the tertiary alcohol offers opportunities for stereospecific interactions with biological targets. Consequently, the development of efficient and stereocontrolled syntheses of these compounds is of paramount importance.

Comparative Analysis of Synthetic Routes

The synthesis of 2-hydroxy-2-pyridinylpropanoates fundamentally involves the formation of a carbon-carbon bond between a pyridine nucleus and a propionate unit, coupled with the generation of a hydroxyl group. The three routes discussed herein achieve this transformation through distinct organometallic intermediates, each with its own characteristic reactivity and substrate compatibility.

The Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, which can be adapted to produce the target α-hydroxy esters by using an α-ketoester as the electrophile.[1][2] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is generated in situ from an α-haloester and zinc metal.[1]

Mechanism and Rationale: The reaction is initiated by the oxidative insertion of zinc into the carbon-halogen bond of an α-haloester, such as ethyl 2-bromopropionate, to form a zinc enolate. This enolate is less basic and less reactive than the corresponding alkali metal enolates, which allows it to be formed in the presence of the carbonyl electrophile, in this case, a 2-pyridyl ketone like 2-acetylpyridine.[2] The zinc enolate then adds to the carbonyl carbon of the 2-acetylpyridine. A subsequent acidic workup protonates the resulting alkoxide to yield the desired 2-hydroxy-2-pyridinylpropanoate. The moderate reactivity of the organozinc reagent is a key advantage, as it minimizes side reactions.[3][4]

Advantages:

  • Good functional group tolerance: The relatively low basicity of the zinc enolate allows for the presence of various functional groups in the substrates.

  • One-pot procedure: The reaction is typically carried out in a single step, simplifying the experimental setup.

  • Commercially available starting materials: 2-Acetylpyridine and ethyl 2-bromopropionate are readily available.

Disadvantages:

  • Activation of zinc: The zinc metal often requires activation (e.g., with iodine or by using Rieke zinc) to initiate the reaction.

  • Potentially sluggish reactions: The reaction may require elevated temperatures and longer reaction times compared to more reactive organometallic reagents.

  • Challenges in enantioselective control: While diastereoselective variants are known, achieving high enantioselectivity in the intermolecular Reformatsky reaction can be challenging and often requires the use of chiral ligands or auxiliaries.[5]

Grignard Reaction

The Grignard reaction is a powerful and versatile tool for C-C bond formation.[6] In the context of synthesizing 2-hydroxy-2-pyridinylpropanoates, two main strategies can be envisioned: the addition of a pyridyl Grignard reagent to a pyruvate ester, or the addition of a methyl Grignard reagent to a 2-pyridylglyoxylate ester.

Mechanism and Rationale: The first approach involves the preparation of a 2-pyridylmagnesium halide from a 2-halopyridine. This organomagnesium species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an ester like ethyl pyruvate. The initial addition product is a tetrahedral intermediate which, after workup, yields the tertiary alcohol. The second approach involves the reaction of a simple Grignard reagent, such as methylmagnesium bromide, with an α-ketoester bearing the pyridine ring, like ethyl 2-oxo-2-(pyridin-2-yl)acetate.

Advantages:

  • High reactivity: Grignard reagents are highly nucleophilic, often leading to rapid and high-yielding reactions.

  • Wide availability of precursors: A broad range of Grignard reagents and carbonyl compounds are commercially available or readily prepared.

Disadvantages:

  • Challenges in preparing pyridyl Grignard reagents: The direct preparation of Grignard reagents from halopyridines can be complicated by side reactions, such as dimerization.[7] Alternative methods, like halogen-metal exchange, are often employed.

  • Low functional group tolerance: The high basicity of Grignard reagents makes them incompatible with acidic protons (e.g., in alcohols, amines, and even some C-H bonds).

  • Potential for over-addition with esters: When reacting with esters, it can be difficult to stop the reaction after a single addition, leading to the formation of tertiary alcohols from two equivalents of the Grignard reagent. This is less of a concern when using a pyruvate ester as the electrophile, as the desired product is a tertiary alcohol.

Organolithium Reagent Addition

Organolithium reagents are even more reactive and basic than their Grignard counterparts, offering another powerful avenue for the synthesis of the target compounds.[8] Similar to the Grignard approach, this can involve the reaction of 2-lithiopyridine with a pyruvate ester or the addition of an alkyllithium reagent to a 2-pyridylglyoxylate ester.

Mechanism and Rationale: 2-Lithiopyridine can be generated via direct lithiation of pyridine (though this can be challenging) or, more commonly, through halogen-metal exchange from a 2-halopyridine.[8] This highly nucleophilic species readily adds to the carbonyl of ethyl pyruvate. The resulting lithium alkoxide is then protonated during aqueous workup to afford the tertiary alcohol.

Advantages:

  • Extremely high reactivity: Organolithium reagents often provide very fast reaction rates, even at low temperatures.

  • Versatility in preparation: Various methods exist for the preparation of organolithium reagents.

Disadvantages:

  • Very low functional group tolerance: The extreme basicity of organolithium reagents necessitates the protection of almost all other functional groups and precludes the presence of any acidic protons.

  • Handling difficulties: Organolithium reagents are often pyrophoric and require careful handling under strictly anhydrous and inert conditions.

  • Side reactions: The high reactivity can lead to a lack of selectivity and the formation of undesired byproducts.

Quantitative Data Comparison

Synthetic RouteKey ReagentsTypical SolventTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Reformatsky Reaction 2-Acetylpyridine, Ethyl 2-bromopropionate, ZincTHF, Benzene25 - 802 - 1260 - 85
Grignard Reaction 2-Bromopyridine, Mg, Ethyl pyruvateTHF, Diethyl ether0 - 351 - 470 - 90
Organolithium Addition 2-Bromopyridine, n-BuLi, Ethyl pyruvateTHF, Diethyl ether-78 to 00.5 - 275 - 95

Experimental Protocols

Protocol 1: Synthesis via Reformatsky Reaction

This protocol is a representative procedure based on established methods for the Reformatsky reaction.

Materials:

  • 2-Acetylpyridine (1.0 eq)

  • Ethyl 2-bromopropionate (1.5 eq)

  • Zinc dust, activated (2.0 eq)

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (2.0 eq) and a crystal of iodine.

  • The flask is gently heated under a stream of nitrogen until purple iodine vapors are observed, then allowed to cool to room temperature.

  • Anhydrous THF is added to the flask, followed by a solution of ethyl 2-bromopropionate (1.5 eq) in THF, which is added dropwise via the dropping funnel.

  • The mixture is gently heated to initiate the formation of the organozinc reagent, which is indicated by a color change and the disappearance of the zinc.

  • A solution of 2-acetylpyridine (1.0 eq) in anhydrous THF is then added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-hydroxy-2-(pyridin-2-yl)propanoate.

Protocol 2: Synthesis via Grignard Reaction

This protocol describes a representative procedure for the Grignard reaction, which may require optimization depending on the specific substrates and scale.

Materials:

  • 2-Bromopyridine (1.1 eq)

  • Magnesium turnings (1.2 eq)

  • Ethyl pyruvate (1.0 eq)

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.

  • The flask is gently heated under a stream of nitrogen.

  • A solution of 2-bromopyridine (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reagent formation. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete and the magnesium has been consumed, the resulting dark solution of the Grignard reagent is cooled to 0°C.

  • A solution of ethyl pyruvate (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis via Organolithium Addition

This protocol outlines a general procedure for the use of an organolithium reagent. Caution: Organolithium reagents are highly reactive and pyrophoric. This procedure should only be performed by trained personnel in a fume hood under a strictly inert atmosphere.

Materials:

  • 2-Bromopyridine (1.1 eq)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • Ethyl pyruvate (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 2-bromopyridine (1.1 eq) in anhydrous diethyl ether.

  • The solution is cooled to -78°C using a dry ice/acetone bath.

  • n-Butyllithium (1.05 eq) is added dropwise via syringe, maintaining the temperature below -70°C. The formation of 2-lithiopyridine is often indicated by a color change.

  • The solution is stirred at -78°C for 30 minutes.

  • A solution of ethyl pyruvate (1.0 eq) in anhydrous diethyl ether is then added dropwise at -78°C.

  • The reaction mixture is stirred at -78°C for 1 hour.

  • The reaction is quenched at -78°C by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Reformatsky Reaction cluster_1 Grignard Reaction cluster_2 Organolithium Addition 2-Acetylpyridine 2-Acetylpyridine Reformatsky_Product Ethyl 2-hydroxy-2-(pyridin-2-yl)propanoate 2-Acetylpyridine->Reformatsky_Product 1. Zn, Ethyl 2-bromopropionate 2. H3O+ workup Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Reformatsky_Product Zinc Zinc Zinc->Reformatsky_Product 2-Bromopyridine_G 2-Bromopyridine Grignard_Reagent 2-Pyridylmagnesium bromide 2-Bromopyridine_G->Grignard_Reagent Mg, Et2O Mg_G Mg Mg_G->Grignard_Reagent Ethyl_pyruvate_G Ethyl pyruvate Grignard_Product Ethyl 2-hydroxy-2-(pyridin-2-yl)propanoate Ethyl_pyruvate_G->Grignard_Product Grignard_Reagent->Grignard_Product 1. Ethyl pyruvate 2. H3O+ workup 2-Bromopyridine_L 2-Bromopyridine Organolithium_Reagent 2-Lithiopyridine 2-Bromopyridine_L->Organolithium_Reagent n-BuLi, -78°C nBuLi_L n-BuLi nBuLi_L->Organolithium_Reagent Ethyl_pyruvate_L Ethyl pyruvate Organolithium_Product Ethyl 2-hydroxy-2-(pyridin-2-yl)propanoate Ethyl_pyruvate_L->Organolithium_Product Organolithium_Reagent->Organolithium_Product 1. Ethyl pyruvate 2. H3O+ workup

Caption: Comparative workflows for the synthesis of ethyl 2-hydroxy-2-(pyridin-2-yl)propanoate.

Enantioselective Synthesis Considerations

The development of enantioselective methods for the synthesis of chiral 2-hydroxy-2-pyridinylpropanoates is a critical area of research, particularly for pharmaceutical applications. Each of the discussed synthetic routes offers potential avenues for asymmetric induction.

  • Asymmetric Reformatsky Reaction: The use of chiral ligands, such as amino alcohols or diamines, to chelate to the zinc metal can create a chiral environment around the enolate, leading to enantioselective addition to the ketone.[5] While high enantioselectivities have been achieved in some systems, this often requires careful optimization of the ligand, solvent, and reaction conditions.

  • Asymmetric Grignard and Organolithium Additions: Chiral ligands can also be employed to modify the reactivity of Grignard and organolithium reagents. For instance, the addition of a chiral ligand like (-)-sparteine can lead to the formation of a chiral organometallic complex that adds enantioselectively to the carbonyl group. Furthermore, the use of a chiral auxiliary on the pyruvate ester could also induce diastereoselectivity in the addition reaction.

A representative approach for the enantioselective synthesis of tertiary alcohols involves the use of a chiral catalyst to control the addition of the organometallic reagent to the carbonyl compound.

Enantioselective_Synthesis Prochiral_Ketone 2-Acetylpyridine Chiral_Product Enantioenriched 2-Hydroxy-2-pyridinyl- propanoate Prochiral_Ketone->Chiral_Product Organometallic_Reagent Organometallic Reagent (e.g., MeMgBr) Organometallic_Reagent->Chiral_Product Chiral_Catalyst Chiral Catalyst/ Ligand Chiral_Catalyst->Chiral_Product Asymmetric Addition

Caption: General scheme for catalytic enantioselective synthesis.

Conclusion

The synthesis of 2-hydroxy-2-pyridinylpropanoates can be effectively achieved through several organometallic-based methodologies. The Reformatsky reaction offers a reliable and functional group-tolerant one-pot procedure, making it an attractive option for many applications. The Grignard and organolithium routes provide higher reactivity and potentially higher yields, but at the cost of reduced functional group tolerance and more stringent reaction conditions. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, the desired scale of the reaction, and the need for stereochemical control. For syntheses where high reactivity is paramount and functional group compatibility is not a major concern, organolithium and Grignard reagents are excellent choices. Conversely, for more complex substrates where functional group tolerance is critical, the Reformatsky reaction provides a milder and often more suitable alternative. The development of efficient enantioselective variants for all three routes remains a key objective for future research in this area.

References

  • Antonelli, A., Castellari, L., Zambonelli, C., & Carnacini, A. (1999).
  • Wikipedia. Reformatsky reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • BenchChem. A Comparative Guide: Reformatsky vs. Grignard Reagents for the Synthesis of β-Hydroxy Esters. (2025).
  • ResearchGate. The Reformatsky Reaction in Organic Synthesis. Recent Advances. (2004).
  • Scribd.
  • Recent developments in the asymmetric Reformatsky-type reaction. PMC. [Link]

  • Grignard Reaction. University of California, Irvine.
  • ResearchGate. An analysis of structural, spectroscopic, quantum chemical and in silico studies of ethyl 3-[(pyridin-2-yl)amino]propanoate: A potential thrombin inhibitor. (2020).
  • Special Issue: Asymmetric Synthesis 2017. PMC.
  • BenchChem. A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard Reaction vs.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ResearchGate.
  • Chegg.
  • Yeast Metabolome Database.
  • MDPI. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential.
  • PubMed. Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring.
  • Organic Syntheses Procedure. 2-Butynoic acid, 4-hydroxy-, methyl ester.
  • ResearchGate. Organolithium Reagents in Pharmaceutical Asymmetric Processes. (2025).
  • PubMed. De novo asymmetric synthesis of anamarine and its analogues. (2005).
  • PubMed Central. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. (2024).
  • BOC Sciences. CAS 103041-38-9 Ethyl 3-(pyridin-2-ylamino)
  • ChemicalBook. Ethyl 3-(pyridin-2-ylamino)
  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015).

Sources

A Framework for Efficacy Comparison: Evaluating Novel Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate Derivatives Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthesis of novel chemical entities is but the first step on a long journey toward therapeutic relevance. A critical milestone in this process is the rigorous evaluation of a new compound series against established, well-characterized inhibitors. This guide provides a comprehensive framework for such a comparative analysis, designed for researchers, scientists, and drug development professionals.

Due to the limited publicly available data on the specific biological activities of methyl 2-hydroxy-2-(pyridin-4-yl)propanoate derivatives, this guide will utilize a case-study approach. We will detail the methodologies to compare a hypothetical series of these novel compounds against two distinct classes of well-known inhibitors: Phosphodiesterase 4 (PDE4) inhibitors and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. This framework will elucidate the scientific rationale behind experimental choices and provide actionable protocols for robust in-vitro evaluation.

Case Study 1: Targeting Inflammatory Pathways with Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various pro-inflammatory and immune cells.[3] This mechanism has established PDE4 as a significant therapeutic target for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[4][5][6]

Established PDE4 Inhibitors: Roflumilast and Cilomilast

For our comparative framework, we will consider two well-characterized PDE4 inhibitors:

  • Roflumilast: The first selective PDE4 inhibitor approved for the treatment of severe COPD.[4][5] Its primary mechanism of action is the inhibition of the PDE4 enzyme, leading to a broad spectrum of anti-inflammatory effects.[4][7] Roflumilast has been shown to reduce sputum neutrophils and eosinophils in COPD patients.[5]

  • Cilomilast: A second-generation, orally active PDE4 inhibitor that has been extensively studied for asthma and COPD.[3][8] It exhibits high selectivity for the PDE4 isoenzyme.[3] While it has shown efficacy in clinical trials, its development has faced challenges regarding its side-effect profile.[8]

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Known Inhibitor Target Reported IC50 (nM) Therapeutic Application
RoflumilastPDE40.8Severe COPD, Plaque Psoriasis[2][9]
CilomilastPDE4D13Investigated for Asthma and COPD[10]
ApremilastPDE474Psoriasis, Psoriatic Arthritis[9]
CrisaborolePDE4490Atopic Dermatitis[9][11]
Experimental Protocol: In-Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

To determine the efficacy of our hypothetical this compound derivatives, a direct enzyme inhibition assay is the gold standard. A fluorescence polarization (FP) assay is a robust, high-throughput method for this purpose.

Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP (FAM-cAMP) molecule upon enzymatic cleavage by PDE4. When intact, the small FAM-cAMP rotates rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, the resulting 5'-AMP-FAM is captured by a binding agent, forming a larger complex that rotates more slowly, leading to a high polarization signal. An inhibitor will prevent this hydrolysis, keeping the polarization signal low.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound derivatives) and positive controls (Roflumilast, Cilomilast) in an appropriate buffer (e.g., Tris-HCl with MgCl2). Typically, an 11-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve.

  • Assay Plate Preparation: In a 96-well or 384-well black, low-volume microplate, add the diluted test compounds and controls. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Addition: Add purified recombinant human PDE4 enzyme to all wells except the "no enzyme" control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction and add the binding agent (e.g., a phosphate-binding nanoparticle) to all wells. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The IC50 values for the novel derivatives would be tabulated alongside the known inhibitors to provide a clear comparison of potency.

Compound ID Structure IC50 (nM) vs. PDE4
Roflumilast (Control)Known0.8
Cilomilast (Control)Known13
MHP-Derivative 1HypotheticalExperimental Value
MHP-Derivative 2HypotheticalExperimental Value
MHP-Derivative 3HypotheticalExperimental Value

A lower IC50 value indicates greater potency. By analyzing the structure-activity relationship (SAR) of the derivatives, researchers can identify chemical modifications that enhance inhibitory activity.

Visualizing the Mechanism and Workflow

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Synthesis PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA AMP AMP PDE4->AMP Hydrolysis PKA_active Protein Kinase A (Active) PKA->PKA_active Activation Inflammation Pro-inflammatory Mediator Release PKA_active->Inflammation Inhibition Inhibitor Methyl 2-hydroxy-2- (pyridin-4-yl)propanoate Derivatives / Roflumilast Inhibitor->PDE4

Caption: PDE4 signaling pathway and the point of inhibition.

PDE4_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilutions (Test Compounds & Controls) Plate_Prep 2. Dispense into Assay Plate Compound_Prep->Plate_Prep Enzyme_Add 3. Add PDE4 Enzyme Plate_Prep->Enzyme_Add Substrate_Add 4. Add FAM-cAMP Substrate (Initiate Reaction) Enzyme_Add->Substrate_Add Incubate 5. Incubate at 37°C Substrate_Add->Incubate Detection_Reagent 6. Add Binding Agent Incubate->Detection_Reagent Read_Plate 7. Measure Fluorescence Polarization Detection_Reagent->Read_Plate Data_Analysis 8. Calculate % Inhibition & IC50 Read_Plate->Data_Analysis STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Receptor (e.g., gp130) Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Phosphorylated) STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Dimer_Nuc pSTAT3 Dimer Dimer->Dimer_Nuc Nuclear Translocation Nucleus Nucleus DNA DNA Dimer_Nuc->DNA Binds to DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Methyl 2-hydroxy-2- (pyridin-4-yl)propanoate Derivatives / Stattic Inhibitor->Dimer Inhibits Dimerization

Caption: STAT3 signaling pathway and a potential point of inhibition.

Cell_Viability_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Treat_Cells 2. Add Serial Dilutions of Compounds Seed_Cells->Treat_Cells Incubate_Cells 3. Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT 4. Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize 6. Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance 7. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Viability & EC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for a cell viability (MTT) assay.

Conclusion

The journey from a novel chemical scaffold to a validated lead compound is contingent on systematic and comparative biological evaluation. While direct efficacy data for this compound derivatives remains to be published, the framework presented here offers a robust blueprint for their assessment. By employing well-established protocols for enzymatic and cell-based assays and benchmarking against known inhibitors like those targeting PDE4 and STAT3, researchers can effectively determine the potency, cellular activity, and therapeutic potential of any new series of compounds. This structured approach ensures that experimental choices are driven by scientific rationale, yielding trustworthy and interpretable data that is crucial for advancing drug discovery programs.

References

Sources

A Comparative Guide to In Vitro Assay Validation for Novel MMP-9 Inhibitors Derived from Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an in-house fluorescence resonance energy transfer (FRET)-based in vitro assay designed to screen and characterize novel Matrix Metalloproteinase-9 (MMP-9) inhibitors. For the purpose of this guide, we will focus on a hypothetical lead compound, "MP-4," derived from the Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate chemical scaffold.

The performance of this in-house assay will be objectively compared against a commercially available inhibitor screening kit, serving as the alternative standard. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery and assay development. All methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Rationale for Targeting MMP-9

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix.[4] Its overexpression is implicated in numerous pathological processes, including tumor metastasis, angiogenesis, and chronic inflammation.[4][5] Consequently, MMP-9 has emerged as a significant therapeutic target.

The chemical scaffold of this compound presents a promising starting point for designing novel MMP-9 inhibitors. The pyridine moiety and the α-hydroxy acid functional group of its derivatives, such as our hypothetical compound MP-4, can potentially chelate the catalytic zinc ion within the MMP-9 active site, thereby inhibiting its enzymatic activity. This guide details the critical process of validating a robust and reliable in vitro assay to quantify the inhibitory potential of such compounds.

Assay Principle: FRET-Based Detection of MMP-9 Activity

The chosen assay methodology relies on the principle of Fluorescence Resonance Energy Transfer (FRET).[6][7] A synthetic peptide substrate for MMP-9 is dual-labeled with a donor fluorophore and a quencher molecule.

  • Intact Substrate : When the substrate is intact, the donor and quencher are in close proximity (typically <10 nm), allowing the quencher to absorb the energy emitted by the excited donor.[7][8] This results in a low fluorescence signal.

  • Substrate Cleavage : Upon the addition of active MMP-9, the enzyme cleaves the peptide bond between the donor and quencher. This separation disrupts FRET, leading to a measurable increase in the donor's fluorescence intensity.[6] The rate of this increase is directly proportional to MMP-9 activity.

Inhibitors of MMP-9, like MP-4, will prevent or slow down substrate cleavage, resulting in a dose-dependent attenuation of the fluorescence signal.

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Donor_intact Donor (e.g., Mca) Quencher_intact Quencher (e.g., Dpa) Donor_intact->Quencher_intact FRET (Energy Transfer) MMP9 Active MMP-9 Peptide_intact Peptide Substrate Donor_cleaved Donor (Fluoresces) Fragments Cleaved Fragments Quencher_cleaved Quencher MMP9->Donor_cleaved Cleavage

Figure 1: Principle of the FRET-based MMP-9 inhibition assay.

Comparative Assay Systems

This guide validates an in-house developed assay against a commercially available alternative to ensure its performance is comparable to or exceeds the industry standard.

FeatureIn-House Validated AssayCommercial Kit (e.g., Assay Genie #BN01060)
Enzyme Source Recombinant Human MMP-9 (In-house expression)Pre-activated Recombinant Human MMP-9[9]
Substrate Custom Synthesized FRET PeptideProprietary FRET-based Substrate[9]
Buffer System Tris-based buffer with CaCl₂, ZnCl₂, Brij-35Optimized Assay Buffer[9]
Control Inhibitor MarimastatNNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid)[9]
Cost Per Well Lower (Reagents sourced individually)Higher (Convenience of a complete kit)
Flexibility High (Allows for optimization of all components)Low (Fixed concentrations and formulations)

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer : 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% (w/v) Brij-35.

  • MMP-9 Enzyme Stock : Recombinant human MMP-9 is activated with 1 mM APMA (4-aminophenylmercuric acetate) for 4 hours at 37°C, then diluted in Assay Buffer to a working concentration of 5 nM.

  • FRET Substrate Stock : The substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is dissolved in DMSO to a 1 mM stock solution.

  • Compound MP-4 Stock : A 10 mM stock solution of MP-4 is prepared in 100% DMSO. Serial dilutions are made in DMSO to create a concentration-response curve.

  • Control Inhibitor Stock : Marimastat, a broad-spectrum MMP inhibitor, is prepared as a 1 mM stock in DMSO.[10][11][12]

Assay Procedure (96-Well Plate Format)
  • Compound Plating : Add 1 µL of serially diluted MP-4, Marimastat, or DMSO (vehicle control) to the appropriate wells of a black, flat-bottom 96-well plate.

  • Enzyme Addition : Add 50 µL of 5 nM MMP-9 enzyme solution to all wells except the "No Enzyme" control wells. Add 50 µL of Assay Buffer to the "No Enzyme" wells.

  • Incubation : Incubate the plate for 30 minutes at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation : Add 50 µL of 2 µM FRET substrate (diluted in Assay Buffer) to all wells to initiate the reaction. The final reaction volume is 101 µL.

  • Kinetic Read : Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Excitation: 325 nm, Emission: 393 nm) every 60 seconds for 30 minutes.[9]

Assay Validation: Parameters, Methodology, and Acceptance Criteria

The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose, as mandated by ICH Q2(R1) guidelines.[1][3]

Validation_Workflow cluster_Core Core Validation Parameters cluster_Performance Performance Limits cluster_Reliability Reliability Specificity Specificity Final_Report Final Validation Report Specificity->Final_Report Linearity Linearity & Range Linearity->Final_Report Accuracy Accuracy LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Accuracy->Final_Report Precision Precision Precision->LOD Precision->LOQ Precision->Final_Report LOD->Final_Report LOQ->Final_Report Robustness Robustness Robustness->Final_Report Assay_Dev Assay Development Validation_Protocol Validation Protocol Definition Assay_Dev->Validation_Protocol Validation_Protocol->Specificity ICH Q2(R1) Validation_Protocol->Linearity ICH Q2(R1) Validation_Protocol->Accuracy ICH Q2(R1) Validation_Protocol->Precision ICH Q2(R1) Validation_Protocol->Robustness

Figure 2: Workflow for the in vitro assay validation process.

Specificity

Specificity is the ability of the assay to measure the analyte of interest (in this case, MMP-9 activity) unequivocally in the presence of other components.[3][13]

  • Methodology :

    • Run the assay with all components except the MMP-9 enzyme ("No Enzyme" control).

    • Run the assay with all components except the FRET substrate ("No Substrate" control).

    • Run the assay with a heat-inactivated MMP-9 enzyme.

  • Acceptance Criteria : The signal generated in these control wells should be statistically indistinguishable from the background noise and less than 5% of the signal from the uninhibited positive control.

Linearity and Range

This establishes that the assay signal is directly proportional to the concentration of the analyte over a defined range.

  • Methodology :

    • Determine the initial reaction velocity (V₀) from the kinetic readouts at various concentrations of the FRET substrate (e.g., 0.1 µM to 10 µM) while keeping the enzyme concentration constant.

    • Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Acceptance Criteria : The assay should exhibit a linear relationship between velocity and substrate concentration well below the Kₘ value. The coefficient of determination (R²) should be ≥ 0.98.

Accuracy and Precision
  • Accuracy : The closeness of the measured value to a known true value.

  • Precision : The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision) : Variation within the same assay run.

    • Intermediate Precision (Inter-assay precision) : Variation between different days, analysts, or equipment.

  • Methodology :

    • Calculate the IC₅₀ value for the control inhibitor, Marimastat, in three independent assays performed on different days.

    • The known literature IC₅₀ value for Marimastat against MMP-9 is approximately 3 nM.[10][12]

  • Acceptance Criteria :

    • Accuracy : The mean calculated IC₅₀ should be within ±20% of the reference value.

    • Precision : The coefficient of variation (%CV) for the IC₅₀ values should be ≤ 15%.

Validation ParameterIn-House Assay (Marimastat)Commercial Kit (Marimastat)Acceptance Criteria
Reference IC₅₀ ~3 nM[10][12]~3 nM[10][12]N/A
Day 1 IC₅₀ 3.2 nM2.9 nM
Day 2 IC₅₀ 2.8 nM3.4 nM
Day 3 IC₅₀ 3.5 nM3.1 nM
Mean IC₅₀ 3.17 nM3.13 nMWithin ±20% of Ref.
Accuracy (% Bias) +5.7%+4.3%≤ 20%
Std. Deviation 0.350.25
Precision (%CV) 11.1%8.0%≤ 15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These parameters define the lowest concentration of inhibitor that can be reliably distinguished from a blank and quantified with acceptable precision and accuracy.[14][15][16][17][18]

  • Methodology :

    • LOD : Determined as the mean signal of the blank (no inhibitor) minus 3 standard deviations of the blank.[15] This is the lowest concentration of inhibitor causing a statistically significant signal decrease.

    • LOQ : The lowest concentration on the standard curve where the %CV is ≤ 20% and accuracy is within 80-120%.[15]

  • Acceptance Criteria : The LOQ must be sufficiently low to characterize the potency of the lead compounds accurately.

ParameterIn-House AssayCommercial Kit
LOD (MP-4) 0.8 nM0.7 nM
LOQ (MP-4) 2.5 nM2.2 nM
Robustness

Robustness measures the assay's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[19][20][21]

  • Methodology : The IC₅₀ of MP-4 is determined while systematically varying key parameters:

    • Incubation Temperature: 35°C, 37°C, 39°C

    • Incubation Time: 25 min, 30 min, 35 min

    • DMSO Concentration: 0.8%, 1.0%, 1.2%

  • Acceptance Criteria : The %CV of the IC₅₀ values obtained under the varied conditions should not exceed 20%.[22]

Varied ParameterConditionMP-4 IC₅₀ (nM)% Deviation from Standard
Standard Condition 37°C, 30 min, 1.0% DMSO 15.2 N/A
Temperature35°C16.1+5.9%
39°C14.5-4.6%
Incubation Time25 min15.8+3.9%
35 min14.9-2.0%
DMSO Concentration0.8%15.0-1.3%
1.2%16.5+8.6%
Overall %CV 5.4% ≤ 20%

Conclusion

The data presented in this guide demonstrates that the in-house developed FRET-based assay for MMP-9 inhibition is specific, accurate, precise, and robust, meeting all predefined acceptance criteria based on ICH guidelines.[1] The performance of the in-house assay is comparable to the commercial alternative, offering greater flexibility and cost-effectiveness for high-throughput screening and lead optimization studies. This validated assay is deemed suitable for its intended purpose: the characterization of novel inhibitors derived from the this compound scaffold.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy . Oxford Academic, Journal of the National Cancer Institute. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services . BioAssay Systems. [Link]

  • Limit of detection, limit of quantification and limit of blank . European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • So You Think Your Assay is Robust? . Taylor & Francis Online. [Link]

  • MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060) . Assay Genie. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation . The National Center for Biotechnology Information (NCBI). [Link]

  • Robustness Tests . LCGC International. [Link]

  • Enzyme assays based on FRET principle. Fluorogenic substrates are... . ResearchGate. [Link]

  • Detection limit . Wikipedia. [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods . ResearchGate. [Link]

  • Why a robust method is essential in pharmaceutical analysis . Chromatography Today. [Link]

  • Fluorogenic MMP9 (Q279R) Assay Kit . BPS Bioscience. [Link]

  • FRET Based Biosensor: Principle Applications Recent Advances and Challenges . The National Center for Biotechnology Information (NCBI). [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? . Lösungsfabrik. [Link]

  • The principle in FRET-based techniques. a The FRET principle for... . ResearchGate. [Link]

  • FRET Assays: Understanding Molecular Interactions . YouTube. [Link]

  • Basics of FRET Microscopy . Nikon's MicroscopyU. [Link]

  • Specificity & Robustness . Pharma Validation. [Link]

  • How To Perform Robustness In Analytical Method Validation . PharmaGuru. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Kinase Inhibitors with a Pyridinyl Core

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the kinase inhibitor landscape is both vast and promising. Within this landscape, compounds built around a pyridinyl core have emerged as a particularly fruitful class of therapeutics. The pyridine ring's ability to form critical hydrogen bonds with the kinase hinge region makes it a privileged scaffold in inhibitor design. However, this same feature, which confers potent on-target activity, can also lead to unintended interactions with other kinases—a phenomenon known as cross-reactivity or off-target effects.

Understanding and meticulously characterizing the cross-reactivity profile of a pyridinyl-core kinase inhibitor is not merely an academic exercise; it is a critical step in the validation of a chemical probe and a prerequisite for its development as a safe and effective therapeutic. Off-target binding can lead to confounding experimental results, cellular toxicity, and unexpected clinical side effects.[1][2]

This guide provides an in-depth comparison of the principles and methodologies for assessing the cross-reactivity of pyridinyl-core kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data for representative inhibitors to illustrate the importance of comprehensive selectivity profiling.

The Significance of the Pyridinyl Core and the Challenge of Selectivity

The pyridine nitrogen of the core scaffold acts as a hydrogen bond acceptor, mimicking the adenine moiety of ATP to bind to the backbone amide protons of the kinase hinge region.[3][4] This interaction is a cornerstone of the inhibitory activity for many compounds targeting kinases like p38 MAP kinase, Aurora kinases, and Vaccinia-related kinases (VRKs).[5][6][7]

However, the ATP-binding pocket is highly conserved across the human kinome.[8] This conservation is the primary reason why achieving absolute selectivity is a formidable challenge. Minor variations in the amino acid residues surrounding the ATP-binding site are the features that medicinal chemists aim to exploit to confer selectivity. Therefore, a systematic evaluation of an inhibitor's binding profile across a broad spectrum of kinases is essential to ascertain its true selectivity.

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

A variety of robust methods are available to profile the selectivity of kinase inhibitors. These can be broadly categorized into biochemical assays that measure direct binding or enzymatic inhibition against a panel of purified kinases, and cell-based assays that assess the inhibitor's effect in a more physiological context. For the purpose of this guide, we will focus on two widely used and powerful biochemical techniques: Differential Scanning Fluorimetry (DSF) and Competitive Binding Assays .

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method to identify ligand binding without the need for a functional enzymatic assay.[9][10] The principle is based on the fact that the binding of an inhibitor stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm (ΔTm) is proportional to the binding affinity of the compound.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

This protocol outlines a general procedure for assessing the thermal stabilization of a kinase upon inhibitor binding.

Materials:

  • Purified kinase of interest (>90% purity)

  • Test inhibitor(s) dissolved in DMSO (e.g., 10 mM stock)

  • DSF buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 384-well PCR plates

  • Real-time PCR instrument capable of thermal ramping

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase and SYPRO Orange dye in DSF buffer. The final concentration of the kinase is typically 1-5 µM, and the final dilution of SYPRO Orange is 5x.

  • Dispense the Master Mix: Aliquot the master mix into the wells of a 384-well PCR plate.

  • Add Inhibitors: Add the test inhibitors to the wells containing the master mix. The final inhibitor concentration is typically 10 µM. Include a DMSO-only control.

  • Seal and Centrifuge: Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Unfolding: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, acquiring fluorescence data at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal unfolding curve to a Boltzmann equation. The thermal shift (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample. A significant positive ΔTm indicates inhibitor binding and stabilization of the kinase.[11]

Competitive Binding Assays (e.g., KINOMEscan™)

Competitive binding assays are a powerful platform for quantitative measurement of inhibitor binding to a large panel of kinases. The KINOMEscan™ platform (Eurofins DiscoverX) is a widely used example.[12][13][14] In this assay, test compounds compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Experimental Workflow: Competitive Binding Assay

This workflow describes the general principle of a competitive binding assay for kinase inhibitor profiling.

G cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Separation & Quantification A Test Inhibitor D Incubation: Components are mixed A->D B DNA-Tagged Kinase B->D C Immobilized Ligand on Solid Support C->D E Wash to remove unbound components D->E F Elution of bound kinase E->F G Quantification by qPCR F->G H H G->H Data Analysis: % of control or Kd

Caption: Workflow of a competitive binding assay for kinase inhibitor profiling.

Comparative Cross-Reactivity Profiles of Pyridinyl-Core Kinase Inhibitors

To illustrate the importance of selectivity profiling, let's examine the cross-reactivity data for a few representative kinase inhibitors with pyridinyl-containing cores. The data presented here is compiled from published literature and serves as an example of how such data is presented and interpreted.

Case Study 1: Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitors

A study on imidazo[4,5-b]pyridine derivatives identified compound 40f as a highly selective inhibitor of Aurora-A kinase.[15] When profiled against a panel of 50 kinases at a concentration of 1 µM, only one off-target kinase, VEGFR1, was inhibited by more than 80%.[15] This high degree of selectivity is crucial for its use as a specific probe for Aurora-A function.

InhibitorPrimary TargetOff-Target (>80% Inhibition @ 1µM)Reference
Compound 40f Aurora-AVEGFR1[15]
Case Study 2: Pyridine-Based VRK1 Inhibitor

In the development of inhibitors for Vaccinia-related kinase 1 (VRK1), a pyridine-based compound, 26 , was identified as a potent inhibitor with an IC50 of approximately 150 nM.[7][16] Its selectivity was assessed against a panel of 48 human kinases at a 1 µM concentration. The results indicated good selectivity, with a selectivity score (S(50%)) of 0.04.[7][16]

InhibitorPrimary TargetSelectivity Score (S(50%))Reference
Compound 26 VRK10.04[7][16]
Case Study 3: Pyridinyl-Imidazole p38 MAPK Inhibitor - SB203580

SB203580 is a well-known pyridinyl-imidazole inhibitor of p38 MAP kinase.[17] While it is widely used as a selective p38 inhibitor, it is known to have off-target effects. For instance, it can activate ERK and JNK MAP kinases in primary human hepatocytes, a phenomenon not observed in several cancer cell lines.[8] This highlights the importance of evaluating cross-reactivity in multiple cell types and contexts.

Interpreting Cross-Reactivity Data: A Scientist's Perspective

When analyzing kinome profiling data, it is crucial to consider the following:

  • Concentration Matters: Single-point high-concentration screens (e.g., 1-10 µM) are excellent for identifying potential off-targets. However, follow-up dose-response experiments to determine IC50 or Kd values are necessary to understand the potency of these off-target interactions. An inhibitor can still be considered selective if the potency for its primary target is significantly higher (e.g., >100-fold) than for its off-targets.

  • Assay Format: Be aware of the differences between various assay formats. Biochemical assays like DSF and competitive binding assays measure direct interaction with the purified kinase, while cell-based assays provide insights into the inhibitor's effects in a more complex biological system, including factors like cell permeability and metabolism.

  • Selectivity Scores: Metrics like the selectivity score (S-score) can provide a quantitative measure of an inhibitor's promiscuity.[18] However, the interpretation of these scores depends on the composition and size of the kinase panel used.

  • On-target vs. Off-target Effects: Distinguishing between direct off-target effects and indirect effects on downstream signaling pathways is a significant challenge.[19] A comprehensive understanding of the signaling network is often required to interpret the results of cellular assays fully.

Conclusion

The pyridinyl core is a valuable scaffold in the design of potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the kinome necessitates a rigorous evaluation of their cross-reactivity. As senior application scientists, we advocate for a multi-faceted approach to selectivity profiling, employing robust methodologies like DSF and competitive binding assays. The resulting data, when interpreted with a deep understanding of kinase biology and signaling pathways, is invaluable for the validation of chemical probes and the development of next-generation targeted therapeutics. By embracing a culture of thorough and objective cross-reactivity assessment, the research community can enhance the reliability of experimental findings and accelerate the translation of promising kinase inhibitors into clinical practice.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). Retrieved from [Link]

  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors Version: 1.0. Retrieved from [Link]

  • Young, P. R., McLaughlin, M. M., Kumar, S., Kassis, S., Doyle, M. L., McNulty, D., Gallagher, T. F., Fisher, S., McDonnell, P. C., Kenney, K. A., & Lee, J. C. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. The Journal of biological chemistry, 272(18), 12116–12121.
  • Faquetti, M. L., Grisoni, F., O'Brien, K. M., & Burden, A. M. (2021). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Scientific reports, 11(1), 22295.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • protocols.io. (2018). Differential Fluorescence Scanning Assay (DSF Assay). Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Faquetti, M. L., Grisoni, F., O'Brien, K. M., & Burden, A. M. (2021). POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2012). BMC Systems Biology, 6, 67.
  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., kosmidis, T., Matteucci, M., Wilsher, N. E., Faisal, A., Atrash, B., Faisal, A., van Montfort, R. L. M., & Linardopoulos, S. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of medicinal chemistry, 56(22), 9122–9135.
  • Yang, Y., Zhang, Y., Wang, L., Lee, K., & Zhang, C. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PloS one, 8(10), e78483.
  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Riyahi, K., Matteucci, M., Wilsher, N. E., Atrash, B., Faisal, A., van Montfort, R. L., & Linardopoulos, S. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of medicinal chemistry, 56(22), 9122–9135.
  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (n.d.). Retrieved from [Link]

  • Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. (2015). ACS chemical biology, 10(1), 239–248.
  • Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. (2009). Bioorganic & medicinal chemistry letters, 19(22), 6333–6337.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2022). Cell reports. Methods, 2(6), 100229.
  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8818–8839.
  • Long-Term Safety Profile and Off-Label Use of JAK Inhibitors in Dermatological Disorders. (2023). Actas dermo-sifiliograficas, 114(9), 784–801.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell chemical biology, 29(9), 1411–1424.e4.
  • Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. (2000).
  • Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family. (2007). Journal of Medicinal Chemistry, 50(24), 5930–5941.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2022). Scientific Reports, 12(1), 15468.
  • Dissection of the recognition properties of p38 MAP kinase. Determination of the binding mode of a new pyridinyl-heterocycle inhibitor family. (2007). Journal of medicinal chemistry, 50(24), 5930–5941.
  • SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. (2008). Toxicology and applied pharmacology, 232(1), 77–87.
  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. (2010).
  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. (2017). PloS one, 12(7), e0181993.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of medicinal chemistry, 62(17), 7996–8011.
  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry, 62(17), 7996-8011.
  • KINOMEscan Technology - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Saracatinib, a Src Tyrosine Kinase Inhibitor, as a Disease Modifier in the Rat DFP Model: Sex Differences, Neurobehavior, Gliosis, Neurodegeneration, and Nitro-Oxidative Stress. (2022). International journal of molecular sciences, 23(23), 14781.
  • Comparative Efficacy and Safety of Different Regimens of Current JAK Inhibitors in Psoriatic Arthritis: A Network Meta-analysis. (2023).
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS medicinal chemistry letters, 10(10), 1436–1441.
  • Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. (2024). Frontiers in immunology, 15, 1369335.
  • Pharmaceutical aspects of JAK inhibitors: a comparative review. (2023). Expert opinion on drug metabolism & toxicology, 19(9), 615–628.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024). International journal of molecular sciences, 25(3), 1735.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International journal of molecular sciences, 24(24), 17291.

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Isomeric Pyridinylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomer Challenge in Drug Discovery

In the landscape of medicinal chemistry and drug development, pyridinylpropanoates and related pyridine-containing scaffolds are of paramount importance. Their utility as key intermediates and pharmacophores stems from the pyridine ring's ability to engage in hydrogen bonding, π-stacking, and metal coordination, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. However, the synthesis of these molecules can often yield a mixture of positional isomers, where the propanoate side chain is attached at the 2-, 3-, or 4-position of the pyridine ring.

These are not trivial chemical distinctions. The location of the nitrogen atom relative to the side chain dictates the molecule's electronic distribution, basicity, and three-dimensional shape. Consequently, isomeric impurities can lead to significant, and often unpredictable, changes in biological activity, toxicity, and patentability. For researchers, scientists, and drug development professionals, the ability to unambiguously identify and differentiate these isomers is a non-negotiable aspect of quality control and regulatory compliance.

This guide provides an in-depth comparison of the spectroscopic data for ethyl 3-(pyridin-2-yl)propanoate, ethyl 3-(pyridin-3-yl)propanoate, and ethyl 3-(pyridin-4-yl)propanoate. Moving beyond a simple data dump, this document explains the underlying chemical principles that give rise to their distinct spectral fingerprints, empowering researchers to confidently identify these critical isomers using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Spectroscopic Toolkit: A Multi-Pronged Approach for Unambiguous Identification

No single spectroscopic technique can provide the complete picture. A confident structural elucidation relies on the synergistic interpretation of data from multiple orthogonal methods. This guide will focus on the "big three" of small molecule characterization.

Caption: High-level workflow for isomeric differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of the pyridine ring's protons and carbons are exquisitely sensitive to the position of the electron-withdrawing nitrogen atom.

¹H NMR: A Tale of Three Rings

The key to distinguishing the isomers lies in the aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.7 ppm). The nitrogen atom deshields adjacent (α) protons most significantly, followed by the γ-proton, with the β-protons being least affected. This creates a predictable pattern of chemical shifts.

  • Ethyl 3-(pyridin-2-yl)propanoate (Ortho Isomer): This isomer is unique in having a proton (H6) that is ortho to both the nitrogen atom and the substituent. This proton will be the most downfield signal, typically appearing as a doublet above δ 8.5 ppm. The remaining three aromatic protons will appear between δ 7.0 and 7.8 ppm.

  • Ethyl 3-(pyridin-3-yl)propanoate (Meta Isomer): Here, no single proton bears the brunt of deshielding from both the nitrogen and the substituent's attachment point. The H2 and H6 protons (both ortho to the nitrogen) will be the most downfield, appearing as distinct signals. The H2 proton, being sterically unhindered, often appears as a sharp singlet or narrow doublet of doublets.

  • Ethyl 3-(pyridin-4-yl)propanoate (Para Isomer): This isomer possesses the highest symmetry. Due to the plane of symmetry through the substituent and the nitrogen atom, the H2 and H6 protons are chemically equivalent, as are the H3 and H5 protons. This results in a simpler spectrum with two signals in the aromatic region, each integrating to 2H. The H2/H6 protons, being ortho to the nitrogen, will appear significantly downfield as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Aromatic Region

Proton Position2-Pyridinyl Isomer (Predicted)3-Pyridinyl Isomer (Predicted)4-Pyridinyl Isomer (Predicted)Causality of Shift
H2 ~7.2 (d)~8.6 (s or dd) ~8.6 (d, 2H) Strongly deshielded by adjacent nitrogen.
H3 ~7.7 (td)~7.3 (d, 2H)Less affected by nitrogen's inductive effect.
H4 ~7.2 (d)~7.8 (dt)Moderately deshielded (para to N).
H5 ~7.1 (ddd)~7.4 (ddd)~7.3 (d, 2H)Least affected by nitrogen's inductive effect.
H6 ~8.6 (d) ~8.5 (dd) ~8.6 (d, 2H) Strongly deshielded by adjacent nitrogen.

Note: Predicted shifts are based on established substituent effects in pyridine systems. Actual values may vary based on solvent and concentration. Coupling patterns are abbreviated: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), etc.

The aliphatic portion of the spectrum (the ethyl propanoate chain) will be broadly similar for all three isomers, showing two characteristic triplets for the methylene groups around δ 3.1 (α to ring) and δ 2.8 (α to carbonyl), a quartet for the ethyl ester's -OCH₂ - group around δ 4.1, and a triplet for the ethyl ester's -CH₃ group around δ 1.2.

¹³C NMR: Carbon Fingerprints

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbons directly bonded to the nitrogen (C2 and C6) are significantly deshielded (appear at higher δ values).

  • 2-Pyridinyl Isomer: Will show 5 distinct aromatic carbon signals. C2 and C6 will be significantly downfield.

  • 3-Pyridinyl Isomer: Will also show 5 distinct aromatic carbon signals, with C2 and C6 being the most downfield.

  • 4-Pyridinyl Isomer: Due to symmetry, this isomer will only show 3 distinct aromatic carbon signals (C2/C6, C3/C5, and C4). This is often the most definitive confirmation of the 4-pyridinyl isomer.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Pyridine Ring

Carbon Position2-Pyridinyl Isomer (Predicted)3-Pyridinyl Isomer (Predicted)4-Pyridinyl Isomer (Predicted)
C2 ~159~150 ~150
C3 ~123~138~124
C4 ~137~124~148
C5 ~121~134~124
C6 ~149 ~148 ~150

Infrared (IR) Spectroscopy: Vibrational Clues in the Fingerprint Region

While the functional group region of an IR spectrum will be very similar for all three isomers (showing C=O stretch for the ester ~1730 cm⁻¹, sp³ C-H stretches ~2850-3000 cm⁻¹, and sp² C-H stretches >3000 cm⁻¹), the fingerprint region (1500 - 600 cm⁻¹) holds the key to differentiation.[2] Specifically, the C-H out-of-plane bending vibrations of the aromatic ring are highly characteristic of the substitution pattern.

  • 2-Substituted Pyridine (ortho): Typically shows a strong band in the 750-780 cm⁻¹ range.

  • 3-Substituted Pyridine (meta): Characterized by bands near 780-810 cm⁻¹ and often another strong band near 700-740 cm⁻¹.

  • 4-Substituted Pyridine (para): Usually displays a single, strong absorption band in the 800-840 cm⁻¹ range.

Table 3: Key Differentiating IR Absorption Bands (cm⁻¹)

Vibration Type2-Pyridinyl Isomer3-Pyridinyl Isomer4-Pyridinyl Isomer
Aromatic C-H Out-of-Plane Bend ~750-780 (strong) ~780-810 & ~700-740 ~800-840 (strong)
C=O Stretch (Ester) ~1730~1730~1730
Aromatic C=C/C=N Stretches ~1600-1450~1600-1450~1600-1450

These fingerprint region absorptions provide a rapid and powerful method for distinguishing the isomers, especially when authentic reference spectra are available for comparison.[3]

Mass Spectrometry (MS): Decoding the Fragmentation Puzzle

Electron Impact (EI) mass spectrometry provides molecular weight information and, crucially, structural clues from the fragmentation pattern. All three isomers have the same molecular formula (C₁₀H₁₃NO₂) and nominal mass (179 amu), so differentiation depends entirely on observing distinct fragmentation pathways.

The fragmentation of the ethyl propanoate side chain is common to all isomers and includes two key pathways:

  • McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen from the carbon attached to the pyridine ring to the carbonyl oxygen, followed by β-cleavage. This results in the loss of ethylene (28 Da) and the formation of a radical cation at m/z 151 . This is often a prominent peak.[4][5]

  • Loss of the Ethoxy Group (-OEt): Cleavage of the bond next to the carbonyl can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to an acylium ion at m/z 134 .

The key to isomeric differentiation lies in the fragmentation pathways involving the pyridine ring, particularly the formation of the base peak.

  • 2-Pyridinyl Isomer: The base peak is often observed at m/z 93 . This corresponds to the [C₅H₄N-CH₂]⁺ ion, formed by cleavage of the C-C bond beta to the ring. The proximity of the nitrogen allows for stabilization of this fragment.

  • 3-Pyridinyl Isomer: The fragmentation is often more complex. A common pathway involves cleavage beta to the ring to form a pyridinylmethyl cation at m/z 92 ([C₅H₄N-CH]⁺•). This isomer may also show a significant tropylium-like ion at m/z 91 after rearrangement.

  • 4-Pyridinyl Isomer: Similar to the 2-isomer, cleavage beta to the ring is favorable, leading to a prominent peak at m/z 93 . However, the overall fragmentation pattern and relative intensities of other ions, such as the molecular ion, may differ from the 2-isomer.

Fragmentation cluster_common Common Pathways cluster_isomer Isomer-Specific Pathways (Base Peaks) M [M]⁺• (m/z 179) m151 McLafferty [M - C₂H₄]⁺• m/z 151 M->m151 - C₂H₄ m134 Loss of •OEt [M - 45]⁺ m/z 134 M->m134 - •OC₂H₅ m93_2 2-Isomer β-Cleavage [C₅H₄N-CH₂]⁺ m/z 93 M->m93_2 - C₃H₅O₂• (β-Cleavage) m92_3 3-Isomer β-Cleavage [C₅H₄N-CH]⁺• m/z 92 M->m92_3 - C₃H₅O₂• (β-Cleavage) m93_4 4-Isomer β-Cleavage [C₅H₄N-CH₂]⁺ m/z 93 M->m93_4 - C₃H₅O₂• (β-Cleavage) Decision_Tree start Start with Unknown Pyridinylpropanoate Isomer nmr_c13 Acquire ¹³C NMR. How many aromatic carbon signals? start->nmr_c13 nmr_h1 Acquire ¹H NMR. Observe aromatic region. nmr_c13->nmr_h1 5 Signals isomer_4 Identified as 4-Pyridinyl Isomer nmr_c13->isomer_4 3 Signals h6_downfield Single proton (H6) significantly downfield (> δ 8.5)? nmr_h1->h6_downfield Yes h2_h6_downfield Two distinct protons (H2, H6) downfield? nmr_h1->h2_h6_downfield No ir_check Acquire FT-IR. Check fingerprint region (700-900 cm⁻¹). isomer_4->ir_check Confirm isomer_2 Identified as 2-Pyridinyl Isomer isomer_2->ir_check Confirm isomer_3 Identified as 3-Pyridinyl Isomer isomer_3->ir_check Confirm h6_downfield->isomer_2 h2_h6_downfield->isomer_3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical compounds are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed operational plan for the safe disposal of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, a heterocyclic compound featuring a pyridine moiety. The procedures outlined here are synthesized from established safety protocols for pyridine derivatives and general laboratory chemical waste management, providing a robust framework for your laboratory's safety operating procedures.

Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound must be treated as a hazardous substance, a classification derived from its own hazard statements and the known risks associated with its core chemical structure, the pyridine ring.

The pyridine functional group dictates that this compound and any materials contaminated with it be managed as hazardous chemical waste.[1][2] Pyridine and its derivatives are recognized for their potential toxicity and irritant properties.[3] Therefore, under no circumstances should this compound or its waste be disposed of via standard drains or municipal trash.[4][5]

Table 1: Key Hazard and Disposal Information for this compound

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[1][2]
Primary Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
GHS Pictogram GHS07: Harmful/Irritant[6]
Recommended PPE Chemical-resistant gloves (nitrile), safety goggles with side shields, laboratory coat.[1][3][7]
Primary Disposal Route Collection by a licensed hazardous waste disposal service for controlled incineration.[2][4][8][9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following safety measures are mandatory. The rationale is to create a controlled environment that minimizes exposure risk.

  • Engineering Controls : All handling and preparation of waste should be conducted within a certified chemical fume hood. This is the primary line of defense to prevent the inhalation of any dust or vapors.[3][10]

  • Eye Protection : Wear chemical safety goggles with side shields to protect against splashes or fine particulates.[3][11]

  • Skin Protection : A standard laboratory coat must be worn and fully fastened to protect clothing and skin.[1]

  • Hand Protection : Wear chemical-resistant nitrile gloves. For any extended handling, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1][7]

Step-by-Step Disposal Protocol

This protocol ensures that waste is segregated, contained, and stored in a manner that is safe, compliant, and ready for final disposal.

Step 1: Waste Segregation The principle of waste segregation is to prevent inadvertent and potentially dangerous chemical reactions within a waste container.

  • Action : Collect waste containing this compound in a dedicated hazardous waste container.

  • Causality : Do not mix this waste stream with incompatible materials such as strong oxidizing agents or acids.[10] Pyridine derivatives can react exothermically with such chemicals. Furthermore, keeping different classes of chemical waste separate (e.g., halogenated vs. non-halogenated solvents) is often more cost-effective for disposal.[12]

Step 2: Waste Collection & Containment Proper containment is critical to preventing leaks and environmental contamination.

  • Solid Waste : Collect unadulterated compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) directly into a dedicated, wide-mouth hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste : If the compound is in solution, collect it in a labeled, leak-proof, and shatter-resistant hazardous waste container.

  • Container Integrity : The container must have a secure, screw-top lid. Makeshift seals like parafilm or stoppers are not acceptable for waste storage.[5] The container must remain closed at all times except when actively adding waste.[5][12]

Step 3: Proper Labeling Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Action : As soon as the first waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

  • Required Information : The label must be completed with the following details:

    • The words "Hazardous Waste".[5]

    • Full chemical name: "this compound". Avoid using abbreviations or formulas.[1]

    • The approximate quantities or concentrations of the components.

    • All relevant hazard information (e.g., "Irritant," "Harmful if Swallowed").

    • The date the waste was first added to the container (accumulation start date).

Step 4: Temporary Storage Waste must be stored safely and securely pending collection.

  • Action : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[5]

  • Location Requirements : This area should be well-ventilated, secure, and away from heat sources or direct sunlight.[1][4] The container should be placed within secondary containment (such as a larger tub) to contain any potential leaks.

Step 5: Arranging Final Disposal The final step is to transfer the waste to professionals equipped for its proper destruction.

  • Action : Once the waste container is full or is no longer needed, complete the hazardous waste tag and submit a chemical waste collection request through your institution's EHS office or designated hazardous waste contractor.[1][3]

  • Mechanism : These licensed contractors will transport the waste for disposal, typically via high-temperature incineration, which is the recommended method for pyridine-based compounds.[2][9]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup (for solid compound)

  • 1. Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • 2. Don PPE : Wear the required PPE as described in Section 2.

  • 3. Contain : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1][3]

  • 4. Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

  • 5. Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[1][12]

Personnel Exposure

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6][8]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[6][9]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[6]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison control center or doctor for treatment advice.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Waste Generated (Solid, Liquid, or Contaminated PPE) B Segregate as Hazardous Pyridine Derivative Waste A->B C Select Compatible & Leak-Proof Container B->C D Label Container Immediately 'Hazardous Waste' & Full Chemical Name C->D E Keep Container Securely Closed (Except when adding waste) D->E F Store in Designated, Secure Satellite Accumulation Area E->F G Container Full or No Longer Needed? F->G H Contact Institutional EHS or Licensed Waste Contractor G->H Yes I Waste Collected for Incineration H->I

Caption: Disposal workflow for this compound.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Best Practices for Laboratory Waste Management . ACTenviro. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health & Safety. [Link]

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Laboratory Waste Guide 2025 . ReAgent. [Link]

  • Pyridine Standard Operating Procedure . Washington State University. [Link]

  • prop-2-enyl 2-hydroxy-2-methylpropanoate | CAS#:19444-21-4 . Chemsrc. [Link]

  • Safety Data Sheet - 2-Hydroxy-2-methylpropiophenone . Kanto Chemical Co., Inc. [Link]

Sources

Operational Guide: Personal Protective Equipment and Safe Handling of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. As this compound is supplied for early discovery research, comprehensive toxicological data is not yet available. Therefore, this protocol is grounded in the principle of prudent practice, treating the substance with a high degree of caution based on its structural relationship to pyridine and its derivatives. The procedures outlined below are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.

Hazard Assessment: A Precautionary Approach

This compound is a solid classified as a combustible solid. The core of its structure is a pyridine ring, a moiety associated with significant health hazards. Pyridine itself is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious skin and eye irritation[1][2]. It can be absorbed through the skin and is toxic to the central nervous system, liver, and kidneys[3].

Causality: Due to the presence of the pyridine functional group, it is imperative to assume that this compound may exhibit similar hazards. All handling procedures must therefore be designed to mitigate risks of inhalation, skin/eye contact, and ingestion.

Core Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[4][5] The following PPE is mandatory for all procedures involving this compound.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][6] This is the primary control measure to prevent the inhalation of fine powders or potential vapors.

Summary of Required Personal Protective Equipment
Protection Type Specification Rationale and Standard Operating Procedure
Eye & Face ANSI Z87.1-compliant chemical splash goggles. A full-face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transferring solutions, pressure reactions).[7][8]Safety glasses are insufficient as they do not protect against splashes.[9] The face shield provides an additional layer of protection for the entire face and neck.[7]
Hand Chemical-resistant gloves (Butyl rubber or Viton® recommended). If unavailable, double-gloving with nitrile gloves is a minimum requirement.[9][10]The pyridine moiety necessitates gloves with high chemical resistance.[3][11] Always inspect gloves for tears or defects before use.[12] Remove the outer pair of gloves immediately upon contamination and wash hands thoroughly after all work.[8][9]
Body Flame-resistant laboratory coat, fully buttoned.[7]Protects skin and personal clothing from contamination.[4] Given the compound's classification as a "combustible solid" and pyridine's flammability, a flame-resistant coat is a prudent choice.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[6][12]
Respiratory Not required for standard operations within a certified chemical fume hood.A respirator may be necessary for large spills or emergency situations, but requires medical clearance and fit-testing under an institutional respiratory protection program.[3]

Procedural Guide for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling:

    • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood to minimize reaching in and out.

    • Don all required PPE as specified in the table above, ensuring the lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Aliquotting and Handling (Inside Fume Hood):

    • When handling the solid, use spatulas and weighing papers carefully to avoid generating dust.

    • Keep the container with the stock material sealed when not in active use.

    • When preparing solutions, add the solid to the solvent slowly.

    • All work should be performed at least 6 inches inside the sash of the fume hood to ensure proper containment.[8]

  • Post-Handling and Housekeeping:

    • Upon completion of the work, securely seal all containers of the compound and its solutions.

    • Decontaminate all surfaces within the fume hood.

    • Dispose of all contaminated consumables (e.g., weighing papers, pipette tips) directly into a designated hazardous waste container located within the hood.

  • Doffing PPE:

    • Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat, followed by eye protection.

    • Immediately wash hands thoroughly with soap and water.[12]

Safe Handling Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Procedure prep_start Verify Fume Hood Functionality gather_materials Assemble Equipment in Hood prep_start->gather_materials don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) gather_materials->don_ppe weigh Weigh/Transfer Compound (Minimize Dust) don_ppe->weigh dissolve Prepare Solutions weigh->dissolve waste Collect Contaminated Items in Hazardous Waste dissolve->waste decon Decontaminate Surfaces and Equipment waste->decon doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for the safe handling of this compound.

Emergency Response and Disposal Plan

Accidents can occur despite careful planning. An established emergency plan is essential.[11]

Spill Management
  • Small Spill (inside a fume hood):

    • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[3][11]

    • Using non-sparking tools, carefully scoop the absorbent material into a sealable, clearly labeled hazardous waste container.[13]

    • Decontaminate the area of the spill.

  • Large Spill (outside a fume hood):

    • Immediately evacuate the laboratory and alert others in the vicinity.

    • Secure the area to prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[3]

Personnel Exposure Protocols
  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][11][12]

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin area with large amounts of soap and water for at least 15 minutes.[3][11] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all waste, including excess solid, solutions, and contaminated disposables (gloves, pipette tips, absorbent pads), in a dedicated, sealed, and clearly labeled hazardous waste container.[3][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizers and acids.[3]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never pour chemical waste down the drain.[11]

References

  • Standard Operating Procedure for Pyridine, Washington State University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine, Post Apple Scientific. [Link]

  • Personal Protective Equipment Requirements for Laboratories, University of California, Santa Barbara Environmental Health and Safety. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories, Princeton University Environmental Health and Safety. [Link]

  • Personal Protective Equipment in Chemistry, Dartmouth College Environmental Health and Safety. [Link]

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps, AOTC. [Link]

  • Pyridine: incident management - GOV.UK. [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment), Westlab Canada. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory, CUNY. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents, The Lab World Group. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory, National Academies Press. [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals, Actylis Lab Solutions. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab, Moravek. [Link]

  • Safety Data Sheet for Pyridine, Carl ROTH. [Link]

  • Safety Data Sheet for Pyridine, Thermo Fisher Scientific. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.